6-Octyltetrahydro-2H-pyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-octyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZLMGATMUAJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864048 | |
| Record name | 6-Octyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7370-92-5 | |
| Record name | δ-Tridecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7370-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Tridecanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-6-octyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-TRIDECANOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP2V9305A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Octyltetrahydro-2H-pyran-2-one
Foreword: The Significance of δ-Lactones in Modern Research
6-Octyltetrahydro-2H-pyran-2-one, also known as δ-tridecalactone, belongs to the δ-lactone class of compounds. These six-membered cyclic esters are of considerable interest across various scientific disciplines. In the realm of flavor and fragrance, they are valued for their creamy, fruity, and nutty aromas.[1] Beyond sensory applications, the lactone motif is a prevalent scaffold in numerous biologically active natural products and pharmaceuticals. The synthesis of specific long-chain δ-lactones like this compound is a key undertaking for researchers in drug discovery and materials science, where it can serve as a versatile intermediate or a monomer for specialized polyesters.[2] This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for this compound, focusing on the underlying chemical principles and offering detailed, actionable protocols.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound is most effectively approached through a two-stage process. This strategy hinges on the initial construction of a suitable precursor, 2-octylcyclopentanone, followed by a regioselective ring expansion via the Baeyer-Villiger oxidation. This method is favored for its reliability and adaptability to various scales of production.
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Precursor, 2-Octylcyclopentanone
The initial phase of this synthesis involves the construction of the key intermediate, 2-octylcyclopentanone. This is achieved through a base-catalyzed aldol condensation of cyclopentanone and octanal, followed by dehydration and subsequent catalytic hydrogenation.
Mechanism and Rationale
The aldol condensation proceeds via the formation of an enolate from cyclopentanone under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanal. The resulting aldol adduct readily undergoes dehydration to form the more stable α,β-unsaturated ketone, 2-(oct-1-en-1-yl)cyclopentan-1-one. The subsequent catalytic hydrogenation reduces the carbon-carbon double bond to yield the saturated ketone, 2-octylcyclopentanone. This two-step, one-pot approach is an efficient method for the alkylation of cyclic ketones.
Experimental Protocol: Synthesis of 2-Octylcyclopentanone
-
Materials:
-
Cyclopentanone
-
Octanal
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C, 5-10%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and hydrogenation apparatus
-
-
Procedure:
-
In a reaction vessel equipped for hydrogenation, combine cyclopentanone and octanal.
-
Under controlled temperature and pressure, introduce an aqueous solution of sodium hydroxide and a catalytic amount of palladium on carbon.
-
Pressurize the vessel with hydrogen gas.
-
The reaction will proceed as a one-pot synthesis, encompassing the aldol condensation, dehydration, and hydrogenation steps.
-
Upon completion, the catalyst is removed by filtration, and the product, 2-octylcyclopentanone, is isolated and purified, typically by vacuum distillation.
-
Part 2: The Baeyer-Villiger Oxidation: From Ketone to Lactone
The cornerstone of this synthesis is the Baeyer-Villiger oxidation, a remarkably reliable and regioselective reaction that converts ketones into esters, or in this case, a cyclic ketone into a lactone.[3][4]
Mechanism and Regioselectivity
The Baeyer-Villiger oxidation involves the reaction of a ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid.[5] The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons.
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect of its utility. The migratory aptitude of the groups attached to the carbonyl carbon determines which C-C bond is cleaved and where the oxygen atom is inserted. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[5] In the case of 2-octylcyclopentanone, the secondary carbon of the cyclopentane ring has a higher migratory aptitude than the primary carbon of the octyl group. This ensures the desired ring expansion to form the six-membered δ-lactone, this compound, rather than the alternative ester.
Figure 2: Simplified mechanism of the Baeyer-Villiger oxidation.
Experimental Protocol: Baeyer-Villiger Oxidation of 2-Octylcyclopentanone
-
Materials:
-
2-Octylcyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) and a Lewis acid (e.g., sulfuric acid)
-
Methanol or another suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (Na₂SO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-octylcyclopentanone in a suitable solvent such as methanol.
-
If using hydrogen peroxide, add a catalytic amount of a strong acid like sulfuric acid.
-
Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution while maintaining a controlled temperature, often with cooling.
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent like sodium sulfite solution to destroy any remaining peroxide.
-
Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product, this compound, by vacuum distillation or column chromatography.
-
Product Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following table summarizes key physicochemical and spectroscopic data for the target compound.
| Property | Value |
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol [6] |
| CAS Number | 7370-92-5[6] |
| Appearance | Colorless to pale yellow liquid |
| Refractive Index (@ 20°C) | 1.45500 to 1.46300[4] |
| Specific Gravity (@ 25°C) | 0.93900 to 0.95300[4] |
| Boiling Point | Not specified |
| ¹H NMR | Expected signals would include those for the octyl chain protons and the protons of the tetrahydropyranone ring. The proton at C6, adjacent to the ring oxygen and the octyl group, would likely appear as a multiplet in the downfield region (around 4.0-4.5 ppm). |
| ¹³C NMR | The carbonyl carbon of the lactone would be the most downfield signal (typically >170 ppm). Signals for the carbon attached to the ring oxygen (C6) would also be in the downfield region (around 80 ppm). The remaining aliphatic carbons would appear at higher field strengths. |
| IR Spectroscopy | A strong characteristic absorption band for the lactone carbonyl group (C=O) is expected in the region of 1735-1750 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Conclusion and Future Perspectives
The synthetic route detailed in this guide, centered around the Baeyer-Villiger oxidation of 2-octylcyclopentanone, represents a robust and efficient method for the preparation of this compound. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals. Further investigations could explore the use of enzymatic or chemoenzymatic Baeyer-Villiger oxidations, which may offer improved stereoselectivity and milder reaction conditions, aligning with the principles of green chemistry. The continued development of synthetic methodologies for lactones will undoubtedly expand their applications in various fields of chemical science.
References
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 12, 2026, from [Link]
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Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 12, 2026, from [Link]
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Duc, D., & Nguyet, N. T. (2019). Copper triflate catalyzed Baeyer- Villiger oxidation of ketones. ResearchGate. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2023, December 2). Baeyer–Villiger oxidation. Retrieved January 12, 2026, from [Link]
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The Good Scents Company. (n.d.). delta-tridecalactone (+-)-6-octyltetrahydro-2H-pyran-2-one. Retrieved January 12, 2026, from [Link]
- Bratovanov, S., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111.
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The Good Scents Company. (n.d.). delta-decalactone. Retrieved January 12, 2026, from [Link]
- Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 122.
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NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-octyl-. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). delta-Dodecalactone. Retrieved January 12, 2026, from [Link]
- O'Brien, J., & Pugin, B. (2001). Method for the synthesis of 6n-pentyl-2h-pyran-2-one. Google Patents.
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NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. Retrieved January 12, 2026, from [Link]
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Gelin, F., et al. (2000). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. ResearchGate. Retrieved January 12, 2026, from [Link]
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That Chemist. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved January 12, 2026, from [Link]
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NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-pentyl-. Retrieved January 12, 2026, from [Link]
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Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). delta-Tetradecalactone. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Chemical Properties of 6-Octyltetrahydro-2H-pyran-2-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 6-octyltetrahydro-2H-pyran-2-one (also known as δ-tridecalactone), a saturated delta-lactone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, spectroscopic profile, physicochemical characteristics, reactivity, and potential applications. By synthesizing theoretical knowledge with practical insights, this guide aims to be an essential resource for those working with or interested in this class of compounds.
Introduction
This compound, a member of the delta-lactone family, is a heterocyclic compound characterized by a six-membered ring containing an ester group. The long alkyl chain at the 6-position imparts significant lipophilicity to the molecule, influencing its physical properties and potential applications. Delta-lactones are known for their pleasant, often creamy and fruity aromas, making them valuable in the flavor and fragrance industries.[1][2] Furthermore, the lactone functional group is a versatile synthon in organic chemistry and is present in numerous biologically active natural products. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its use in research and development.
Molecular Structure and Identification
The fundamental identity of this compound is established by its molecular structure and associated identifiers.
| Identifier | Value | Source |
| IUPAC Name | 6-octyloxan-2-one | [3] |
| Synonyms | δ-Tridecalactone, delta-Tridecalactone | [3][4] |
| CAS Number | 7370-92-5 | [3][4] |
| Molecular Formula | C₁₃H₂₄O₂ | [3][4] |
| Molecular Weight | 212.33 g/mol | [4] |
| InChI Key | RZZLMGATMUAJPX-UHFFFAOYSA-N | [3][4] |
Synthesis Strategies
The synthesis of δ-lactones, including this compound, can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two prominent methods are the Baeyer-Villiger oxidation of a corresponding cyclic ketone and ring-closing metathesis.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic and reliable method for the synthesis of lactones from cyclic ketones.[1][5] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For the synthesis of this compound, the precursor would be 2-octylcyclopentanone.
Experimental Protocol (Proposed):
-
Preparation of 2-Octylcyclopentanone: A one-pot method can be employed starting from cyclopentanone and n-octanal via an aldol condensation followed by catalytic hydrogenation.[6][7]
-
Baeyer-Villiger Oxidation:
-
Dissolve 2-octylcyclopentanone in a suitable solvent (e.g., dichloromethane).
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or vacuum distillation.[8]
-
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of cyclic compounds, including lactones, from acyclic diene precursors.[9] This method offers high functional group tolerance and is often catalyzed by ruthenium-based catalysts.
Physicochemical Properties
The physical properties of this compound are largely dictated by its long alkyl chain and the polar lactone head.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid (estimated) | [4] |
| Boiling Point | 160 °C @ 2.00 mm Hg | [2][4] |
| Specific Gravity | 0.939 - 0.953 @ 25 °C | [4] |
| Refractive Index | 1.455 - 1.463 @ 20 °C | [4] |
| Solubility | Soluble in alcohol; insoluble in water (estimated) | [10] |
| Organoleptic Profile | Creamy, milky, oily, dairy, buttery, musty | [4] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available from the NIST WebBook.[3] The fragmentation pattern is characteristic of long-chain δ-lactones.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 212) should be observable, although it may be weak.
-
Key Fragments: Common fragmentation pathways for δ-lactones include the loss of water, ethene, and cleavage of the alkyl side chain. A prominent peak is often observed at m/z = 99, corresponding to the protonated lactone ring after cleavage of the octyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. As a reference, the IR spectrum of the parent compound, δ-valerolactone, shows a strong carbonyl stretch.[4]
| Wavenumber (cm⁻¹) | Assignment |
| ~2925, ~2855 | C-H stretching (alkyl chain) |
| ~1735 | C=O stretching (lactone carbonyl) |
| ~1240 | C-O stretching (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 4.2-4.4 ppm (m, 1H): Proton on the carbon bearing the ring oxygen and the octyl group (C6-H).
-
δ 2.4-2.6 ppm (t, 2H): Protons on the carbon adjacent to the carbonyl group (C2-H₂).
-
δ 1.2-1.9 ppm (m, 18H): Protons of the octyl chain and the remaining methylene groups of the pyran ring.
-
δ 0.8-0.9 ppm (t, 3H): Terminal methyl group of the octyl chain.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~172 ppm: Carbonyl carbon (C=O).
-
δ ~80 ppm: Carbon attached to the ring oxygen and the octyl chain (C6).
-
δ ~35 ppm: Carbon of the octyl chain attached to the pyran ring.
-
δ ~30 ppm: Carbon adjacent to the carbonyl group (C2).
-
δ 14-32 ppm: Remaining carbons of the octyl chain and the pyran ring.
Reactivity and Stability
Delta-lactones are generally considered to be thermodynamically stable cyclic esters.[11] However, they can undergo reactions typical of esters.
Hydrolysis
Under acidic or basic conditions, the lactone ring can be hydrolyzed to the corresponding 5-hydroxytridecanoic acid.[12] This reaction is reversible.
Reduction
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol, 1,5-tridecanediol.[13]
Potential Applications and Biological Activity
Flavors and Fragrances
With its creamy and buttery aroma, this compound has potential applications as a flavor and fragrance ingredient, particularly in dairy and fruit flavor compositions.[4]
Polymer Chemistry
As a lactone, it can serve as a monomer for ring-opening polymerization to produce polyesters with potential applications in biodegradable materials and drug delivery systems.
Biological Activity
While specific studies on the biological activity of this compound are limited, other long-chain δ-lactones have demonstrated antimicrobial properties.
-
Antifungal and Antibacterial Activity: Some δ-lactones have shown inhibitory effects against various fungi and bacteria.[11][14][15] The lipophilic nature of the long alkyl chain may facilitate interaction with microbial cell membranes.
-
Cytotoxicity: Certain lactone derivatives have been investigated for their cytotoxic effects against cancer cell lines.[5][16]
Further research is needed to fully elucidate the biological profile of this compound.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.
GC-MS Protocol (General):
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Injection: Splitless or split injection depending on the concentration.
-
Oven Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 50-60 °C and ramp up to 250-280 °C.
-
MS Detection: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.
Conclusion
This compound is a fascinating molecule with a combination of properties that make it relevant to various scientific disciplines. Its characteristic aroma profile makes it a candidate for the flavor and fragrance industry, while its lactone functionality opens doors for its use in polymer synthesis. While the full extent of its biological activity is yet to be explored, related compounds show promise, suggesting that further investigation is warranted. This guide has provided a detailed overview of its chemical properties, serving as a valuable resource for scientists and researchers.
References
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API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones. (n.d.). Retrieved from [Link]
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Elaboration of Sterically Hindered δ-Lactones through Ring-Closing Metathesis: Application to the Synthesis of the C1–C27 Fragment of Hemicalide. (2018). The Journal of Organic Chemistry. Retrieved from [Link]
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Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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delta-TETRADECALACTONE | C14H26O2 | CID 520296. (n.d.). PubChem. Retrieved from [Link]
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New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. (2020). Molecules. Retrieved from [Link]
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delta-tridecalactone (+-)-6-octyltetrahydro-2H-pyran-2-one. (n.d.). The Good Scents Company. Retrieved from [Link]
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Purification and characterization of antifungal δ-dodecalactone from Lactobacillus plantarum AF1 isolated from kimchi. (2011). Journal of Food Protection. Retrieved from [Link]
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Cytotoxic Evaluation and DNA Binding Ability of Catalytically Synthesized New Steroidal Lactones. (2017). Natural Products Chemistry & Research. Retrieved from [Link]
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Synthesis of δ-Decalactone. (2013). Asian Journal of Chemistry. Retrieved from [Link]
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Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. (2021). Food Chemistry. Retrieved from [Link]
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In Vitro Antifungal and Antiviral Activities of .GAMMA.- and .DELTA.-Lactone Analogs Utilized as Food Flavoring. (2005). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
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Purification and Characterization of Antifungal δ-Dodecalactone from Lactobacillus plantarum AF1 Isolated from Kimchi. (2011). Journal of Food Protection. Retrieved from [Link]
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tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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2H-Pyran-2-one, tetrahydro-6-octyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Showing metabocard for 6-Hexyltetrahydro-2H-pyran-2-one (HMDB0036784). (n.d.). Human Metabolome Database. Retrieved from [Link]
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DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
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Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021). Symmetry. Retrieved from [Link]
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interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]
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How to predict the 13C NMR spectrum of a compound. (2017). YouTube. Retrieved from [Link]
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Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2013). The Journal of Organic Chemistry. Retrieved from [Link]
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The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. (2022). Molecules. Retrieved from [Link]
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[College Organic Chemistry 2] Predict the number of carbon resonance lines you would expect in the 13C NMR spectra of the following compounds. (2023). Reddit. Retrieved from [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
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(R)-delta-dodecalactone (6R)-(+)-6-heptyltetrahydro-2H-pyran-2-one. (n.d.). The Good Scents Company. Retrieved from [Link]
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delta-dodecalactone, 713-95-1. (n.d.). The Good Scents Company. Retrieved from [Link]
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delta-Dodecalactone | C12H22O2 | CID 12844. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to the Natural Occurrence of δ-Tridecalactone
Introduction
δ-Tridecalactone (C₁₃H₂₄O₂) is an aliphatic, saturated δ-lactone, a class of cyclic esters recognized for their significant contribution to the aromas and flavors of a vast array of natural products.[1] With its characteristic creamy, milky, buttery, and subtly musty organoleptic profile, δ-tridecalactone is a key flavor constituent, particularly in dairy products and animal fats.[2] Beyond its role in food science, the study of lactones is expanding into the field of chemical ecology, where they can act as potent semiochemicals mediating insect behavior.[3][4]
This technical guide provides a comprehensive overview of the natural occurrence of δ-tridecalactone, delving into its biosynthetic origins, its role in chemical ecology, and the rigorous analytical methodologies required for its extraction, identification, and quantification in complex natural matrices. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this important natural compound.
Section 1: Natural Distribution of δ-Tridecalactone
Lactones are ubiquitous in nature, and while traditionally associated with dairy, their presence is confirmed in numerous sources.[2][5] δ-Tridecalactone, specifically, is most prominently found where fatty acid metabolism is a core biochemical process.
1.1 Dairy Products
The quintessential creamy and buttery notes of many dairy products are, in part, attributable to the presence of δ-lactones.[6] δ-Tridecalactone, alongside its homolog δ-dodecalactone, is a natural flavor volatile compound found in milk fat.[7] Its presence is well-documented in:
-
Butter: Particularly in heated butter, where thermal processes can accelerate the formation of lactones from hydroxy fatty acid precursors.
-
Cheese: Various cheese types, including blue cheese, contain δ-tridecalactone as part of their complex flavor matrix.[7]
-
Milk and Cream: The foundational richness of milk and cream is enhanced by the subtle but impactful presence of this lactone.[6]
1.2 Animal Fats
Rendered animal fats are another significant natural source of δ-tridecalactone. Its formation is linked to the lipid profile of the animal tissue. Documented occurrences include:
-
Beef fat
-
Pork fat[7]
-
Chicken fat
1.3 Fruits and Other Sources
While γ-lactones and other δ-lactones like δ-decalactone and δ-dodecalactone are famous for imparting characteristic notes to fruits like peaches, apricots, and coconuts, the specific presence of δ-tridecalactone is less prominent in fruit matrices.[8][9] Its occurrence is more strongly correlated with lipid-rich environments. Trace amounts may be found in certain fermented beverages like rum and sherry, likely as a byproduct of microbial metabolism on fatty acid precursors.[7]
Table 1: Summary of Natural Sources of δ-Tridecalactone
| Category | Source | Role/Significance |
| Dairy Products | Milk, Butter, Cream, Cheese | Key contributor to creamy, buttery, and rich flavor profiles.[2][6] |
| Animal Products | Beef Fat, Pork Fat, Chicken Fat | Contributes to the characteristic fatty and savory flavor notes.[7] |
| Fermented Foods | Rum, Sherry | Minor component, likely from microbial fermentation of lipids.[7] |
| Insects | (Various species) | Potential role as a semiochemical (pheromone).[3][4] |
Section 2: Biosynthesis of δ-Lactones
The biosynthesis of δ-tridecalactone is intrinsically linked to fatty acid metabolism. The native pathways are not fully elucidated for every organism, but a general and scientifically supported route involves the generation of a specific hydroxy fatty acid precursor, which then undergoes intramolecular cyclization.[10]
The primary pathway begins with a C13 fatty acid, tridecanoic acid (or a longer-chain fatty acid that is shortened). The key steps are:
-
Fatty Acid Synthesis: The organism first synthesizes the straight-chain C13 saturated fatty acid from acetyl-CoA and malonyl-CoA precursors via the fatty acid synthase (FAS) complex.[11]
-
Hydroxylation: The crucial step is the regioselective hydroxylation of the fatty acid chain. To form a δ-lactone, the hydroxyl group (-OH) must be introduced at the δ-carbon (C-5) position. This oxidation is typically catalyzed by cytochrome P450 (CYP450) monooxygenases.[10] These enzymes are capable of hydroxylating fatty acids at specific positions.[12]
-
Lactonization: The resulting 5-hydroxytridecanoic acid is unstable. The molecule spontaneously, or with enzymatic aid, undergoes an intramolecular esterification reaction. The carboxylic acid group at one end of the molecule reacts with the hydroxyl group at the C-5 position, releasing a molecule of water and forming the stable six-membered ring of δ-tridecalactone.
Microbial pathways, particularly in yeasts and bacteria, can also produce lactones through the β-oxidation of longer-chain unsaturated fatty acids, which generates hydroxy acid intermediates that can subsequently lactonize.[10]
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6-octyltetrahydro-2H-pyran-2-one IUPAC name and structure
An In-Depth Technical Guide to 6-octyltetrahydro-2H-pyran-2-one (δ-Tridecalactone)
Abstract
This technical guide provides a comprehensive overview of this compound, a delta-lactone of significant interest in both academic research and industrial applications. The document details its chemical structure, nomenclature, and physicochemical properties. It further explores its primary applications, which span from its established use in the flavor and fragrance industry to its emerging potential as a monomer in the synthesis of biodegradable polymers. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights into its synthesis, characterization, and safe handling.
Nomenclature and Molecular Structure
This compound is a cyclic ester, specifically a delta-lactone. The nomenclature indicates an eight-carbon (octyl) chain attached at the 6th position of a saturated pyran-2-one ring system. This structure gives the molecule its characteristic properties, including a polar lactone head and a non-polar alkyl tail.
Its most common synonym is δ-Tridecalactone , reflecting the 13-carbon backbone (trideca-) and the delta position of the ester linkage.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-octyloxan-2-one | [3] |
| Synonyms | This compound, δ-Tridecalactone, δ-Tridecanolide | [1][2] |
| CAS Number | 7370-92-5 | [1] |
| Molecular Formula | C₁₃H₂₄O₂ | [1][2] |
| Molecular Weight | 212.33 g/mol | [1] |
| InChI | InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3 | [1] |
| InChIKey | RZZLMGATMUAJPX-UHFFFAOYSA-N |[1] |
Caption: 2D structure of this compound.
Physicochemical Properties and Characterization
δ-Tridecalactone is classified as a delta-valerolactone, which are cyclic organic compounds featuring an oxan-2-one moiety.[4] Its amphiphilic nature, with a long hydrophobic alkyl chain and a polar lactone functional group, makes it a subject of study for self-assembly phenomena.[3]
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical State | Colorless to slightly yellow liquid | Inferred from homologous lactones.[5][6] |
| Odor Profile | Creamy, fruity, lactonic, waxy | Inferred from structurally similar delta-lactones used extensively in the flavor industry.[5][7] |
| Solubility | Soluble in alcohol; sparingly soluble in water | Predicted based on structure and data for similar lactones.[8] |
| Boiling Point | High boiling point, distillable under vacuum | Data for the similar δ-decalactone is 120 °C @ 0.02 mmHg.[6] |
Analytical Characterization
Standard analytical techniques are employed for the identification and quantification of this compound. The National Institute of Standards and Technology (NIST) provides reference data for this compound, which is crucial for its characterization.[1][2]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry is a key technique for identifying the molecule based on its fragmentation pattern and molecular ion peak.[1][2]
-
Gas Chromatography (GC): GC is used for separating the compound from complex mixtures and determining its purity. Its retention index is a key identifier.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise molecular structure, including the connectivity of the atoms in the pyranone ring and the octyl side chain.
Synthesis and Mechanistic Pathways
The synthesis of lactones like δ-Tridecalactone is a fundamental process in organic chemistry, typically achieved through the intramolecular cyclization of a corresponding ω-hydroxycarboxylic acid. This process, known as lactonization, is often acid-catalyzed and driven by the formation of a thermodynamically stable five- or six-membered ring.
Proposed Synthesis Workflow: Lactonization of 5-Hydroxytridecanoic Acid
The most direct and industrially scalable approach is the acid-catalyzed cyclization of 5-hydroxytridecanoic acid. The choice of catalyst and reaction conditions is critical to favor intramolecular cyclization over intermolecular polymerization, which is a common competing reaction.
Caption: Proposed synthesis workflow for δ-Tridecalactone.
Experimental Protocol: Acid-Catalyzed Lactonization
This protocol is a representative method based on standard organic synthesis procedures for lactonization.
-
Reaction Setup: A solution of 5-hydroxytridecanoic acid in a non-polar solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), is added to the solution. The causality here is that the acid protonates the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Azeotropic Water Removal: The mixture is heated to reflux. The toluene-water azeotrope continuously removes water as it is formed, driving the equilibrium towards the lactone product, a classic application of Le Châtelier's principle. This is a self-validating aspect of the protocol; the collection of the theoretical amount of water in the Dean-Stark trap indicates reaction completion.
-
Workup: After cooling, the reaction mixture is washed with a mild base (e.g., aqueous sodium bicarbonate solution) to remove the acid catalyst, followed by a water wash.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final high-purity lactone.
Applications in Research and Industry
The unique combination of a stable cyclic ester and a long alkyl chain gives δ-Tridecalactone versatility across several scientific and commercial fields.
Flavor and Fragrance Industry
Lactones are renowned for their sensory properties. While specific data for δ-Tridecalactone is less common, the closely related δ-Tetradecalactone (C14) is extensively used for its creamy, coconut-like, and fruity aroma.[7] It serves as a flavoring agent in dairy, confectionery, and fruit-based products and as a long-lasting fragrance component in perfumes, lotions, and cosmetics.[5][7] δ-Tridecalactone is expected to share a similar, albeit slightly different, sensory profile.
Polymer Chemistry and Materials Science
For drug development and materials science professionals, the most compelling application is its role as a monomer in Ring-Opening Polymerization (ROP).[3]
-
Mechanism of Action: The strained lactone ring can be catalytically cleaved to initiate polymerization.[3] This process allows for the creation of specialized biodegradable polyesters with tailored properties.
-
Causality of ROP: The driving force for ROP is the release of ring strain. Catalysts (often tin- or zinc-based) coordinate to the carbonyl oxygen, activating the ester linkage for nucleophilic attack by an initiator (like an alcohol) or the growing polymer chain. This provides precise control over polymer molecular weight and architecture.
-
Applications in Drug Delivery: The resulting polyesters are often biocompatible and biodegradable, making them excellent candidates for controlled-release drug delivery systems, medical implants, and tissue engineering scaffolds.
Surfactant Research
The amphiphilic structure of δ-Tridecalactone, with its polar head and non-polar tail, makes it a model compound for studying self-assembly and surfactant properties in non-biological systems.[3]
Safety, Handling, and Toxicology
While specific toxicological data for this compound is limited, safety protocols can be established based on data from homologous lactones and general laboratory chemical safety practices. Related lactones are generally recognized as safe (GRAS) for use as flavoring agents by organizations like the Flavor and Extract Manufacturers Association (FEMA).[9][10]
Table 3: Handling and Safety Recommendations
| Parameter | Recommendation | Rationale / Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | Standard practice for handling organic chemicals.[6][7] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes. | Prevents inhalation of vapors and direct contact.[6] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. | Homologous lactones can be sensitive to light and heat.[6][7] |
| Incompatibilities | Avoid strong oxidizing agents. | To prevent uncontrolled exothermic reactions.[6] |
| Toxicological Profile | Considered safe for use in food and cosmetics at controlled concentrations. | Based on GRAS status of similar lactones.[7][9] |
Conclusion
This compound, or δ-Tridecalactone, is a multifaceted compound whose utility extends from the established realm of flavors and fragrances to the cutting edge of polymer chemistry and materials science. Its well-defined structure, accessible synthesis, and potential as a monomer for creating functional, biodegradable materials make it a valuable molecule for continued research and development. Understanding its fundamental properties, synthesis, and applications provides a solid foundation for innovation in fields ranging from consumer products to advanced medical technologies.
References
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-octyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-octyl-. In NIST Chemistry WebBook (alternate view). Retrieved from [Link]
-
ACS International. (n.d.). Tetradecalactone Delta R. Retrieved from [Link]
-
FooDB. (2010). Showing Compound delta-Tetradecalactone (FDB017267). Retrieved from [Link]
-
PubChem. (n.d.). delta-TETRADECALACTONE | C14H26O2 | CID 520296. Retrieved from [Link]
-
FEMA. (n.d.). (±)-6-OCTYLTETRAHYDRO-2H-PYRAN-2-ONE | FEMA 4685. Retrieved from [Link]
-
FooDB. (2010). Showing Compound (-)-(Z)-Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one (FDB011813). Retrieved from [Link]
-
The Good Scents Company. (n.d.). (R)-delta-octalactone. Retrieved from [Link]
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Spectroscopic Characterization of δ-Tridecalactone: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for δ-tridecalactone (C₁₃H₂₄O₂), a saturated delta-lactone. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but also the underlying principles and experimental considerations that are crucial for accurate interpretation.
Introduction to δ-Tridecalactone and the Imperative of Spectroscopic Analysis
δ-Tridecalactone is a member of the lactone family of compounds, characterized by a cyclic ester. Specifically, it is a six-membered ring (δ-lactone) with an octyl side chain at the C-6 position. Its molecular formula is C₁₃H₂₄O₂ and it has a molecular weight of 212.33 g/mol . The precise characterization of such molecules is fundamental in fields ranging from flavor and fragrance chemistry to the synthesis of complex natural products and pharmaceuticals. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity, purity, and stereochemistry. This guide will systematically explore the key spectroscopic techniques used to characterize δ-tridecalactone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectral Data
While a publicly available experimental ¹H NMR spectrum for δ-tridecalactone is not readily found in the reviewed literature, a highly accurate prediction can be made based on the well-established chemical shift trends of homologous δ-lactones, such as δ-decalactone and δ-dodecalactone. The expected ¹H NMR spectrum in deuterochloroform (CDCl₃) would exhibit characteristic signals corresponding to the protons of the lactone ring and the octyl side chain.
Table 1: Predicted ¹H NMR Data for δ-Tridecalactone in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (CH-O) | 4.25 - 4.15 | m | - |
| H-2 (CH₂-C=O) | 2.55 - 2.45 | m | - |
| H-3, H-4, H-5 (ring CH₂) | 1.90 - 1.60 | m | - |
| H-1' (side chain CH₂) | 1.70 - 1.50 | m | - |
| -(CH₂)₆- (side chain) | 1.40 - 1.20 | br s | - |
| -CH₃ (side chain) | 0.95 - 0.85 | t | ~7.0 |
Causality Behind Predictions: The chemical shift of the H-6 proton is the most downfield due to the deshielding effect of the adjacent oxygen atom. The protons at C-2 (α to the carbonyl group) are also deshielded. The remaining methylene protons of the ring and the side chain appear in the more upfield region, with the terminal methyl group exhibiting a characteristic triplet. The broad singlet for the bulk of the side chain methylenes is a common feature in long-chain aliphatic compounds.
Predicted ¹³C NMR Spectral Data
Similarly, the ¹³C NMR spectrum can be predicted with a high degree of confidence. The carbonyl carbon of the lactone will be the most downfield signal. The carbon attached to the oxygen (C-6) will also be significantly downfield.
Table 2: Predicted ¹³C NMR Data for δ-Tridecalactone in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 172.5 - 171.5 |
| C-6 (CH-O) | 81.0 - 80.0 |
| C-2 (CH₂-C=O) | 31.0 - 30.0 |
| C-5 | 29.5 - 28.5 |
| C-3, C-4, side chain CH₂ | 36.0 - 22.0 |
| -CH₃ (side chain) | 14.5 - 13.5 |
Expertise in Interpretation: The chemical shifts are dictated by the electronegativity of neighboring atoms and the overall electronic environment. The carbonyl carbon (C-1) experiences the greatest deshielding. The C-6 carbon, being an ether-type carbon, appears in the 80 ppm region. The aliphatic carbons of the ring and the long octyl chain will resonate in the typical alkane region of the spectrum.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of δ-tridecalactone in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-240 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental IR Spectral Data
An experimental IR spectrum for δ-tridecalactone is available and shows the characteristic absorptions for a saturated aliphatic lactone.[1]
Table 3: IR Absorption Data for δ-Tridecalactone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (lactone) |
| ~2925, ~2855 | Strong | C-H stretch (aliphatic) |
| ~1240 | Strong | C-O stretch (ester) |
| ~1465, ~1375 | Medium | C-H bend (aliphatic) |
Trustworthiness of Assignments: The most prominent and diagnostic peak in the IR spectrum of δ-tridecalactone is the strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl stretching vibration in a six-membered ring lactone. The strong C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of the aliphatic hydrocarbon chain. The strong C-O stretching vibration further supports the presence of the ester functional group.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small drop of neat δ-tridecalactone directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides invaluable information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Mass Spectrometry Data
An LC-ESI-QTOF MS2 spectrum of δ-tridecalactone is available from MassBank.[2] The precursor ion in positive ion mode is the protonated molecule [M+H]⁺.
-
Molecular Formula: C₁₃H₂₄O₂
-
Exact Mass: 212.1776
-
Precursor Ion [M+H]⁺: m/z 213.1848
Table 4: Key Fragment Ions in the MS2 Spectrum of δ-Tridecalactone ([M+H]⁺ at m/z 213.1848)
| m/z | Relative Intensity | Possible Fragment Structure/Loss |
| 195.1735 | High | [M+H - H₂O]⁺ |
| 177.1632 | High | [M+H - 2H₂O]⁺ or subsequent fragmentation |
| 135.1164 | Medium | Cleavage of the side chain |
| 121.1006 | High | Further fragmentation of the ring |
| 97.1007 | High | C₇H₁₃⁺ fragment |
| 83.0850 | Medium | C₆H₁₁⁺ fragment |
Authoritative Grounding in Fragmentation Mechanisms: The fragmentation of protonated δ-lactones is complex. The initial loss of water is a common pathway. Cleavage of the octyl side chain at various points leads to a series of fragment ions. The lactone ring itself can undergo rearrangement and fragmentation, giving rise to the observed smaller m/z ions.
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of δ-tridecalactone in a suitable solvent such as methanol or acetonitrile (e.g., 1-10 µg/mL).
-
Instrumentation: Utilize a liquid chromatography (LC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
-
LC Separation (Optional but recommended for complex samples):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
MS Acquisition:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan MS data to determine the m/z of the precursor ion ([M+H]⁺).
-
Perform tandem MS (MS/MS or MS2) by selecting the precursor ion (m/z 213.18) in the quadrupole and fragmenting it in the collision cell with an appropriate collision energy (e.g., 20 eV).
-
-
Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the parent ion and the m/z values of the fragment ions.
Visualization of Key Molecular and Spectroscopic Features
To aid in the understanding of the structural and fragmentation data, the following visualizations are provided.
Molecular Structure of δ-Tridecalactone
Caption: Molecular structure of δ-tridecalactone.
Simplified Fragmentation Pathway in Mass Spectrometry
Caption: Simplified fragmentation of protonated δ-tridecalactone.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of δ-tridecalactone. While experimental NMR data was not directly available, reliable predictions based on homologous compounds and fundamental principles offer a robust working model for its spectral features. The experimental IR and MS data provide definitive confirmation of the lactone functional group and the molecular weight. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with δ-tridecalactone and related compounds, ensuring analytical rigor and confidence in structural assignments.
References
-
MassBank. delta-Tridecalactone; LC-ESI-QTOF; MS2; [M+H]+; CE: 20eV. [Link]
-
The Good Scents Company. delta-tridecalactone. [Link]
-
PubChem. delta-Tetradecalactone. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0037116) for delta-Decalactone. [Link]
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Unveiling the Path: A Technical Guide to the Biosynthesis of δ-Lactones in Plants
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
δ-Lactones are six-membered cyclic esters that contribute significantly to the characteristic aromas of many fruits, flowers, and aged spirits. Their pleasant sensory profiles, encompassing fruity, creamy, and coconut-like notes, have made them high-value targets for the flavor, fragrance, and pharmaceutical industries. While chemical synthesis routes exist, there is a growing demand for "natural" lactones produced through biological processes. Understanding the native biosynthetic pathways in plants is paramount for harnessing and optimizing these processes. This technical guide provides a comprehensive exploration of the core biosynthetic pathway of δ-lactones in plants, from fatty acid precursors to the final cyclized molecule. It is designed for researchers and scientists, offering not only a review of the established mechanisms but also detailed experimental protocols and field-proven insights to guide future research and development.
Introduction: The Chemical and Biological Significance of δ-Lactones
Lactones are cyclic esters formed via the intramolecular esterification of a hydroxycarboxylic acid.[1] The ring size is denoted by a Greek letter corresponding to the carbon atom bearing the hydroxyl group that cyclizes with the carboxyl group. Consequently, δ-lactones possess a stable six-membered ring structure (oxan-2-one).[1][2] This structure is the foundation for a wide array of natural products, including the highly oxygenated steroidal withanolides found in the Solanaceae family, which are known for their diverse biological activities.[3]
In the context of plant volatiles, δ-lactones are key aroma compounds. Their biosynthesis is a sophisticated process, beginning with primary metabolites—fatty acids—and proceeding through a series of enzymatic modifications. Elucidating this pathway is not merely an academic exercise; it opens the door to metabolic engineering and biotechnological production of these valuable natural compounds.[4][5]
The Core Biosynthetic Pathway: From Fatty Acid to Lactone
The formation of δ-lactones in plants is not a single, linear pathway but rather a multi-step process involving several key enzymatic transformations. The consensus pathway begins with a fatty acid substrate, which undergoes hydroxylation, potential chain-shortening, and finally, intramolecular cyclization.
Precursor Substrates: The Fatty Acid Pool
The journey to a δ-lactone begins with cellular fatty acids. Both saturated and unsaturated fatty acids serve as precursors.
-
Unsaturated C18 Fatty Acids: Linoleic acid (C18:2) and linolenic acid (C18:3) are primary substrates. These fatty acids are catabolized through the lipoxygenase (LOX) pathway, which initially produces hydroperoxy intermediates.[6]
-
Saturated Fatty Acids: Medium-chain fatty acids (C8-C12) are also direct precursors, particularly in biotechnological systems designed to mimic plant pathways.[7][8]
Critical Step 1: Regioselective Hydroxylation
The introduction of a hydroxyl (-OH) group at the C-5 (or delta) position of the fatty acid is the cornerstone of δ-lactone synthesis. This hydroxylation is a highly specific enzymatic reaction. In its absence, cyclization to a δ-lactone is impossible. Several classes of enzymes are implicated in this critical oxyfunctionalization step.
-
Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are renowned for their ability to perform selective in-chain hydroxylation of fatty acids.[8] Specific CYPs, such as CYP116B46, have been shown to hydroxylate decanoic and dodecanoic acid at the C5 position, directly producing the 5-hydroxy fatty acid precursor required for δ-lactone formation.[8]
-
Lipoxygenases (LOXs): In the case of unsaturated fatty acids like linoleic acid, the LOX pathway is a primary route. LOX enzymes introduce a hydroperoxide group, which can then be reduced to the necessary hydroxyl group.[9][10] This pathway is central to the formation of many C6- and C9-volatiles in plants.[6][11]
-
Unspecific Peroxygenases (UPOs): While primarily studied in fungi, UPOs are powerful biocatalysts that utilize hydrogen peroxide to hydroxylate C-H bonds.[7][12][13] Their ability to selectively hydroxylate C8–C12 fatty acids at both C4 (for γ-lactones) and C5 (for δ-lactones) positions makes them a valuable model for understanding the chemistry of this reaction and for use in biocatalytic production systems.[7][8]
Critical Step 2: Chain Shortening via β-Oxidation
When the initial precursor is a long-chain fatty acid (e.g., C18), the chain must be shortened to position the hydroxyl group correctly for cyclization. This is achieved through the β-oxidation pathway, a catabolic process that sequentially removes two-carbon units (acetyl-CoA) from the carboxyl end of the fatty acyl-CoA molecule.[14][15]
In plants, this process occurs primarily in peroxisomes.[16] A 13-hydroxy-C18 fatty acid, for instance, can undergo several cycles of β-oxidation. With each cycle, the carbon chain shortens by two carbons, effectively moving the hydroxyl group closer to the carboxyl end. When the hydroxyl group reaches the C5 position, the resulting 5-hydroxy fatty acyl-CoA is a substrate for the final step.
Final Step: Lactonization
The final step is the formation of the cyclic ester ring. 5-hydroxy acids are thermodynamically predisposed to cyclize.[1] This intramolecular esterification involves a nucleophilic attack from the C5 hydroxyl group onto the carboxyl group's carbonyl carbon, eliminating a water molecule to form the stable six-membered δ-lactone ring.[17] While this reaction can occur spontaneously under acidic conditions, it is likely facilitated by specific esterases or thiolases in vivo to ensure efficiency and control.[18]
Experimental Methodologies: A Practical Guide
Investigating the biosynthesis of volatile compounds like δ-lactones requires a combination of sensitive analytical techniques and robust biochemical and molecular biology protocols.
Analysis of δ-Lactones: Extraction and Quantification
The volatile and semi-volatile nature of δ-lactones necessitates careful sample preparation to avoid analyte loss. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[19][20]
Table 1: Common δ-Lactones and Their Characteristic Aromas
| Compound | Molecular Formula | Aroma Profile |
| δ-Octalactone | C₈H₁₄O₂ | Coconut, creamy, fruity |
| δ-Nonalactone | C₉H₁₆O₂ | Coconut, creamy |
| δ-Decalactone | C₁₀H₁₈O₂ | Peach, creamy, fatty |
| δ-Dodecalactone | C₁₂H₂₂O₂ | Buttery, fruity, waxy |
Experimental Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles
This protocol provides a validated workflow for the qualitative and quantitative analysis of δ-lactones from plant tissue.
-
Sample Preparation:
-
Accurately weigh 1-2 g of fresh plant material (e.g., fruit pulp, flower petals) into a 20 mL headspace vial.
-
To inhibit enzymatic activity post-harvest, immediately add a quenching solution, such as saturated calcium chloride (CaCl₂).
-
Add a known concentration of an internal standard (e.g., 2-octanol or a deuterated lactone standard) for quantification.
-
Seal the vial immediately with a magnetic screw cap fitted with a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set to 50-60°C. Allow the sample to equilibrate for 5-10 minutes.[20]
-
Introduce the SPME fiber into the vial's headspace. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad affinity for volatiles.[20]
-
Expose the fiber to the headspace for a predetermined time (e.g., 30 minutes) with constant agitation to facilitate analyte adsorption.[19][20]
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, retract the fiber and insert it into the heated GC injection port (typically 250°C) for thermal desorption of the analytes onto the column.[20]
-
Chromatographic Separation:
-
Column: Use a mid-polarity capillary column, such as a DB-35MS or equivalent ((35%-phenyl)-methylpolysiloxane), which provides excellent separation for lactones.[21]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: A typical program starts at 40°C, holds for 2 minutes, then ramps at 5-10°C/min to 250°C, and holds for 5 minutes. This must be optimized for the specific plant matrix.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Identification: Identify compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley) and by matching their retention indices with authentic standards. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions (e.g., m/z 99 for δ-lactones).[22]
-
-
Pathway Elucidation: Functional Genomics and Biochemistry
Identifying the specific genes and enzymes responsible for δ-lactone biosynthesis requires a multi-pronged approach.
-
Transcriptome Analysis: Compare the gene expression profiles of high-lactone-producing tissues versus low-producing tissues (or developmental stages) to identify candidate genes (e.g., CYPs, LOXs, β-oxidation enzymes) that are upregulated.
-
Heterologous Expression: Clone candidate genes and express them in a microbial host like Escherichia coli or Saccharomyces cerevisiae. The recombinant protein can then be purified and its activity confirmed through in vitro assays using fatty acid substrates. The reaction products can be analyzed by GC-MS to confirm the formation of the correct 5-hydroxy fatty acid.[16]
-
Gene Silencing: Use techniques like RNA interference (RNAi) to knock down the expression of a candidate gene in the plant. A subsequent reduction in δ-lactone production provides strong evidence for the gene's involvement in the pathway.[16]
Future Directions and Biotechnological Prospects
The elucidation of δ-lactone biosynthetic pathways in plants is paving the way for metabolic engineering strategies. By overexpressing key enzymes like a regioselective CYP450 and enzymes of the β-oxidation pathway in high-lipid-accumulating hosts (e.g., oleaginous yeasts like Yarrowia lipolytica), it is possible to create cell factories for the sustainable, de novo production of specific lactones from simple carbon sources.[4][9]
Key challenges remain, including the full characterization of plant-native lactone synthases (cyclases) and understanding the complex regulatory networks that control the flux of fatty acids into this specialized metabolic pathway. Future research should focus on discovering novel hydroxylating enzymes with high specificity and efficiency, which will be the cornerstone of next-generation biotechnological production platforms.
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Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PubMed. (2023-07-14). PubMed. [Link]
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Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS. Pendidikan Kimia. [Link]
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Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC - NIH. National Center for Biotechnology Information. [Link]
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A peroxisomal β-oxidative pathway contributes to the formation of C6-C1 aromatic volatiles in poplar - PubMed. (2021-06-11). PubMed. [Link]
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Phytochemistry and biosynthesis of δ-lactone withanolides | Request PDF. (2015-07). ResearchGate. [Link]
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Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PubMed. (2022-01-19). PubMed. [Link]
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HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC. (2018-08-30). National Center for Biotechnology Information. [Link]
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Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids | Request PDF. ResearchGate. [Link]
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Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. (2022-01-19). ResearchGate. [Link]
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Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry - PubMed. (2022-05-11). PubMed. [Link]
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Biotechnological production of flavour-active lactones. ResearchGate. [Link]
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Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]
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Location of the hydroxylation on the C18-fatty acid (arrow), name of the... | Download Scientific Diagram. ResearchGate. [Link]
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Genome-Wide Identification and Expression Analysis of LOX-HPL-ADH Pathway Genes Contributing to C6 Volatile Diversity in Chinese Plum (Prunus salicina). MDPI. [Link]
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Production of Hydroxy Fatty Acids, Precursors of γ-Hexalactone, Contributes to the Characteristic Sweet Aroma of Beef - PMC - NIH. (2022-04-06). National Center for Biotechnology Information. [Link]
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Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. (2024-04-02). YouTube. [Link]
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Synthesis of Saturated Six-Membered Ring Lactones | Request PDF. ResearchGate. [Link]
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δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. MDPI. [Link]
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Biosynthesis of Volatile Fatty Acid Derivatives. SpringerLink. [Link]
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An In-depth Technical Guide to the Physical Properties of 6-Octyltetrahydro-2H-pyran-2-one
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
6-Octyltetrahydro-2H-pyran-2-one, also known by its common name δ-tridecalactone, is a saturated delta-lactone. Lactones, cyclic esters, are a significant class of organic compounds found in nature and utilized in various industrial applications, including the flavor and fragrance industries. An understanding of the physical properties of this compound is fundamental for its application in research and development, particularly in areas such as formulation science, material science, and medicinal chemistry. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and insights into its spectral properties.
Core Physical Properties
A summary of the pivotal physical properties of this compound is presented below. These values have been compiled from various scientific sources and provide a foundational understanding of the compound's behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄O₂ | [1] |
| Molecular Weight | 212.33 g/mol | [1][2] |
| CAS Registry Number | 7370-92-5 | [1] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Melting Point | 42-43 °C | [4] |
| Boiling Point | 188 °C at 11 Torr; 160 °C at 2.00 mm Hg; 326 °C (estimated at 760 mm Hg) | [3][4] |
| Specific Gravity | 0.939 - 0.953 at 25 °C | [3] |
| Refractive Index | 1.455 - 1.463 at 20 °C | [3] |
| Flash Point | 126.5 °C (259.7 °F) | [5] |
| Solubility | Insoluble in water; Soluble in ethanol | [3] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is crucial for the consistent and reproducible use of a chemical compound. This section outlines detailed, field-proven methodologies for characterizing this compound.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a compound like this compound.
Caption: A logical workflow for the physical characterization of an organic compound.
Determination of Melting Point
Causality: The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The observed melting point of 42-43 °C indicates that this compound is a solid at standard room temperature.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of solid this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Record Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Boiling Point at Reduced Pressure
Causality: Due to its high estimated atmospheric boiling point (326 °C), distillation at atmospheric pressure can lead to decomposition. Therefore, vacuum distillation is the preferred method for determining the boiling point of high-molecular-weight compounds like δ-tridecalactone.
Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease.
-
Sample and Boiling Chips: Place a sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Carefully evacuate the system to the desired pressure (e.g., 11 Torr).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Equilibrium and Measurement: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the stable temperature reading on the thermometer when the liquid is consistently condensing and dripping into the receiving flask.
-
Record Data: Record the boiling point and the corresponding pressure.
Determination of Density
Causality: Density is an intrinsic property that can be used for identification and to assess purity. The pycnometer method is a highly accurate technique for determining the density of liquids. Since the compound is a solid at room temperature, the measurement should be performed above its melting point.
Protocol: Pycnometer Method
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Weight of Empty Pycnometer: Accurately weigh the empty pycnometer (m₁).
-
Weight with Sample: Melt the this compound and fill the pycnometer, ensuring there are no air bubbles. Thermostat the pycnometer to a specific temperature (e.g., 50 °C) and then weigh it (m₂).
-
Weight with Reference Liquid: Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m₃).
-
Calculation:
-
Mass of the sample: m_sample = m₂ - m₁
-
Mass of the reference liquid: m_ref = m₃ - m₁
-
Volume of the pycnometer: V = m_ref / ρ_ref (where ρ_ref is the density of the reference liquid at the measurement temperature).
-
Density of the sample: ρ_sample = m_sample / V
-
Determination of Solubility
Causality: Solubility is a critical parameter in drug development and formulation, indicating how a compound will behave in different solvent systems. A systematic approach to determining solubility provides a comprehensive profile.
Protocol: Qualitative and Semi-Quantitative Solubility Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Qualitative Assessment:
-
To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.
-
Vortex or shake the tubes for a set period (e.g., 1 minute).
-
Visually observe if the solid has dissolved. Classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Semi-Quantitative Assessment (Shake-Flask Method):
-
For solvents in which the compound appears soluble or sparingly soluble, prepare saturated solutions by adding an excess of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., HPLC, GC, or gravimetrically after solvent evaporation).
-
Spectral Characterization
Spectroscopic data provides invaluable information about the molecular structure of a compound.
Mass Spectrometry
The mass spectrum of δ-tridecalactone provides confirmation of its molecular weight and insights into its fragmentation pattern. The mass spectrum obtained via LC-ESI-QTOF shows a precursor ion [M+H]⁺, confirming the molecular mass of 212.17763.[6]
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR spectra for this compound were not found in the initial searches. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR:
-
A multiplet in the downfield region (around 4.2 ppm) corresponding to the proton on the carbon adjacent to the ring oxygen (C6).
-
A complex series of multiplets in the upfield region (around 0.8-2.5 ppm) corresponding to the protons of the octyl chain and the remaining protons of the pyranone ring.
-
A triplet around 0.9 ppm for the terminal methyl group of the octyl chain.
-
-
¹³C NMR:
-
A downfield signal for the carbonyl carbon (C2) in the range of 170-180 ppm.
-
A signal for the carbon adjacent to the ring oxygen (C6) around 80 ppm.
-
A series of signals in the upfield region (around 14-40 ppm) for the carbons of the octyl chain and the remaining carbons of the pyranone ring.
-
The following diagram illustrates the general workflow for acquiring and interpreting spectral data.
Caption: A workflow for the spectral characterization of an organic compound.
Safety, Handling, and Storage
As a matter of good laboratory practice, this compound should be handled with care.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Avoid contact with skin and eyes.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry place.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[10]
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, along with robust protocols for their experimental determination. The compiled data on its melting point, boiling point, density, refractive index, and solubility serves as a critical resource for researchers and professionals. The outlined experimental workflows and discussion of spectral characteristics offer a framework for the comprehensive characterization of this and similar lactone compounds. Adherence to the described methodologies and safety precautions will ensure accurate and reliable results in the laboratory setting.
References
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: δ-valerolactone. Retrieved from [Link]
-
MassBank. (2013, March 13). delta-Tridecalactone. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). δ-Tridecalactone. Retrieved from [Link]
-
Loba Chemie. (n.d.). delta-VALEROLACTONE EXTRA PURE. Retrieved from [Link]
-
Chemtrade International. (n.d.). Material Safety Data Sheet Glucono-Delta-Lactone. Retrieved from [Link]
-
Jungbunzlauer. (2022, January 6). safety data sheet - glucono delta lactone sg. Retrieved from [Link]
-
PubChem. (n.d.). δ-TETRADECALACTONE. Retrieved from [Link]
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The Good Scents Company. (n.d.). delta-tridecalactone (+-)-6-octyltetrahydro-2H-pyran-2-one. Retrieved from [Link]
-
SpectraBase. (n.d.). 2H-Pyran-2-one, tetrahydro-4-hydroxy-3-(1-methoxyoctylidene)-6-pentyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-octyl-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (R)-delta-octalactone (R)-tetrahydro-6-propyl-2H-pyran-2-one. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-pentyl-. Retrieved from [Link]
-
MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]
-
SpectraBase. (n.d.). tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Imperial College London. (2020, January 13). tetrahydro-2H-pyran-2-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (R)-delta-dodecalactone (6R)-(+)-6-heptyltetrahydro-2H-pyran-2-one. Retrieved from [Link]
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An In-depth Technical Guide to δ-Tridecalactone (CAS 7370-92-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
δ-Tridecalactone, with the CAS registry number 7370-92-5, is a saturated delta-lactone characterized by a 13-carbon aliphatic chain. This molecule, also known as 6-octyltetrahydro-2H-pyran-2-one, is a significant component in the flavor and fragrance industry, prized for its creamy, coconut-like, and buttery aroma.[1][2][3] Beyond its sensory applications, δ-Tridecalactone and similar lactones are gaining attention in the scientific community for their potential biological activities, including cytotoxic and pheromonal effects, making them intriguing subjects for research and development in pharmaceuticals and agrochemicals.
This guide provides a comprehensive overview of the chemical and physical properties of δ-Tridecalactone, detailed synthesis methodologies, current and potential applications, and a list of reliable suppliers. The information is curated to support researchers and professionals in their scientific endeavors with this versatile molecule.
Physicochemical Properties
δ-Tridecalactone is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Source |
| CAS Number | 7370-92-5 | [1] |
| Molecular Formula | C₁₃H₂₄O₂ | [1] |
| Molecular Weight | 212.33 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Creamy, milky, oily, buttery, musty | [4] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
| Boiling Point | 160 °C at 2 mmHg | ChemicalBook |
| Flash Point | 126 °C | ChemicalBook |
| Density | 0.94 g/cm³ | ChemicalBook |
| Refractive Index | 1.4600 to 1.4620 | ChemicalBook |
| InChI Key | RZZLMGATMUAJPX-UHFFFAOYSA-N | [4] |
| SMILES | CCCCCCCCC1CCCC(=O)O1 | [1] |
Synthesis of δ-Tridecalactone
The synthesis of δ-lactones like δ-Tridecalactone can be achieved through both chemical and biotechnological routes.
Chemical Synthesis: Baeyer-Villiger Oxidation
A common and effective method for the synthesis of δ-Tridecalactone is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, 2-octylcyclopentanone.[5][6][7][8] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone.
The overall reaction can be summarized as follows:
Figure 1: The Baeyer-Villiger oxidation of 2-octylcyclopentanone to δ-Tridecalactone.
Experimental Protocol: Baeyer-Villiger Oxidation of 2-Octylcyclopentanone
-
Dissolution: Dissolve 2-octylcyclopentanone in a suitable aprotic solvent, such as dichloromethane or chloroform, in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Oxidant: Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent to the reaction mixture. The addition should be dropwise to control the reaction temperature.
-
Reaction: Allow the reaction to proceed at 0 °C for a few hours, and then let it warm to room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxy acid.
-
Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the carboxylic acid byproduct) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure δ-Tridecalactone.
Biotechnological Synthesis
The biotechnological production of lactones is an attractive alternative to chemical synthesis, often providing a "natural" label for the product. This can be achieved through de novo biosynthesis by microorganisms or by biotransformation of fatty acids.[1][9][10]
The general pathway for the de novo biosynthesis of δ-lactones in microorganisms involves:
-
Fatty Acid Synthesis: The microorganism produces fatty acids from a carbon source like glucose.
-
Hydroxylation: A specific hydroxylase enzyme introduces a hydroxyl group at the δ-position of the fatty acid chain.
-
β-Oxidation: The hydroxylated fatty acid is then shortened via the β-oxidation pathway.
-
Lactonization: The resulting δ-hydroxy fatty acid undergoes spontaneous or enzyme-catalyzed intramolecular esterification to form the δ-lactone.[9][10]
Figure 2: Simplified de novo biosynthetic pathway of δ-Tridecalactone in microorganisms.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of δ-Tridecalactone.
Mass Spectrometry
The mass spectrum of δ-Tridecalactone provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound. A prominent fragment is often observed at m/z 99, which can be attributed to the cleavage of the octyl side chain. A mass spectrum obtained via LC-ESI-QTOF for the protonated molecule [M+H]⁺ is available in the MassBank database (Accession ID: MSBNK-Fiocruz-FIO00256).[11]
Infrared (IR) Spectroscopy
The IR spectrum of δ-Tridecalactone is characterized by a strong absorption band corresponding to the carbonyl group (C=O) of the ester functionality, typically appearing around 1735-1750 cm⁻¹. Other significant peaks include those for C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹) and C-O stretching (around 1150-1250 cm⁻¹). An IR spectrum is available on ChemicalBook.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton on the carbon bearing the ring oxygen (C-6) is expected to appear as a multiplet in the downfield region, typically around δ 4.0-4.3 ppm. The protons on the carbon adjacent to the carbonyl group (C-2) would resonate at approximately δ 2.2-2.5 ppm. The remaining methylene and methyl protons of the alkyl chain and the ring would appear in the upfield region between δ 0.8 and 1.8 ppm.
-
¹³C NMR: The carbonyl carbon (C-1) would be the most downfield signal, expected around δ 170-175 ppm. The carbon attached to the ring oxygen (C-6) would appear around δ 75-85 ppm. The remaining aliphatic carbons would resonate in the range of δ 14-40 ppm.
Applications
Flavor and Fragrance Industry
The primary application of δ-Tridecalactone is as a flavoring and fragrance agent.[2][3] Its creamy, buttery, and coconut-like aroma makes it a valuable ingredient in a wide range of products, including:
-
Food and Beverages: Dairy products, ice cream, confectionery, and baked goods.
-
Perfumery: Adds warmth and a lactonic character to perfumes and cosmetics.
Potential Pharmaceutical and Agrochemical Applications
While research is still in its early stages, lactones as a class of compounds have shown interesting biological activities that suggest potential applications beyond the flavor and fragrance industry.
-
Cytotoxic Activity: Some lactones have demonstrated cytotoxic effects against various cancer cell lines. While no specific studies on the cytotoxicity of δ-Tridecalactone were found, this is a promising area for future research. A proposed experimental protocol to evaluate its cytotoxic activity is provided below.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of δ-Tridecalactone (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 24, 48, and 72 hours. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).
-
MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Insect Pheromone: Many lactones serve as sex or aggregation pheromones in insects.[13][14][15] For example, δ-heptalactone is an aggregation pheromone for the fruit fly Rhagoletis batava.[14] While δ-Tridecalactone has not been specifically identified as a pheromone for a particular insect species, its structural similarity to known pheromones suggests it could have such activity. This could be explored through electroantennography (EAG) and behavioral assays with relevant insect pests.
Suppliers of δ-Tridecalactone (CAS 7370-92-5)
A number of chemical suppliers offer δ-Tridecalactone for research and commercial purposes. When sourcing this compound, it is important to consider the purity and the intended application.
| Supplier | Website | Notes |
| Sigma-Aldrich | Offers δ-Tridecalactone with ≥95% purity, suitable for food and fragrance applications.[4] | |
| CymitQuimica | Provides δ-Tridecalactone with product details. | |
| ChemicalBook | Lists multiple suppliers and provides some physical property data.[12] | |
| BOC Sciences | A supplier of a wide range of chemicals for research and development.[2] | |
| Odowell | [Link] | A manufacturer and supplier specializing in aroma chemicals. |
| Parchem | A supplier of specialty chemicals. | |
| The Good Scents Company | [Link] | Provides detailed information on fragrance and flavor chemicals, including suppliers.[2] |
Conclusion
δ-Tridecalactone is a commercially important molecule with well-established applications in the flavor and fragrance industry. Its synthesis is achievable through both traditional organic chemistry and emerging biotechnological methods. While its potential as a cytotoxic agent or an insect pheromone is yet to be fully explored, the existing knowledge on similar lactones provides a strong rationale for further investigation in these areas. This guide has provided a solid foundation of technical information to aid researchers and professionals in unlocking the full potential of this intriguing compound.
References
-
MassBank. delta-Tridecalactone. [Link]
- Silva, J. C., Coelho, M. C., Aguiar, T. Q., & Domingues, L. (2021). Lactones produced by microorganisms through de novo biosynthesis. Applied Microbiology and Biotechnology, 105(13), 5345–5361.
- Silva, J. C., Coelho, M. C., & Domingues, L. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production.
-
The Good Scents Company. delta-decalactone. [Link]
-
PubChem. delta-Tetradecalactone. [Link]
- Google Patents. WO2022226065A2 - Biosynthetic production of delta-lactones using cytochrome p450 hydroxylase enzymes or mutants thereof.
-
Royal Society of Chemistry. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]
-
Fragrance Safety Resource. undecalactone, CAS Registry Number 710-04-3. [Link]
-
The Good Scents Company. delta-decalactone. [Link]
-
MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. [Link]
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
-
Chemistry Steps. Baeyer-Villiger Oxidation. [Link]
-
Wikipedia. Baeyer–Villiger oxidation. [Link]
-
The Good Scents Company. delta-tridecalactone. [Link]
-
Perflavory. delta-tridecalactone, 7370-92-5. [Link]
-
Royal Society of Chemistry. Polymer Chemistry. [Link]
-
Wikipedia. Insect pheromones. [Link]
-
The Good Scents Company. delta-undecalactone. [Link]
-
PubChem. delta-Decalactone. [Link]
-
National Center for Biotechnology Information. Male-Produced (−)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest. [Link]
-
CABI Digital Library. PHEROMONES FOR THE MANAGEMENT OF INSECT PESTS OF STORED PRODUCTS: A REVIEW. [Link]
-
BCPC. Insect Pheromones and Other Behaviour-Modifying Chemicals: Applications and Regulation. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
Sources
- 1. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. delta-tridecalactone, 7370-92-5 [thegoodscentscompany.com]
- 3. delta-tridecalactone, 7370-92-5 [perflavory.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production [mdpi.com]
- 11. massbank.eu [massbank.eu]
- 12. DELTA-TRIDECANOLACTONE(7370-92-5) IR Spectrum [chemicalbook.com]
- 13. Insect pheromones - Wikipedia [en.wikipedia.org]
- 14. Male-Produced (−)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes and Protocols for the Quantification of δ-Lactones in Food Matrices
Introduction: The Significance of δ-Lactones in Food Aroma and Quality
δ-Lactones are a critical class of volatile and semi-volatile compounds that contribute significantly to the characteristic aroma profiles of a wide variety of food products. These six-membered ring cyclic esters are responsible for the creamy, buttery, fruity, and coconut-like notes in dairy products, fruits, and fermented goods. For instance, δ-decalactone and δ-dodecalactone are key to the desirable buttery flavor in milk fat, while also imparting peachy and creamy notes in other foods.[1] The concentration and isomeric distribution of these lactones can be indicative of the food's quality, processing history, and even authenticity. Therefore, accurate and reliable quantification of δ-lactones in complex food matrices is of paramount importance for quality control, product development, and flavor chemistry research in the food and beverage industry.
This comprehensive guide provides detailed analytical methodologies for the quantification of δ-lactones in various food matrices. We will delve into the nuances of sample preparation and explore the two primary chromatographic techniques employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are designed to be robust and self-validating, empowering researchers and scientists to achieve accurate and reproducible results.
Part 1: Sample Preparation: The Foundation of Accurate Quantification
The complexity of food matrices, which can range from high-fat dairy products to aqueous beverages and solid fruits, necessitates tailored sample preparation strategies to effectively isolate δ-lactones prior to chromatographic analysis. The choice of extraction technique is critical and is dictated by the physicochemical properties of the lactones and the matrix itself.
Solvent Extraction: A Classic and Robust Approach
Solvent extraction is a widely used technique for isolating δ-lactones from fatty food matrices such as butter, cheese, and cream. The principle lies in the differential solubility of the lactones in an organic solvent compared to the bulk of the food matrix.
Causality of Experimental Choices:
-
Solvent Selection: Methanol has been shown to be an effective solvent for extracting a broad range of lactones with high recovery rates (91-114%).[2] Its polarity allows for efficient partitioning of the semi-polar lactones from the non-polar lipid matrix. Other solvents like acetonitrile can also be used, but may require the calculation of a distribution coefficient for accurate quantification.
-
Sample-to-Solvent Ratio: A higher volume of solvent relative to the sample weight generally leads to better recovery. A ratio of three volume equivalents of solvent per unit of sample has been found to yield optimal recovery.[2]
-
Temperature: For solid or semi-solid samples, gentle heating can aid in the dispersion of the matrix and improve extraction efficiency. However, excessive heat should be avoided to prevent the degradation of volatile lactones.
Protocol 1: Solvent Extraction of δ-Lactones from High-Fat Dairy Products
Objective: To extract δ-lactones from butter, cream, or cheese for subsequent GC or HPLC analysis.
Materials:
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Vortex mixer
-
Methanol (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Glass centrifuge tubes (50 mL)
-
Pasteur pipettes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Homogenization: Weigh 5 g of the food sample into a 50 mL centrifuge tube. Add 15 mL of methanol. Homogenize the mixture for 2 minutes at high speed.
-
Extraction: Tightly cap the tube and vortex for 5 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the methanol extract from the solid food matrix.
-
Extract Collection: Carefully transfer the supernatant (methanol extract) to a clean tube using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: The concentrated extract can be directly injected into the GC-MS or reconstituted in a suitable solvent for HPLC analysis.
Solid-Phase Microextraction (SPME): A Solventless and Sensitive Technique
SPME is a modern, solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds like δ-lactones from liquid and solid food matrices.[3][4][5] It integrates sampling, extraction, and concentration into a single step. The choice of fiber coating is crucial for the selective extraction of target analytes.
Causality of Experimental Choices:
-
Fiber Selection: For semi-polar compounds like δ-lactones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice due to its mixed-mode polarity, allowing for the adsorption of a wide range of analytes.
-
Extraction Mode: Headspace SPME (HS-SPME) is generally preferred for complex matrices like food to prevent the fiber from being contaminated by non-volatile components.[6] In HS-SPME, the fiber is exposed to the vapor phase above the sample, where the volatile lactones partition.
-
Extraction Time and Temperature: These parameters need to be optimized to ensure that equilibrium is reached between the sample headspace and the fiber coating, maximizing the extraction efficiency.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of δ-Lactones from Fruit Juices
Objective: To extract δ-lactones from a liquid food matrix for GC-MS analysis.
Materials:
-
SPME fiber assembly with a DVB/CAR/PDMS fiber
-
SPME autosampler or manual holder
-
20 mL headspace vials with magnetic screw caps and septa
-
Heating block or water bath with magnetic stirring capabilities
-
Sodium Chloride (analytical grade)
Procedure:
-
Sample Preparation: Place 5 mL of the fruit juice sample into a 20 mL headspace vial. Add 1 g of NaCl to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Incubation: Seal the vial and place it in a heating block at 60°C. Allow the sample to equilibrate for 15 minutes with gentle stirring.
-
Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for 30 minutes at 60°C.
-
Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes.
Part 2: Gas Chromatography (GC)-Based Quantification
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most powerful and widely used technique for the quantification of δ-lactones in food matrices.[2][7] Its high resolution and sensitivity allow for the separation and identification of individual lactones even in complex mixtures.
GC-MS Analysis: The Gold Standard
The combination of GC for separation and MS for detection and identification provides a highly specific and sensitive analytical method.
Causality of Experimental Choices:
-
Column Selection: A polar capillary column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase, is often preferred for the separation of lactones.[8] This type of stationary phase provides good selectivity for these semi-polar compounds.
-
Injector Temperature: A sufficiently high injector temperature (e.g., 250°C) is required to ensure the rapid and complete vaporization of the lactones.[2]
-
Oven Temperature Program: A programmed temperature ramp is essential to achieve good separation of lactones with different boiling points. The program typically starts at a lower temperature and gradually increases to elute the higher-boiling lactones.[2]
-
MS Detection: Selected Ion Monitoring (SIM) mode is often used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions for each lactone. For δ-lactones, a common fragment ion at m/z = 99 is frequently used for quantification.[9]
Protocol 3: GC-MS Quantification of δ-Lactones
Objective: To separate and quantify δ-lactones in a prepared food extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: DB-35MS, 60 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode for 1 min).
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 5°C/min to 240°C and held for 10 minutes.[2]
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor m/z 99 for δ-lactones.
Procedure:
-
Calibration: Prepare a series of calibration standards of the target δ-lactones in a suitable solvent (e.g., methanol) at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard into the GC-MS to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the prepared food extract (from Protocol 1 or the desorbed analytes from Protocol 2) into the GC-MS.
-
Quantification: Identify the δ-lactone peaks in the sample chromatogram based on their retention times and mass spectra compared to the standards. Quantify the concentration of each lactone using the calibration curve.
Part 3: High-Performance Liquid Chromatography (HPLC)-Based Quantification
While GC-MS is the predominant technique, HPLC offers a viable alternative, especially for less volatile or thermally labile lactones. However, a significant challenge with HPLC is the lack of a strong chromophore in most δ-lactones, making UV detection insensitive. To overcome this, derivatization is often necessary to introduce a UV-absorbing or fluorescent tag to the lactone molecule.[9][10]
The Rationale for Derivatization in HPLC Analysis of δ-Lactones
Derivatization in HPLC serves to enhance the detectability of analytes that do not possess native UV absorbance or fluorescence.[11] For δ-lactones, this involves a chemical reaction that attaches a chromophoric or fluorophoric group to the molecule.
Causality of Experimental Choices:
-
Derivatizing Agent: The choice of derivatizing agent depends on the functional groups available on the lactone molecule. Since lactones are cyclic esters, they can be hydrolyzed to their corresponding hydroxy acids. The hydroxyl or carboxyl group of the opened ring can then be targeted for derivatization. Reagents like dansyl chloride, which reacts with hydroxyl groups, can be used to introduce a fluorescent tag, significantly improving detection limits.[12]
-
Reaction Conditions: The derivatization reaction needs to be optimized for temperature, time, and pH to ensure complete and reproducible conversion of the lactone to its derivative.
Protocol 4: HPLC Quantification of δ-Lactones via Pre-Column Derivatization with Fluorescence Detection
Objective: To quantify δ-lactones in a food extract using HPLC with fluorescence detection after derivatization.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Dansyl chloride
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetone
-
Hydrochloric acid (1 M)
-
Water bath
Procedure:
Part A: Derivatization
-
Lactone Hydrolysis: To 1 mL of the food extract, add 0.5 mL of 1 M NaOH and heat at 60°C for 30 minutes to hydrolyze the δ-lactones to their corresponding sodium salts of 5-hydroxyalkanoic acids.
-
Neutralization: Cool the solution and neutralize with 1 M HCl.
-
Derivatization Reaction: Add 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.5) and 1 mL of a 2 mg/mL solution of dansyl chloride in acetone.
-
Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
-
Reaction Quenching: After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline) to consume the excess dansyl chloride.
Part B: HPLC Analysis
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and ramp to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 525 nm.
-
-
Calibration and Quantification: Prepare and derivatize a series of δ-lactone standards in the same manner as the samples to create a calibration curve. Inject the derivatized sample and quantify the δ-lactone derivatives based on the calibration curve.
Part 4: Data Presentation and Method Validation
For reliable and defensible results, it is crucial to validate the chosen analytical method. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[13][14]
Table 1: Typical Performance Data for δ-Lactone Quantification by GC-MS
| δ-Lactone | Food Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| δ-Decalactone | Butter | Solvent Ext. - GC-MS | 1.5 | 5.0 | 89-95 | |
| δ-Dodecalactone | Cheese | Solvent Ext. - GC-MS | 2.0 | 6.5 | 91-98 | |
| δ-Decalactone | Wine | HS-SPME - GC-MS | 0.5 | 1.5 | 92-105 | [6] |
| Glucono-δ-lactone | Bread | Solvent Ext. - GC | ~250 | - | 92-106 | [7] |
Table 2: Conceptual Performance Data for δ-Lactone Quantification by HPLC-FLD (Post-Derivatization)
| δ-Lactone Derivative | Food Matrix | Method | Estimated LOD (µg/kg) | Estimated LOQ (µg/kg) | Expected Recovery (%) |
| Dansyl-δ-Decalactone | Fruit Juice | Derivatization - HPLC-FLD | 0.1 - 1.0 | 0.3 - 3.0 | 85-110 |
| Dansyl-δ-Dodecalactone | Yogurt | Derivatization - HPLC-FLD | 0.2 - 1.5 | 0.6 - 5.0 | 80-105 |
Note: Data in Table 2 are conceptual and would require experimental validation.
Part 5: Visualizing the Workflow
Diagrams can provide a clear and concise overview of the analytical workflows.
Diagram 1: Workflow for GC-MS Analysis of δ-Lactones
Caption: Workflow for δ-lactone analysis by GC-MS.
Diagram 2: Workflow for HPLC-FLD Analysis of δ-Lactones
Caption: Workflow for δ-lactone analysis by HPLC-FLD.
Conclusion
The quantification of δ-lactones in food matrices is a challenging yet essential task for ensuring food quality and understanding flavor chemistry. The choice between GC-MS and HPLC-based methods will depend on the specific lactones of interest, the nature of the food matrix, and the available instrumentation. GC-MS remains the gold standard for its sensitivity and specificity, particularly for volatile and semi-volatile lactones. HPLC, when combined with derivatization, provides a powerful alternative for a broader range of lactones. The protocols and guidelines presented in this document offer a robust framework for researchers to develop and validate their own methods for the accurate quantification of these important flavor compounds.
References
-
Saeki, R., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(18), 5756–5763. [Link]
-
Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. [Link]
-
Gotoh, N., et al. (2018). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. Journal of Oleo Science, 67(8), 991-1000. [Link]
-
Schlutt, B., Moran, J., Schieberle, P., & Hofmann, T. (2017). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(48), 10534–10541. [Link]
-
Zeppa, G., et al. (2001). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(5), 2479–2483. [Link]
-
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Derakhshandeh, K., & Dadashzadeh, S. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 818(2), 199–204. [Link]
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Min, H., et al. (2000). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 237-245. [Link]
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Application Note: High-Sensitivity GC-MS Protocol for the Identification and Quantification of 6-octyltetrahydro-2H-pyran-2-one
Abstract
This application note provides a comprehensive guide for the analysis of 6-octyltetrahydro-2H-pyran-2-one, also known as δ-tridecalactone, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant aroma component in various food products and a key ingredient in the fragrance industry. The protocols detailed herein are designed for researchers, quality control scientists, and professionals in drug development, offering a robust methodology from sample preparation to data analysis and interpretation. We delve into the rationale behind parameter selection, ensuring scientific integrity and enabling the user to adapt the method to specific matrices.
Introduction: The Significance of δ-Lactones
This compound (δ-tridecalactone) is a saturated delta-lactone, a class of cyclic esters known for their distinct and often pleasant aromas.[1][2] These compounds are naturally present in dairy products, fruits, and fats, contributing creamy, fruity, or coconut-like notes.[3][4] In the fragrance and food industries, δ-tridecalactone is utilized for its unique sensory properties. Accurate and sensitive quantification is therefore critical for quality control, authenticity studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification.[5]
The inherent volatility and thermal stability of δ-tridecalactone make it an ideal candidate for GC-MS analysis without the need for derivatization, a chemical modification process often required for less volatile compounds.[6][7] This simplifies the workflow and reduces potential sources of analytical error.
The Analytical Principle: GC-MS
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] The process begins with the injection of a prepared sample into the GC, where it is vaporized.[8] An inert carrier gas, typically helium, transports the vaporized analytes through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases, which is influenced by their boiling points and chemical affinities.[9]
As each separated compound elutes from the column, it enters the mass spectrometer's ion source. Here, high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.[10] These charged fragments are then sorted by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification by comparison to spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[11][12]
Experimental Protocol: A Validated Workflow
This section details the step-by-step methodology for the analysis of this compound.
Sample Preparation: Isolating the Analyte
The choice of sample preparation is contingent on the sample matrix. The goal is to extract the analyte of interest while removing non-volatile or interfering components.[13]
Protocol: Liquid-Liquid Extraction (LLE) for Liquid Matrices (e.g., beverages, aqueous solutions)
-
Aliquot: Transfer 10 mL of the liquid sample into a 50 mL separatory funnel.
-
Solvent Addition: Add 10 mL of a volatile, water-immiscible organic solvent such as dichloromethane or hexane.[13] These solvents are ideal for GC-MS analysis.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent pressure periodically.
-
Phase Separation: Allow the layers to separate completely. The organic layer (typically the bottom layer with dichloromethane) contains the extracted lactone.
-
Collection: Carefully drain the organic layer into a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration (Optional): If high sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen. Do not evaporate to complete dryness.
-
Final Volume: Adjust the final volume to 1 mL with the extraction solvent and transfer to a 2 mL autosampler vial for GC-MS injection.
GC-MS Instrumentation & Parameters
The following parameters have been optimized for the analysis of δ-tridecalactone and similar fragrance compounds. A mid-polarity column is chosen as a good starting point for fragrance analysis, balancing retention for various components.[14]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of semi-volatile compounds and robust for MS detection.[14] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Provides good separation efficiency and is inert, preventing reactions with the analyte or stationary phase. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split 50:1 (for higher concentrations) | Splitless mode enhances sensitivity by transferring the entire sample volume onto the column. A split injection is used for more concentrated samples to prevent column overload. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC. |
| Oven Program | Initial: 60 °C, hold for 2 minRamp 1: 10 °C/min to 280 °CFinal Hold: Hold at 280 °C for 5 min | The initial temperature allows for good focusing of volatiles at the head of the column. The ramp rate provides a balance between resolution and analysis time. The final hold ensures elution of any less volatile matrix components. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | The standard, robust ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and consistent fragmentation for library matching. |
| Source Temperature | 230 °C | Prevents condensation of analytes within the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion flight path integrity. |
| Transfer Line Temp. | 280 °C | Ensures analytes remain in the gas phase as they transfer from the GC to the MS. |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Full scan mode acquires a complete mass spectrum, essential for identifying unknown compounds. SIM mode focuses on specific ions, dramatically increasing sensitivity and selectivity for target compound quantification.[4] |
| Scan Range (m/z) | 40 - 350 amu | Covers the expected mass range for the molecular ion and key fragments of δ-tridecalactone. |
| SIM Ions | m/z 99 (quantifier), 43, 55, 71 (qualifiers) | m/z 99 is a characteristic and abundant fragment for δ-lactones. The other ions provide confirmation of identity.[4] |
Data Analysis & Interpretation
Identification
The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from an established library, such as the NIST Mass Spectral Library.[11] The molecular formula is C₁₃H₂₄O₂, giving a molecular weight of 212.3 g/mol .[2] The molecular ion peak (M⁺) at m/z 212 may be observed, though it can be of low intensity.
Understanding the Mass Spectrum
The fragmentation of δ-lactones in EI-MS is characteristic. The most significant fragmentation pathway involves the cleavage of the side chain at the C6 position and subsequent rearrangement, leading to a prominent ion.
-
Key Fragment (m/z 99): This is the base peak for many δ-lactones and is formed by a McLafferty-type rearrangement, resulting in the loss of an alkene (in this case, octene) from the molecular ion. This ion is highly diagnostic for the δ-lactone structure.[4]
-
Alkyl Chain Fragments: A series of peaks corresponding to the fragmentation of the C₈ alkyl side chain will be present, typically at m/z 43, 57, 71, etc., representing C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺ fragments, respectively.
-
Other Ring Fragments: Cleavage within the pyranone ring can lead to other smaller fragments.
The combination of the retention time from the chromatogram and the unique fragmentation pattern provides a very high degree of confidence in the compound's identification.
Method Validation
To ensure the reliability and accuracy of the analytical results, the method must be validated.[2] Key validation parameters, as recommended by international guidelines, include:
-
Specificity: The ability to detect the analyte without interference from other components in the matrix. This is confirmed by analyzing blank matrix samples.
-
Linearity: Assessed by creating a calibration curve from a series of standards at different concentrations. A correlation coefficient (R²) of >0.995 is typically desired.
-
Accuracy: Determined by performing recovery studies on spiked matrix samples at different concentration levels. Recoveries between 80-120% are generally considered acceptable.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD), which should ideally be below 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: GC-MS analytical workflow for δ-tridecalactone.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and selective protocol for the analysis of this compound. By understanding the causality behind the experimental choices—from solvent selection in sample preparation to the specifics of the oven temperature program—researchers can confidently apply and adapt this method for routine quality control, research, and development applications. The self-validating principles outlined ensure that the data generated is accurate, reliable, and fit for purpose.
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The Application of 6-Octyltetrahydro-2H-pyran-2-one as a Flavor Ingredient: A Technical Guide
This guide provides an in-depth exploration of 6-octyltetrahydro-2H-pyran-2-one, a significant flavor ingredient valued for its unique sensory characteristics. Known in the industry by synonyms such as δ-tridecalactone, this compound imparts creamy, buttery, and fatty notes essential for recreating authentic dairy and rich flavor profiles in a variety of food and beverage products. This document serves as a comprehensive resource for researchers, scientists, and product development professionals, offering detailed application notes, validated analytical protocols, and an understanding of its regulatory standing and sensory properties.
Introduction to this compound (δ-Tridecalactone)
This compound is a lactone, a class of cyclic esters, that possesses a distinct and highly sought-after flavor profile. Its chemical structure, characterized by a six-membered ring with an octyl side chain, is responsible for its characteristic creamy and fatty sensory attributes.
Naturally occurring in a variety of dairy products and animal fats, δ-tridecalactone is a key contributor to the rich and authentic taste of butter, cheese, and milk.[1][2] Its presence in these products has led to its widespread use as a flavor ingredient to enhance or impart dairy-like qualities in a range of processed foods.
From a regulatory perspective, this compound has been determined to be Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), where it is listed as FEMA number 4685.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[5][6][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| Synonyms | δ-Tridecalactone, delta-Tridecalactone | [3] |
| CAS Number | 7370-92-5 | [3] |
| Molecular Formula | C₁₃H₂₄O₂ | [8] |
| Molecular Weight | 212.33 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Soft, creamy, butter-like with a discreet musky tone | [9] |
| Taste Profile | Fresh, cream, dairy character | [9] |
| Boiling Point | 290 °C | [2] |
| Solubility | Soluble in alcohol, vegetable oil, and propylene glycol; insoluble in water | [5] |
Sensory Properties and Applications
The primary value of this compound lies in its sensory characteristics. Its creamy, milky, and buttery notes make it an indispensable tool for flavorists.
Flavor Profile and Sensory Threshold
The flavor of δ-tridecalactone is consistently described as creamy, dairy, milk-like, and buttery.[3][9] A study on creaminess-enhancing volatiles identified δ-tetradecalactone as being able to enhance the retronasal creamy flavor of full-fat cream, with a sensory threshold of 66 µmol/kg.[10] While a specific threshold for δ-tridecalactone is not widely published, its structural similarity to other impactful lactones suggests a low detection threshold, making it effective at parts-per-million (ppm) levels.
Applications in Food and Beverages
The versatility of δ-tridecalactone allows for its use in a wide array of products to impart a rich, creamy, and authentic dairy flavor.
-
Dairy Products: Enhances the creamy and buttery notes in cheese, yogurt, ice cream, and milk-based beverages.
-
Bakery and Confectionery: Provides a rich, buttery character to baked goods, toffees, and caramels.[9]
-
Savory Applications: In savory products, it can be used to add a subtle richness and "umami" effect, particularly in meat and poultry flavors.[11]
-
Plant-Based Alternatives: With the rise of vegan and plant-based products, δ-tridecalactone is crucial for mimicking the creamy mouthfeel and dairy flavor of traditional dairy products.
Table 2: Recommended Starting Usage Levels of this compound in Various Applications
| Application Category | Recommended Starting Level (ppm) | Maximum Use Level (ppm) | Source |
| Baked Goods | 0.5 | 5.0 | [9] |
| Non-alcoholic Beverages | 0.1 | 2.0 | [9] |
| Dairy Products (e.g., Cream, Milk) | 500 - 1000 | - | [12] |
| Chocolate and Cocoa | 500 - 4000 | - | [12] |
| Lamb Flavors | up to 5000 | - | [12] |
| Peach Flavors | up to 1000 | - | [12] |
Note: These are starting recommendations and should be optimized based on the specific product matrix and desired flavor profile.
Flavor Synergy
While impactful on its own, the true potential of δ-tridecalactone is often realized through its synergistic effects with other flavor compounds. It has been reported that γ-nonalactone exhibits synergistic interactions with other aliphatic lactones, contributing to the overall aroma even when present below its individual odor detection threshold.[13] Similarly, δ-tridecalactone can be used in conjunction with other lactones, such as δ-decalactone and δ-dodecalactone, to create a more complex and realistic dairy flavor profile.[12] The addition of δ-hexadecalactone, for instance, can enhance the creamy taste effect of other δ-lactones.[12]
Analytical Protocols for Quantification
Accurate quantification of this compound in food matrices is essential for quality control and product development. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for this purpose.
Sample Preparation: Solvent Extraction
A simple and effective method for extracting lactones from fatty matrices involves solvent extraction.
Protocol 3.1.1: Solvent Extraction from a Fat-Based Matrix
-
Homogenization: Weigh 0.5 g of the homogenized sample into a centrifuge tube.
-
Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., δ-undecalactone).
-
Extraction: Add 1.5 mL of methanol to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to separate the solvent layer from the solid matrix.
-
Collection: Carefully transfer the methanol extract to a clean vial for GC-MS analysis.
This protocol has demonstrated recovery rates of 91-114% for lactones in butter oil.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following parameters provide a robust starting point for the quantification of δ-tridecalactone.
Protocol 3.2.1: GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS UI (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[14]
-
Oven Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.[14]
-
-
Injection: Splitless injection of 1 µL of the extract.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for δ-lactones can be monitored for quantification.
Diagram 1: Analytical Workflow for δ-Tridecalactone Quantification
Caption: A typical workflow for the quantification of δ-tridecalactone in a food matrix.
Synthesis of this compound
While naturally occurring, δ-tridecalactone for commercial use is often synthesized. A common synthetic route involves the Baeyer-Villiger oxidation of a corresponding ketone.
Diagram 2: General Synthesis Pathway for δ-Lactones
Caption: A generalized synthetic route to δ-lactones via aldol condensation and Baeyer-Villiger oxidation.
A plausible synthesis method for δ-tridecalactone can be adapted from methods used for similar δ-lactones.[15][16]
Protocol 4.1: Synthesis via Baeyer-Villiger Oxidation
-
Aldol Condensation and Hydrogenation: React cyclopentanone with n-nonanal in the presence of a base and a hydrogenation catalyst to form 2-octylcyclopentanone. This can often be performed as a one-pot reaction.
-
Baeyer-Villiger Oxidation: Dissolve the resulting 2-octylcyclopentanone in a suitable solvent. Slowly add a peroxy acid (e.g., meta-chloroperoxybenzoic acid) while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction and wash the organic layer with appropriate aqueous solutions to remove unreacted acid and byproducts.
-
Purification: Purify the crude product by vacuum distillation to obtain high-purity this compound.
Conclusion
This compound is a valuable and versatile flavor ingredient that provides an authentic creamy and buttery character to a wide range of food and beverage products. Its established safety profile and low effective use levels make it a commercially important component in the flavorist's palette. A thorough understanding of its sensory properties, analytical methods for its quantification, and synthetic pathways is crucial for its effective application in product development. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this impactful flavor compound.
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Imhof, R., et al. (2022). Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. Food Bioscience, 47, 101705. [Link]
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Schmarr, H.-G., & Fischer, N. (2013). Quantitative analysis of γ- and δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. Rapid Communications in Mass Spectrometry, 27(15), 1731-1739. [Link]
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PubChem. (n.d.). delta-TETRADECALACTONE. Retrieved from [Link]
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Schütt, J., & Schieberle, P. (2017). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(48), 10534-10541. [Link]
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Food and Agriculture Organization of the United Nations. (2002). delta-Tetradecalactone. Online Edition: "Specifications for Flavourings". Retrieved from [Link]
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Schlutt, B., Moran, N., Schieberle, P., & Hofmann, T. (2007). Sensory-directed identification of creaminess-enhancing volatiles and semivolatiles in full-fat cream. Journal of Agricultural and Food Chemistry, 55(23), 9634-9645. [Link]
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NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-octyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2010). delta-Octadecalactone. Online Edition: "Specifications for Flavourings". Retrieved from [Link]
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Brinkmann-Torn, A., & Engelen, L. (2025). A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones. Metabolic Engineering, 86, 102-114. [Link]
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Flavor and Extract Manufacturers Association. (n.d.). DELTA-TETRADECALACTONE. Retrieved from [Link]
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INCHEM. (2001). JECFA Evaluations-delta-TETRADECALACTONE-. Retrieved from [Link]
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World Health Organization. (1997). delta-TETRADECALACTONE. JECFA. Retrieved from [Link]
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ACS International. (n.d.). Tetradecalactone Delta R. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 25. Retrieved from [Link]
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Lytra, G., et al. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. Journal of Agricultural and Food Chemistry, 57(7), 2847-2853. [Link]
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Hadj-Kaddour, K., et al. (2024). Poly(delta-decalactone) synthesis for biobased and biocompatible polyurethane elastomers. European Polymer Journal, 208, 112896. [Link]
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Pineau, B., et al. (2009). Synergic, additive and antagonistic effects between odorants with similar odour properties. Flavour and Fragrance Journal, 24(4), 159-166. [Link]
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Green, D. W., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Food Chemistry, 411, 135496. [Link]
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Wright, J. (2012). Flavor Bites: δ-Hexadecalactone. Perfumer & Flavorist, 37(1), 22-24. [Link]
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Application Notes and Protocols: δ-Tridecalactone in Fragrance Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of δ-tridecalactone in fragrance compositions. It delves into the unique olfactory properties of this lactone, offering detailed protocols for its evaluation and incorporation into a variety of consumer products. The guide emphasizes scientific integrity, providing the rationale behind experimental choices and citing authoritative sources to support key claims.
Introduction: The Olfactory Signature of δ-Tridecalactone
δ-Tridecalactone (CAS No. 7370-92-5) is a saturated delta-lactone that possesses a distinctive and highly valued olfactory profile in the perfumer's palette.[1] Unlike its more common gamma-lactone counterparts, which often present with prominent fruity notes like peach or coconut, δ-tridecalactone offers a more nuanced and complex aroma.[2][3] Its scent is predominantly characterized by soft, creamy, and buttery notes, with a subtle musky undertone.[1][4] This unique combination of creamy and musky facets makes it an incredibly versatile ingredient, capable of imparting richness, volume, and a luxurious feel to a wide range of fragrance creations.
Lactones, as a chemical class, are cyclic esters that are widely appreciated in the fragrance and flavor industry for their diverse aromatic profiles.[5][6] The six-membered ring structure of δ-lactones typically results in softer, creamier, and more natural-smelling aromas compared to the five-membered rings of γ-lactones.[2][7] δ-Tridecalactone, with its thirteen-carbon backbone, falls into the category of longer-chain lactones, which tend to exhibit more pronounced dairy and creamy characteristics.[2]
This guide will provide detailed methodologies for harnessing the full potential of δ-tridecalactone, from initial raw material assessment to its successful integration into finished fragrances.
Physicochemical Properties and Initial Assessment
A thorough understanding of the physicochemical properties of δ-tridecalactone is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | 5-Tridecanolide; Tetrahydro-6-octyl-2H-pyran-2-one | [1][4] |
| CAS Number | 7370-92-5 | [1] |
| FEMA Number | 4685 | [1][4] |
| Molecular Formula | C13H24O2 | [1] |
| Molecular Weight | 212.33 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Profile | Soft creamy, coconut and butter-like with a discreet musky tone. | [1] |
| Solubility | Insoluble in water; soluble in ethanol. | [1] |
| Boiling Point | 326 °C | [1] |
| Flash Point | 110 °C | [1] |
Protocol 1: Raw Material Quality Control
Objective: To ensure the identity and purity of incoming δ-tridecalactone.
Methodology:
-
Visual and Olfactory Assessment:
-
Visually inspect the material for color and clarity. It should be a colorless to pale yellow liquid.[1]
-
Dip a clean, odorless smelling strip into the sample.[4] Allow the solvent (if any) to evaporate for a few seconds.
-
Evaluate the odor profile at different time intervals (top, middle, and base notes) and compare it against a retained standard. The characteristic creamy, buttery, and musky notes should be present.[1][4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a diluted sample of δ-tridecalactone in a suitable solvent (e.g., ethanol).
-
Analyze the sample using a GC-MS system to confirm its identity and purity. The resulting chromatogram should show a major peak corresponding to δ-tridecalactone, and the mass spectrum should match reference spectra.
-
The purity, determined by the peak area percentage, should be ≥98% (sum of isomers).[1]
-
-
Refractive Index:
-
Measure the refractive index of the material at 20°C using a calibrated refractometer.
-
The value should fall within the typical range of 1.459-1.463.[1]
-
-
Specific Gravity:
-
Determine the specific gravity at 25°C using a pycnometer or a digital density meter.
-
The expected range is 0.935-0.942.[1]
-
Application in Fragrance Compositions
δ-Tridecalactone's creamy and musky character makes it a valuable modifier and fixative in a variety of fragrance types.
Fine Fragrances
In fine perfumery, δ-tridecalactone can be used to:
-
Enhance Floral Accords: It can soften and add a creamy, velvety texture to heavy white floral fragrances like tuberose, gardenia, and jasmine.[8][9]
-
Create Gourmand Notes: Its buttery and creamy facets are essential for building realistic gourmand accords such as caramel, toffee, and cream.[8][9]
-
Add Richness to Woody and Oriental Blends: The subtle muskiness of δ-tridecalactone can add depth and sensuality to woody and oriental compositions, blending seamlessly with sandalwood, vanilla, and amber notes.
-
Fixative Properties: Due to its relatively high molecular weight, δ-tridecalactone has good tenacity and can act as a fixative, prolonging the life of other, more volatile fragrance ingredients on the skin.[2]
Recommended Usage Levels in Fragrance Concentrate: Up to 6.0%.[8][9]
Personal Care Products
The stability and olfactory profile of δ-tridecalactone make it suitable for a range of personal care applications.
-
Lotions and Creams: Its creamy scent profile is a natural fit for skincare products, enhancing the perception of richness and moisturization.
-
Soaps and Body Washes: It can help to round out and soften the overall fragrance, masking any harsh base odors.
-
Deodorants and Antiperspirants: While lactones can be unstable in highly alkaline conditions, they can be successfully incorporated into milder deodorant formulations.[3][10]
Home Care Products
-
Candles: The performance of a fragrance in a candle is highly dependent on its interaction with the wax and the heat of the flame.[1][8][9][11] δ-Tridecalactone's creamy notes can create a warm and inviting ambiance.
-
Air Fresheners: In reed diffusers and plug-in air fresheners, it can provide a long-lasting, comforting background scent.
Stability and Compatibility Testing
Ensuring the stability of δ-tridecalactone in the final product base is crucial for maintaining the intended fragrance profile throughout the product's shelf life.[12][13]
Protocol 2: Accelerated Stability Testing in a Cream Base
Objective: To evaluate the stability of δ-tridecalactone in a representative oil-in-water cream emulsion under accelerated aging conditions.
Methodology:
-
Sample Preparation:
-
Prepare three samples of the unfragranced cream base.
-
Incorporate δ-tridecalactone at a typical usage level (e.g., 0.5%) into two of the cream samples. The third sample will serve as the unfragranced control.
-
Package the samples in the intended final packaging.
-
-
Storage Conditions:
-
Store one fragranced sample and the control sample at room temperature (25°C) in the dark.
-
Store the second fragranced sample in a stability oven at an elevated temperature (e.g., 40°C).[13]
-
Place a third set of samples (fragranced and control) in a location with exposure to natural or artificial UV light to assess light stability.[12]
-
-
Evaluation:
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Assess the following parameters:
-
Odor: Compare the odor of the aged samples to the room temperature sample and a freshly prepared sample. Note any changes in character or intensity.
-
Color: Observe any changes in the color of the cream.
-
pH: Measure the pH of the cream.
-
Viscosity: Measure the viscosity of the cream.
-
Emulsion Stability: Visually inspect for any signs of phase separation or creaming.[13]
-
-
Causality: Elevated temperatures accelerate the chemical reactions that can lead to fragrance degradation, such as the hydrolysis of the lactone ring.[3] This allows for a prediction of the fragrance's long-term stability in a shorter timeframe.
Diagram 1: Stability Testing Workflow
Caption: Workflow for accelerated stability testing of δ-tridecalactone in a cream base.
Sensory Evaluation
Sensory evaluation is essential to understand how δ-tridecalactone is perceived by a panel of evaluators, both on its own and within a fragrance blend.[14][15]
Protocol 3: Descriptive Sensory Analysis of δ-Tridecalactone
Objective: To create a detailed sensory profile of δ-tridecalactone.
Methodology:
-
Panelist Training:
-
Select a panel of 8-12 trained sensory evaluators.
-
Familiarize the panelists with the aroma of δ-tridecalactone and other relevant reference standards (e.g., creamy, buttery, musky, coconut).
-
-
Sample Preparation:
-
Prepare a 1% solution of δ-tridecalactone in a neutral, odorless solvent like dipropylene glycol (DPG).
-
Dip smelling strips into the solution and present them to the panelists in a controlled environment.
-
-
Evaluation:
-
Ask panelists to individually evaluate the aroma and rate the intensity of various sensory attributes on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).
-
Key attributes to evaluate include:
-
Creamy
-
Buttery
-
Musky
-
Coconut
-
Fruity
-
Waxy
-
Sweet
-
-
-
Data Analysis:
-
Compile the intensity ratings from all panelists and calculate the mean score for each attribute.
-
Visualize the results using a spider web or radar plot to represent the sensory profile of δ-tridecalactone.
-
Diagram 2: Sensory Evaluation Process
Caption: Step-by-step process for descriptive sensory analysis.
Safety and Regulatory Information
δ-Tridecalactone is generally considered safe for use in fragrance compositions. However, it is essential to adhere to the guidelines and recommendations set forth by regulatory bodies such as the International Fragrance Association (IFRA).
-
Safety Data Sheet (SDS): Always consult the manufacturer's SDS for detailed information on handling, storage, and potential hazards.[2]
-
IFRA Standards: Ensure that the use of δ-tridecalactone complies with the latest IFRA standards, which may specify maximum concentration levels in different product categories.
-
Allergens: δ-Tridecalactone is not listed as a known fragrance allergen according to current regulations.[4]
Conclusion
δ-Tridecalactone is a valuable and versatile ingredient in the modern perfumer's palette. Its unique creamy, buttery, and musky profile allows for the creation of sophisticated and appealing fragrances across a wide range of applications. By following the detailed protocols for quality control, stability testing, and sensory evaluation outlined in this guide, fragrance chemists can effectively harness the potential of δ-tridecalactone to develop innovative and successful consumer products.
References
-
Perflavory. delta-tridecalactone, 7370-92-5. [Link]
-
The Good Scents Company. delta-tridecalactone (+-)-6-octyltetrahydro-2H-pyran-2-one. [Link]
-
Bramble Berry. How to Test Fragrances in Candles. [Link]
-
Scentspiracy. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery. [Link]
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ResearchGate. Lactones with a fragrance properties. [Link]
-
Integrated Liner Technologies. Fragrance Stability Testing. [Link]
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MakingCosmetics. Stability Testing of Cosmetics. [Link]
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Cosmetics & Toiletries. Evaluating the Stability of Flavor and Fragrance Materials in Deodorant Sticks. [Link]
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Cinquième Sens. Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. [Link]
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CandleScience. How To Evaluate Fragrance Oils. [Link]
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BRF Ingredients. How to validate flavorings: aroma testing and sensory evaluation. [Link]
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Perfumer & Flavorist. Delightful δ-Lactones. [Link]
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Drop of Odor. Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. [Link]
-
Orchadia Solutions. Fragrance Stability. [Link]
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Scentspiracy. Differences between aldehydes and lactones in perfumery. [Link]
-
ResearchGate. Lactones with a fragrance properties. [Link]
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Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Lactones
Introduction: The Pivotal Role of Lactones and the Advantages of SPME
Lactones are a significant class of cyclic esters that contribute to the characteristic aromas of a wide variety of foods, beverages, and natural products.[1] Their sensory attributes, often described as fruity, creamy, coconut-like, or sweet, make them crucial components of flavor and fragrance profiles.[1] The accurate and sensitive quantification of lactones is therefore of paramount importance in quality control, product development, and authenticity studies within the food, beverage, and fragrance industries.
Traditionally, the extraction of these volatile and semi-volatile compounds has relied on time-consuming and solvent-intensive methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2] Solid-Phase Microextraction (SPME) has emerged as a powerful alternative, offering a solvent-free, rapid, and sensitive approach for the analysis of lactones.[3][4] This technique integrates sampling, extraction, and concentration into a single step, significantly streamlining the sample preparation workflow.[5] SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused-silica fiber.[3] This equilibrium-driven process allows for the selective extraction of target compounds, which can then be thermally desorbed directly into a gas chromatograph for analysis.[6]
This application note provides a comprehensive guide to the principles, optimization, and application of SPME for the analysis of lactones in various matrices. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate robust SPME methods for their specific needs.
Understanding the SPME Process for Lactone Analysis
The efficacy of an SPME method is governed by a set of critical parameters that must be carefully optimized to achieve the desired sensitivity and selectivity for lactone analysis. The underlying principle involves establishing an equilibrium of the analyte concentration between the sample matrix and the SPME fiber coating.[3]
Choosing the Right SPME Fiber: A Critical First Step
The selection of the appropriate SPME fiber is arguably the most critical decision in method development. The choice of fiber coating dictates the selectivity and efficiency of the extraction process. For lactones, which can range in polarity and volatility, several fiber types have proven effective.
| SPME Fiber Coating | Composition | Primary Application for Lactones | Advantages | Considerations |
| Polydimethylsiloxane (PDMS) | Non-polar | Extraction of non-polar and some semi-polar lactones. | Robust and widely applicable. | Less efficient for highly polar lactones. |
| Polyacrylate (PA) | Polar | Suitable for the extraction of more polar lactones. | Good for a broad range of polar analytes. | Can be less robust than PDMS. |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Mixed-phase | Broad-spectrum analysis of volatile and semi-volatile lactones.[7] | Excellent for a wide range of molecular weights and polarities.[8] | Complex matrix interactions can occur. |
| Carboxen/PDMS (CAR/PDMS) | Mixed-phase | Effective for small, volatile lactones. | High affinity for low molecular weight compounds. | May not be optimal for larger, less volatile lactones. |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Mixed-phase | Good for a range of lactones with varying polarities. | Offers a balance of polar and non-polar selectivity. | May require careful optimization for specific lactones. |
The selection should be guided by the specific lactones of interest and the sample matrix. For a general screening of lactones, a mixed-phase fiber like DVB/CAR/PDMS is often a good starting point.
Extraction Mode: Headspace vs. Direct Immersion
SPME can be performed in two primary modes: headspace (HS-SPME) and direct immersion (DI-SPME).
-
Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase above the sample. This is the most common mode for volatile and semi-volatile compounds like lactones as it protects the fiber from non-volatile matrix components, thereby extending its lifespan.
-
Direct Immersion SPME (DI-SPME): The fiber is directly immersed in a liquid sample. This mode can be more efficient for less volatile or more polar lactones but carries a higher risk of fiber contamination and damage from complex matrices.
For most lactone analyses in food and beverage samples, HS-SPME is the preferred method.
Optimizing Extraction Parameters: The Key to Sensitivity and Reproducibility
Achieving optimal extraction efficiency requires a systematic optimization of several experimental parameters:
-
Extraction Temperature: Increasing the temperature generally increases the vapor pressure of lactones, facilitating their transfer to the headspace and subsequent adsorption by the fiber. However, excessively high temperatures can negatively impact the partitioning equilibrium. A typical range for lactone analysis is 40-70°C.[9]
-
Extraction Time: The time required to reach equilibrium between the sample and the fiber coating. This needs to be determined experimentally for each analyte and matrix. Typical extraction times range from 20 to 60 minutes.[9]
-
Agitation: Agitation of the sample (e.g., stirring or shaking) during extraction helps to accelerate the mass transfer of lactones to the headspace, reducing the time needed to reach equilibrium.
-
Ionic Strength: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which in turn can decrease the solubility of organic compounds like lactones and promote their partitioning into the headspace (the "salting-out" effect). However, this effect can be compound-dependent.
-
Sample Volume and Headspace Volume: The ratio of sample volume to headspace volume in the vial can influence the concentration of analytes in the headspace and thus the amount extracted by the fiber.
Visualizing the SPME Workflow
The following diagram illustrates the typical workflow for the analysis of lactones using HS-SPME coupled with GC-MS.
Caption: General workflow for HS-SPME-GC-MS analysis of lactones.
Detailed Protocols for SPME of Lactones
The following are example protocols for the SPME of lactones in two different matrices. These should be considered as starting points and may require further optimization for specific applications.
Protocol 1: HS-SPME-GC-MS of Lactones in Wine
This protocol is adapted from methodologies described for the analysis of volatile compounds in wine.[2][3]
1. Materials and Equipment:
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
SPME holder (manual or autosampler)
-
20 mL headspace vials with PTFE-faced silicone septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Heating and stirring module for SPME vials
-
Sodium chloride (NaCl), analytical grade
-
Internal standard solution (e.g., 4-nonanol in ethanol)
-
Lactone standards for calibration
2. Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Immediately seal the vial with the cap and septum.
3. HS-SPME Procedure:
-
Condition the SPME fiber in the GC injector at the manufacturer's recommended temperature and time (e.g., 270°C for 30 min) before first use and for 5-10 minutes between injections.
-
Place the sealed vial in the heating and stirring module and allow it to equilibrate at 40°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
-
Retract the fiber into the needle and immediately transfer it to the GC injector.
4. GC-MS Analysis:
-
Injector: 250°C, splitless mode for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 40-350.
5. Quantification:
-
Create a calibration curve using standard solutions of the target lactones prepared in a synthetic wine matrix.
-
Quantify the lactones in the samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: HS-SPME-GC-MS of Lactones in Milk
This protocol is based on methods developed for the analysis of volatile compounds in dairy products.[7][10]
1. Materials and Equipment:
-
Same as Protocol 1.
2. Sample Preparation:
-
Pipette 10 mL of the milk sample into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial.
-
Spike with an appropriate internal standard.
-
Immediately seal the vial.
3. HS-SPME Procedure:
-
Condition the SPME fiber as described in Protocol 1.
-
Equilibrate the sealed vial at 40°C for 30 minutes with constant stirring.[7]
-
Expose the SPME fiber to the headspace for 30 minutes at 40°C with continued stirring.[7]
-
Retract the fiber and transfer to the GC injector.
4. GC-MS Analysis:
-
Use the same GC-MS parameters as in Protocol 1, although the oven temperature program may need to be adjusted based on the specific lactones of interest.
5. Quantification:
-
Prepare calibration standards in a milk matrix (or a suitable simulant) to account for matrix effects.
-
Quantify using the internal standard method.
Quantitative Data and Method Validation
The validation of an SPME method is crucial to ensure the reliability of the analytical results. Key validation parameters include linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy.[11]
The following table presents typical LOD and LOQ values for selected lactones obtained by HS-SPME-GC-MS in food matrices, as reported in the literature.
| Lactone | Matrix | LOD | LOQ | Reference |
| γ-Butyrolactone | Wine | 0.17 mg/L | - | [3] |
| γ-Hexalactone | Wine | a few µg/L | - | [3] |
| γ-Octalactone | Wine | a few µg/L | - | [3] |
| γ-Nonalactone | Wine | a few µg/L | - | [3] |
| γ-Decalactone | Wine | a few µg/L | - | [3] |
| δ-Decalactone | Wine | a few µg/L | - | [3] |
| Various VOCs | Dry-cured ham | 0.03–1.13 mg/kg | 0.09–3.41 mg/kg | [9] |
| Various Narcotics | Whole Blood | 0.36–11.08 ng/mL | 1.20–36.90 ng/mL | [4] |
Note: These values are indicative and can vary depending on the specific instrumentation, SPME conditions, and matrix.
Conclusion and Future Perspectives
Solid-Phase Microextraction has proven to be an invaluable tool for the analysis of lactones in a wide range of applications. Its advantages of speed, sensitivity, and minimal solvent usage make it a superior choice over traditional extraction techniques. By carefully selecting the appropriate fiber and optimizing the extraction parameters, researchers can develop robust and reliable methods for the quantification of these important flavor and fragrance compounds.
Future developments in SPME technology, such as the introduction of novel fiber coatings with enhanced selectivity and the further automation of the entire analytical process, will continue to expand the applicability of this powerful technique in the fields of food science, flavor chemistry, and beyond.
References
-
Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums. (2025). ResearchGate. Retrieved from [Link]
-
Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. (1999). Journal of Chemical Education. Retrieved from [Link]
-
Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS: An Undergraduate Instrumental Analysis Experiment. (n.d.). ACS Publications. Retrieved from [Link]
-
Commentary: “Quantitative” vs quantitative Headspace Solid-Phase Microextraction (HS-SPME) in food volatile and flavor compounds analysis. (2025). ResearchGate. Retrieved from [Link]
-
Identification of Flavor Components in Perfumes by Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]
-
Solid phase microextraction for quantitative analysis – Expectations beyond design?. (n.d.). ResearchGate. Retrieved from [Link]
-
Guidelines for solid-phase micro-extraction (SPME) of volatile flavour compounds for gas-chromatographic analysis, from the Working Group on Methods of Analysis of the International Organization of the Flavor Industry (IOFI). (2025). ResearchGate. Retrieved from [Link]
-
Comparison of different approaches for direct coupling of solid-phase microextraction to mass spectrometry for drugs of abuse analysis in plasma. (n.d.). PMC. Retrieved from [Link]
-
Sampling and sample preparation methods for the determination of the volatile components of milk and dairy products. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of headspace solid-phase micro-extraction gas chromatography for the assessment of the volatiles profiles of ultra-h. (2020). WUR eDepot. Retrieved from [Link]
-
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Validation of a solid-phase microextraction (SPME) method to assess the... (n.d.). ResearchGate. Retrieved from [Link]
-
A comparative study on the sensitivity of different solid-phase micro extraction (SPME) fibre coatings for the analysis of fermentation bouquet compounds. (2025). ResearchGate. Retrieved from [Link]
-
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
Direct ionization of solid-phase microextraction fibers for quantitative drug bioanalysis: from peripheral circulation to mass spectrometry detection. (2015). PubMed. Retrieved from [Link]
-
Quantitative Determination of Thermally Derived Off-Flavor Compounds in Milk Using Solid-Phase Microextraction and Gas Chromatography. (n.d.). Journal of Dairy Science. Retrieved from [Link]
-
3 Types of Fiber Coatings and Their Selection. (n.d.). ResearchGate. Retrieved from [Link]
-
The DI-SPME Method for Determination of Selected Narcotics and Their Metabolites, and Application to Bone Marrow and Whole Blood Analysis. (2022). NIH. Retrieved from [Link]
-
HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (n.d.). MDPI. Retrieved from [Link]
-
Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flav. (n.d.). MavMatrix. Retrieved from [Link]
-
Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (n.d.). MDPI. Retrieved from [Link]
-
Development of New HS–SPME–GC–MS Technique to the Measurement of Volatile Terpenoid Profile of Milk. (n.d.). SpringerLink. Retrieved from [Link]
-
Simple Determination of Lactones in High-fat Food Products by GC/MS. (2025). ResearchGate. Retrieved from [Link]
-
Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. (2022). PubMed. Retrieved from [Link]
-
Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2024). Frontiers. Retrieved from [Link]
-
Analysis of Volatile Organic Compounds in Milk during Heat Treatment Based on E-Nose, E-Tongue and HS-SPME-GC-MS. (2023). MDPI. Retrieved from [Link]
-
Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects. (n.d.). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 6-Octyltetrahydro-2H-pyran-2-one Analogues for Structure-Activity Relationship Studies
Introduction: The Significance of δ-Lactones and the Rationale for SAR Studies
The δ-lactone moiety, a six-membered cyclic ester, is a prevalent scaffold in a diverse array of natural products, including pheromones, flavor compounds, and molecules with significant pharmacological properties.[1][2] 6-Octyltetrahydro-2H-pyran-2-one and its analogues are of particular interest due to their potential applications in pest management as insect pheromones and in medicine for their antimicrobial activities.[1][2][3] Structure-Activity Relationship (SAR) studies are crucial in medicinal and agricultural chemistry to understand how specific structural modifications to a lead compound influence its biological activity. By systematically altering the chemical structure of this compound, researchers can identify the key molecular features responsible for its desired effects, leading to the development of more potent and selective agents.
This comprehensive guide provides detailed synthetic protocols for the preparation of this compound and a series of its analogues. We will explore two robust synthetic strategies: the Baeyer-Villiger oxidation of 2-alkylcyclopentanones and the acid-catalyzed lactonization of ω-hydroxy carboxylic acids. Furthermore, this document will outline the rationale for analogue design and provide protocols for their purification and characterization, empowering researchers to conduct thorough SAR studies.
Synthetic Strategies: Pathways to 6-Alkyl-δ-Lactones
Two primary retrosynthetic pathways are presented for the synthesis of the target δ-lactones. The choice of strategy may depend on the availability of starting materials and the desired structural modifications.
Caption: Overview of the two primary synthetic routes to 6-alkyl-δ-lactones.
Part 1: Synthesis via Baeyer-Villiger Oxidation
This is a highly reliable and widely used method for the preparation of lactones from cyclic ketones. The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom preferentially migrating.
Step 1.1: Synthesis of 2-Alkylcyclopentanone Precursors
The synthesis of the 2-alkylcyclopentanone intermediate is achieved through a one-pot aldol condensation of cyclopentanone with an appropriate aldehyde, followed by dehydration and catalytic hydrogenation.
Protocol 1: Synthesis of 2-Octylcyclopentanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone (1.2 equivalents) and octanal (1.0 equivalent).
-
Aldol Condensation: Add a catalytic amount of sodium hydroxide (e.g., 10 mol%) to the mixture. Stir the reaction at 70-90°C for 8-10 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Dehydration: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 6-7. Add toluene and heat the mixture to 100-120°C with a Dean-Stark trap to remove water until no more water is generated.[4]
-
Hydrogenation: Transfer the toluene solution of the resulting 2-octylidenecyclopentanone to a hydrogenation vessel. Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%). Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude 2-octylcyclopentanone can be purified by vacuum distillation.
Step 1.2: Baeyer-Villiger Oxidation to form this compound
Protocol 2: Baeyer-Villiger Oxidation of 2-Octylcyclopentanone
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-octylcyclopentanone (1.0 equivalent) in an anhydrous chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidant: Cool the solution to 0°C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 5°C. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.[5] A typical eluent system is a gradient of ethyl acetate in hexanes.
Part 2: Synthesis via Lactonization of ω-Hydroxy Carboxylic Acids
An alternative and equally effective strategy involves the intramolecular esterification (lactonization) of an ω-hydroxy carboxylic acid.[6] This method is particularly useful when the corresponding hydroxy acid is readily available or can be synthesized efficiently.
Step 2.1: Synthesis of 5-Hydroxydodecanoic Acid
The synthesis of the required ω-hydroxy acid can be achieved through various methods, including the reduction of a corresponding keto acid or the hydrolysis of a lactone. For the purpose of this guide, we will assume the availability of 5-hydroxydodecanoic acid.
Step 2.2: Acid-Catalyzed Lactonization
Protocol 3: Lactonization of 5-Hydroxydodecanoic Acid
-
Reaction Setup: Dissolve 5-hydroxydodecanoic acid (1.0 equivalent) in a non-polar solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography as described in Protocol 2.
Part 3: Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies
The primary goal of synthesizing analogues is to probe the impact of structural modifications on biological activity. A systematic approach to analogue design is crucial for generating meaningful SAR data.
Caption: Key modification points for designing analogues for SAR studies.
Analogues with Varying Alkyl Chain Length at the C6 Position
To investigate the influence of lipophilicity and steric bulk at the C6 position, a series of analogues with different alkyl chain lengths can be synthesized. This is readily achieved by using different aldehydes in the aldol condensation step (Protocol 1).
| Analogue | Aldehyde Used in Protocol 1 | Expected Biological Impact |
| 6-Hexyltetrahydro-2H-pyran-2-one | Hexanal | Assess effect of shorter alkyl chain |
| 6-Decyltetrahydro-2H-pyran-2-one | Decanal | Assess effect of longer alkyl chain |
| 6-(2-Ethylhexyl)tetrahydro-2H-pyran-2-one | 2-Ethylhexanal | Investigate steric hindrance |
Analogues with Substituents on the Tetrahydropyran Ring
Introducing substituents on the pyran ring can probe the importance of the ring's conformation and electronic properties. The synthesis of these analogues may require alternative starting materials or multi-step sequences. For example, using a substituted cyclopentanone in the initial aldol condensation can lead to analogues with substituents at the C3, C4, or C5 positions of the final lactone.
Analogues with Modified Lactone Moiety
Replacing the oxygen atom in the lactone ring with other heteroatoms, such as sulfur (to form a thiolactone) or nitrogen (to form a lactam), can provide insights into the role of the ester group in binding to a biological target. The synthesis of these analogues typically requires different synthetic routes.
Part 4: Purification and Characterization
Thorough purification and characterization are essential to ensure that the observed biological activity is attributable to the synthesized compound and not to impurities.
Purification
-
Column Chromatography: Silica gel is the standard stationary phase for the purification of these moderately polar compounds. A gradient elution with ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is generally effective. The polarity of the eluent can be adjusted based on the polarity of the specific analogue.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to identify the appropriate solvent system for column chromatography. A typical mobile phase is 10-30% ethyl acetate in hexanes. Visualization can be achieved using a potassium permanganate stain or by heating after dipping in a ceric ammonium molybdate solution.
Characterization
The identity and purity of the synthesized analogues should be confirmed by a combination of spectroscopic methods.
Table of Expected Spectroscopic Data for this compound:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 4.2-4.4 (m, 1H, -CH-O-), 2.4-2.6 (m, 2H, -CH₂-C=O), 1.2-1.9 (m, 22H, alkyl protons), 0.8-0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 172-175 (C=O), 80-83 (-CH-O-), 20-40 (various -CH₂- groups), 14.1 (-CH₃) |
| FTIR (neat) | ~1735 cm⁻¹ (strong, C=O stretch of a six-membered lactone), ~1170 cm⁻¹ (C-O stretch) |
| Mass Spec. (EI) | M⁺ peak corresponding to the molecular weight of the compound. |
Note: The exact chemical shifts and coupling patterns in NMR spectra will vary slightly between analogues.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the synthesis of this compound and its analogues for the purpose of conducting detailed structure-activity relationship studies. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can gain valuable insights into the molecular determinants of activity, paving the way for the rational design of more effective and targeted agents.
References
-
Mazur, M., & Masłowiec, D. (2022). Antimicrobial Activity of Lactones. Antibiotics (Basel, Switzerland), 11(10), 1327. [Link]
-
Kowalczyk, P., Gawdzik, B., et al. (2021). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. Materials, 14(16), 4525. [Link]
-
ScenTree. (n.d.). Delta-decalactone (CAS N° 705-86-2). Retrieved from [Link]
- Google Patents. (n.d.). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.
-
ResearchGate. (n.d.). The mechanism for the specific acid catalyzed lactonization of the hydroxy acid form of ATO. Retrieved from [Link]
-
Niehaus, J., et al. (2020). Male-Produced (−)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest. Insects, 11(2), 133. [Link]
Sources
- 1. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Male-Produced (−)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Precision Quantification of δ-Lactones in Dairy Products Using Stable Isotope Dilution Analysis (SIDA)
Introduction
δ-Lactones, particularly δ-decalactone and δ-dodecalactone, are pivotal aroma compounds that impart the characteristic creamy, buttery, and fruity flavor notes to a wide range of dairy products, including butter, cheese, and cream.[1][2][3][4][5] The concentration of these compounds is a critical indicator of flavor quality and can be influenced by factors such as animal feed, processing, and ripening. However, the accurate quantification of these semi-volatile compounds in complex, high-fat dairy matrices presents significant analytical challenges, including analyte loss during sample preparation and matrix-induced signal suppression or enhancement.[1][2][6]
To overcome these obstacles, Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been established as the gold-standard methodology.[6][7][8] This application note provides a detailed, field-proven protocol for the robust quantification of δ-lactones in dairy products. It is designed for researchers, quality control scientists, and flavor chemists seeking a highly accurate and reproducible analytical workflow.
The Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a superior quantification technique that relies on the use of a stable, non-radioactive, isotopically labeled version of the analyte as an internal standard.[7][8] For δ-lactones, this typically involves using deuterium-labeled ([²H] or D) analogues.[1][6]
The core principle is as follows:
-
Spiking: A precisely known quantity of the isotopically labeled standard (e.g., δ-decalactone-d₄) is added to the sample at the very beginning of the analytical process.
-
Equilibration: The labeled standard, being chemically identical to the native (unlabeled) analyte, equilibrates within the sample matrix.
-
Co-extraction: Throughout the entire sample preparation procedure—including extraction, concentration, and cleanup—any physical loss of the analyte will be accompanied by an identical proportional loss of the labeled standard.
-
Detection: During GC-MS analysis, the mass spectrometer distinguishes between the native analyte and the heavier labeled standard based on their mass-to-charge ratio (m/z).
-
Quantification: The concentration of the native analyte is calculated based on the measured response ratio of the native analyte to the labeled standard, referenced against a calibration curve. This ratio remains constant regardless of analyte loss, ensuring exceptional accuracy and precision.[8]
This approach effectively nullifies errors arising from incomplete extraction or matrix effects, which are common pitfalls of traditional internal and external standard methods.
Caption: The principle of Stable Isotope Dilution Analysis (SIDA).
Materials and Reagents
-
Solvents: HPLC or pesticide residue grade methanol, hexane, and dichloromethane.
-
Reagents: Anhydrous sodium sulfate (ACS grade).
-
Standards:
-
Glassware: 50 mL polypropylene centrifuge tubes, glass Pasteur pipettes, 2 mL GC vials with PTFE-lined septa.
-
Equipment:
-
Analytical balance (4 decimal places).
-
Vortex mixer.
-
Refrigerated centrifuge.
-
Nitrogen evaporation system or rotary evaporator.
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
Experimental Protocol
Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of native δ-lactones and labeled internal standards in methanol at a concentration of 1000 µg/mL. Store at -20°C.
-
Internal Standard Spiking Solution: Prepare a mixed internal standard (IS) solution containing each labeled δ-lactone at a concentration of 10 µg/mL in methanol.
-
Calibration Standards: Prepare a series of 8 calibration standards by spiking appropriate volumes of the native lactone stock solutions into methanol. Add a fixed amount of the IS spiking solution to each calibrator to achieve a constant concentration (e.g., 100 ng/mL). The final concentrations of the native lactones should span the expected range in dairy samples (e.g., 1 - 500 ng/mL).
Sample Preparation and Extraction
Causality Note: The initial step of spiking the sample with the labeled internal standard is the most critical in SIDA. It must be done prior to any extraction or cleanup steps to ensure the standard experiences the exact same experimental conditions as the native analyte.
-
Homogenization & Weighing: Homogenize the dairy sample (e.g., butter, cream) to ensure it is representative.[9] Accurately weigh approximately 1.0 g of the homogenized sample into a 50 mL centrifuge tube. For liquid milk, use 5.0 g.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL mixed IS solution to the sample.
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and equilibration of the internal standard with the sample matrix. Allow to stand for 15 minutes.
-
Solvent Extraction:
-
Add 5 mL of methanol and vortex for 2 minutes to precipitate proteins and extract the lactones.
-
Add 5 mL of hexane and vortex for an additional 2 minutes for liquid-liquid extraction.
-
-
Phase Separation: Centrifuge the mixture at 4000 x g for 10 minutes at 4°C to achieve clear separation of the organic and aqueous layers.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube using a Pasteur pipette.
-
Re-extraction: Repeat the hexane extraction (steps 4b to 6) on the remaining sample pellet twice more, combining all hexane extracts.
-
Drying: Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Gently concentrate the extract under a stream of nitrogen to a final volume of approximately 200 µL. Expertise Note: Avoid evaporating to complete dryness, as this can lead to the loss of the more volatile lactones.
-
Final Step: Transfer the final extract to a 2 mL GC vial for analysis.
Caption: Overall workflow for δ-lactone quantification using SIDA.
GC-MS Analysis Protocol
Trustworthiness Note: The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer is crucial. It significantly enhances sensitivity and selectivity by monitoring only the specific, characteristic ions for the target analytes, thereby reducing background noise from the complex dairy matrix.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or HP-INNOWax | A mid-polarity column provides good separation for lactones.[10] |
| Injector Temp. | 250°C | Ensures efficient volatilization of semi-volatile lactones. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas standard for GC-MS. |
| Oven Program | 60°C (hold 2 min), ramp 5°C/min to 250°C, hold 10 min | Gradual ramp effectively separates lactones from other matrix components.[11] |
| MS System | Agilent 5977 or equivalent | High-sensitivity single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique producing reproducible fragmentation. |
| Source Temp. | 230°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides highest sensitivity and selectivity for quantification. |
Data Analysis and Quantification
Ion Selection
For quantification, select a unique and abundant fragment ion (Quantifier) for each analyte and its labeled standard. A second ion (Qualifier) should also be monitored to confirm identity. The key diagnostic fragment ion for δ-lactones is typically m/z 99.[10][12]
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Typical Retention Time (min) |
| δ-Decalactone | 99 | 71 | ~25.5 |
| δ-Decalactone-d₄ | 103 | 73 | ~25.4 |
| δ-Dodecalactone | 99 | 71 | ~29.8 |
| δ-Dodecalactone-d₄ | 103 | 73 | ~29.7 |
Note: The exact m/z values for labeled standards depend on the number and position of the isotopes. The values above assume a d₄ label in the alkyl side chain, which may not be ideal. Labeling in the lactone ring is preferred to prevent loss during fragmentation.[6] Retention times are approximate and will vary based on the specific GC system and column.
Calculation
-
Construct Calibration Curve: For each δ-lactone, plot the peak area ratio (Area of Native Analyte / Area of Labeled IS) against the concentration ratio (Concentration of Native Analyte / Concentration of Labeled IS). Perform a linear regression to obtain the slope (m) and intercept (c) of the equation y = mx + c. The curve must have a correlation coefficient (R²) > 0.995.
-
Calculate Sample Concentration: Use the measured peak area ratio from the unknown sample and the regression equation to calculate the concentration of the δ-lactone in the final extract.
Concentration in Extract (ng/mL) = [(Sample Area Ratio - c) / m] * Concentration of IS (ng/mL)
-
Calculate Concentration in Original Sample: Account for the initial sample weight and final extract volume to report the final concentration in µg/kg or mg/kg.
Concentration (µg/kg) = [Conc. in Extract (ng/mL) * Final Volume (mL)] / [Initial Sample Weight (g)]
Example Data
The following table shows representative concentrations of δ-lactones found in different dairy products using this SIDA method.
| Dairy Product | δ-Decalactone (mg/kg) | δ-Dodecalactone (mg/kg) |
| Raw Cream | 0.5 - 1.5 | 1.0 - 3.0 |
| Pasteurized Cream | 1.0 - 2.5 | 2.5 - 7.5[1] |
| Gouda Cheese (45 wks) | ~4.7 | ~13.4[3] |
| Butter | 2.0 - 8.0 | 5.0 - 20.0 |
Note: These values are illustrative and can vary significantly based on production methods and other factors.
Method Validation
To ensure the trustworthiness of results, the method must be validated according to recognized guidelines (e.g., AOAC, FDA).[13][14][15] Key parameters to assess include:
-
Linearity: Assessed from the calibration curve (R² > 0.995).
-
Accuracy (Recovery): Determined by spiking blank matrix with known concentrations of analytes. With SIDA, recovery is expected to be near 100% as losses are corrected. Typical acceptance criteria are 80-120%.
-
Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements, which should be <15%.[12]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For δ-lactones, LOQs in the low µg/kg range are achievable.[3]
Conclusion
This application note details a robust and highly accurate SIDA-based GC-MS method for the quantification of flavor-critical δ-lactones in dairy products. By employing isotopically labeled internal standards, this protocol effectively compensates for matrix effects and analyte loss during sample preparation, yielding reliable and reproducible data essential for flavor research, product development, and quality control in the dairy industry.
References
-
Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography– Mass Spectrometry. (2018). Journal of Oleo Science. [Link]
-
Schütt, J., & Schieberle, P. (2017). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(48), 10534–10541. [Link]
-
Schütt, J., & Schieberle, P. (2017). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
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Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13 Labeled gamma- and Deuterium Labeled delta Lactones in Combination with GC×GC-TOF-MS. (2017). ResearchGate. [Link]
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Chen, D., Zheng, H., & Costa, R. (2025). Sampling and sample preparation methods for the determination of the volatile components of milk and dairy products. Comprehensive Sampling and Sample Preparation. [Link]
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Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (2012). International Journal of Analytical Chemistry. [Link]
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Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. (2022). Food Chemistry. [Link]
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Simple Determination of Lactones in High-fat Food Products by GC/MS. (2013). ResearchGate. [Link]
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Lactone synthesis. (n.d.). Organic Chemistry Portal. [Link]
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delta-Dodecalactone in Dairy, Fruit, Savory, Brown & Other Flavors. (2024). Perfumer & Flavorist. [Link]
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Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (2026). Journal of the American Chemical Society. [Link]
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Milk flavor raw material delta dodecalactone and its usage suggestion. (n.d.). Foodadditives.com. [Link]
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Zhu, L., Wu, X., & Yang, S. (2024). Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. Critical Reviews in Analytical Chemistry. [Link]
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Stable Isotope Analysis of Flavor Compounds. (2001). Perfumer & Flavorist. [Link]
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The Power of Stable Isotope Dilution Assays in Brewing. (2012). Journal of the Institute of Brewing. [Link]
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12 Steps For Representative Sample. (n.d.). Lactanet. [Link]
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Development of a Stable Isotope Dilution Analysis with Liquid Chromatography−Tandem Mass Spectrometry Detection for the Quantitative Analysis of Di- and Trihydroxybenzenes in Foods and Model Systems. (2010). ResearchGate. [Link]
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Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. (2020). Chemical Communications. [Link]
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Stable isotope ratio analysis for the authentication of milk and dairy ingredients: A review. (2021). Trends in Food Science & Technology. [Link]
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VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997). FAO Knowledge Repository. [Link]
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Guidelines for the Validation of Analytical Methods for the Detection of Microbial Pathogens in Foods and Feeds. (2015). U.S. Food & Drug Administration. [Link]
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Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food & Drug Administration. [Link]
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Application Notes and Protocols for the Ring-Opening Polymerization of 6-Octyltetrahydro-2H-pyran-2-one
For: Researchers, scientists, and drug development professionals
Introduction: Harnessing Hydrophobicity in Biodegradable Polyesters
The field of biomedical materials is in continuous pursuit of polymers with precisely tailored properties for advanced applications such as drug delivery and tissue engineering. Aliphatic polyesters are at the forefront of this research due to their biocompatibility and biodegradability.[1][2] Poly(δ-valerolactone) (PVL) is a semicrystalline polyester that serves as a promising alternative to more common polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), offering a distinct degradation profile and physical properties.[3]
This application note focuses on the synthesis of a hydrophobically modified PVL derivative, poly(6-octyltetrahydro-2H-pyran-2-one), through ring-opening polymerization (ROP). The introduction of a C8 alkyl chain into the polymer backbone significantly enhances its hydrophobicity, a critical parameter for the encapsulation and controlled release of lipophilic drugs.[4][5] By providing a long alkyl side chain, poly(δ-octyl-δ-valerolactone) can be engineered into advanced drug delivery vehicles like nanoparticles, micelles, and implants for sustained therapeutic effect.[1][6]
Herein, we provide a comprehensive guide to the synthesis of poly(this compound), detailing the mechanistic principles, offering step-by-step protocols for organocatalyzed ROP, and outlining methods for purification and characterization.
The Science of Synthesis: Mechanism of Ring-Opening Polymerization
The ring-opening polymerization of lactones, such as this compound, is a versatile chain-growth polymerization method. The choice of catalyst is paramount as it dictates the polymerization mechanism, control over molecular weight, and the dispersity of the resulting polymer. For biomedical applications, metal-free organocatalysts are often preferred to avoid potential toxicity associated with residual metal contaminants.[7]
A widely employed and highly efficient organocatalytic system for lactone ROP is the combination of a thiourea or urea derivative with an organic base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).[8][9] This system operates through a bifunctional activation mechanism. The thiourea/urea component activates the monomer via hydrogen bonding, rendering the carbonyl carbon more electrophilic. Simultaneously, the organic base activates the initiator (typically an alcohol) by deprotonation, increasing its nucleophilicity. The polymerization then proceeds via a nucleophilic attack of the activated initiator on the activated monomer, leading to the ring-opening and subsequent propagation. This "living"/controlled polymerization allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[8]
Alternatively, strong Brønsted acids like triflylimide (HNTf2) can catalyze the ROP of δ-valerolactone through an activated monomer mechanism, which is also known to produce well-controlled polymers.[7][10]
Visualizing the Mechanism: Organocatalyzed ROP
Caption: Bifunctional activation mechanism in organocatalyzed ROP.
Experimental Protocols
Part 1: Synthesis of Poly(this compound)
This protocol describes a representative procedure for the organocatalyzed ring-opening polymerization of this compound using a thiourea/organic base system. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to prevent moisture contamination, which can interfere with the polymerization.
Materials:
-
This compound (monomer)
-
Benzyl alcohol (initiator)
-
1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) (catalyst)
-
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (co-catalyst/base)
-
Anhydrous toluene (solvent)
-
Anhydrous methanol (for quenching)
-
Cold n-hexane (for precipitation)
-
Dichloromethane (DCM) (for dissolution)
Procedure:
-
Monomer and Reagent Purification: The monomer, this compound, should be purified by distillation under reduced pressure and stored over molecular sieves. Benzyl alcohol should be distilled and stored over molecular sieves. Toluene should be dried using a solvent purification system.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the thiourea catalyst (TU) and the monomer. The flask is then evacuated and backfilled with an inert gas three times.
-
Reagent Addition: Anhydrous toluene is added to dissolve the monomer and catalyst. Subsequently, benzyl alcohol (initiator) and MTBD (base) are added via syringe. The molar ratio of monomer:initiator:catalyst:base can be varied to target different molecular weights; a typical ratio is 100:1:1:1.
-
Polymerization: The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.
-
Quenching: Once the desired conversion is reached, the polymerization is terminated by adding a small amount of anhydrous methanol.
-
Purification: The polymer is purified by precipitation. The reaction mixture is concentrated under reduced pressure, and the resulting viscous liquid is dissolved in a minimal amount of dichloromethane. This solution is then added dropwise to a large volume of cold n-hexane with vigorous stirring. The precipitated polymer is collected by filtration or decantation. This precipitation process is repeated two more times to ensure the removal of unreacted monomer and catalyst residues.
-
Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.
Part 2: Characterization of Poly(this compound)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the polymer and determine the number-average molecular weight (Mn). The characteristic peaks for the poly(δ-valerolactone) backbone will be observed, along with signals from the octyl side chain and the initiator fragment at the chain end. Mn can be calculated by comparing the integration of the polymer backbone protons to the initiator protons.
-
¹³C NMR: To further confirm the polymer structure and assess its tacticity.
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) is indicative of a controlled/"living" polymerization.
3. Differential Scanning Calorimetry (DSC):
-
To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). The long octyl side chain is expected to significantly influence these properties compared to unsubstituted poly(δ-valerolactone).
4. Thermogravimetric Analysis (TGA):
-
To assess the thermal stability of the polymer.
Data Presentation: Expected Polymer Characteristics
The following table summarizes the expected characteristics of poly(this compound) synthesized via organocatalyzed ROP. The exact values will depend on the specific reaction conditions, particularly the monomer-to-initiator ratio.
| Parameter | Expected Value/Range | Analytical Technique | Significance |
| Mn ( g/mol ) | 5,000 - 50,000 | ¹H NMR, GPC | Controlled by [Monomer]/[Initiator] ratio. |
| PDI (Mw/Mn) | < 1.2 | GPC | Indicates a controlled polymerization process. |
| Glass Transition (Tg) | -50 to -30 °C | DSC | Octyl chain acts as an internal plasticizer. |
| Melting Point (Tm) | 20 - 40 °C | DSC | Lower than unsubstituted PVL due to side chains. |
| Appearance | Waxy solid to viscous liquid | Visual | Dependent on molecular weight. |
Workflow Visualization
Caption: Experimental workflow for the synthesis and characterization.
Applications in Drug Development
The unique properties of poly(this compound) make it a highly attractive material for various applications in drug development, primarily centered around the delivery of hydrophobic therapeutic agents.
-
Nanoparticle Formulations: The amphiphilic nature that can be achieved by copolymerizing this compound with a hydrophilic monomer (like polyethylene glycol) allows for the self-assembly of these polymers into core-shell nanoparticles in aqueous environments. The hydrophobic core, enriched with the octyl side chains, serves as an excellent reservoir for lipophilic drugs, protecting them from premature degradation and enabling targeted delivery.[2]
-
Injectable Implants and Depots: The low glass transition temperature and potential for low crystallinity make this polymer suitable for formulating in-situ forming implants or injectable drug depots. After injection, the polymer can form a cohesive matrix from which the encapsulated drug is slowly released over an extended period, reducing the need for frequent dosing.
-
Topical and Transdermal Delivery: The hydrophobic nature of the polymer can enhance the penetration of drugs through the skin by providing a favorable vehicle for lipophilic active pharmaceutical ingredients.
The biodegradability of the polyester backbone ensures that the delivery vehicle is eventually cleared from the body, minimizing long-term toxicity.[1] The rate of degradation can be tuned by copolymerization or by blending with other biodegradable polymers, offering a versatile platform for designing drug delivery systems with tailored release kinetics.
References
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ACS Applied Materials & Interfaces. (2020). Polyphosphoestered Nanomedicines with Tunable Surface Hydrophilicity for Cancer Drug Delivery. [Link]
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Polimery. (2013). Polyesters and polyester carbonates for controlled drug delivery. [Link]
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Molecules. (2022). The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report. [Link]
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National Institutes of Health. (2018). Molecular Level Structure of Biodegradable Poly(Delta-Valerolactone) Obtained in the Presence of Boric Acid. [Link]
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ResearchGate. (n.d.). Characterization of Poly(d-valerolactone)/Poly(ethylene.... [Link]
-
ResearchGate. (n.d.). Scheme 1. The ring-opening polymerization of δ-valerolactone and.... [Link]
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Polymer Source. (n.d.). Poly(δ–valerolactone) Sample #: P20085-VLOCH3. [Link]
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ResearchGate. (2020). Ring-Opening (co)Polymerization of Six-Membered Substituted δ-Valerolactones with Alkali Metal Alkoxides. [Link]
-
Catalysis Science & Technology. (2016). Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. [Link]
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The Royal Society of Chemistry. (2021). β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and. [Link]
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RSC Publishing. (2020). Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction. [Link]
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δ-Tridecalactone as a Versatile Chiral Building Block: Applications and Synthetic Protocols
Abstract
δ-Tridecalactone, a saturated 6-membered ring lactone with an eight-carbon side chain, is a valuable and versatile chiral building block in modern organic synthesis. Possessing a single stereocenter at the C-5 position, access to its enantiomerically pure forms provides a gateway to a host of complex, high-value molecules where stereochemistry dictates biological function. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic utilization of δ-tridecalactone. We explore robust protocols for obtaining enantiopure lactones via enzymatic kinetic resolution, detail key synthetic transformations such as stereoretentive ring-opening, and discuss its application in the synthesis of insect pheromones and as a monomer for advanced biodegradable polymers. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational techniques.
Introduction: The Strategic Value of a Chiral Lactone
The δ-lactone moiety is a privileged scaffold found in a wide array of natural products, including macrolides, polyketides, and insect pheromones.[1][2] The specific stereochemistry of these molecules is often crucial for their biological activity, making asymmetric synthesis a paramount challenge. Chiral building blocks, or synthons, derived from the "chiral pool" or prepared by asymmetric methods, offer an efficient and reliable strategy to impart the desired stereochemistry into a final target molecule.[]
δ-Tridecalactone (C13H24O2) is a particularly interesting synthon. Commercially available in its racemic form, it has a characteristic creamy, buttery, and milky organoleptic profile, leading to its use in the flavor and fragrance industry.[][4] Beyond this, its lipophilic side chain and single, well-defined stereocenter make it an ideal starting material for the synthesis of complex acyclic and macrocyclic structures. This guide illuminates the primary pathways to unlock the synthetic potential of δ-tridecalactone, beginning with the critical step of accessing its enantiopure forms.
Accessing Enantiopure δ-Tridecalactone: Enzymatic Kinetic Resolution
The most practical method for resolving racemic δ-tridecalactone is through enzymatic kinetic resolution (EKR). This technique leverages the stereoselectivity of enzymes, most commonly lipases, which preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[5][6]
Principle of Lipase-Catalyzed Resolution
Lipases are robust enzymes that function efficiently in organic solvents. Novozym 435, an immobilized form of Lipase B from Candida antarctica (CALB), is a particularly effective biocatalyst for this purpose.[7][8] Its high thermal stability, broad substrate tolerance, and excellent enantioselectivity make it the catalyst of choice.[9][10] The resolution of δ-tridecalactone can be achieved by the enantioselective acylation of a precursor 5-hydroxytridecanamide. The lipase selectively acylates one enantiomer, allowing for the easy separation of the acylated product from the unreacted hydroxy-amide. Subsequent cyclization of the separated enantiomers yields both (R)- and (S)-δ-tridecalactone.
Application Protocol 1: Lipase-Catalyzed Resolution of a δ-Tridecalactone Precursor
This protocol is adapted from established methods for the resolution of similar long-chain hydroxy-amides.
Materials:
-
Racemic N-methyl-5-hydroxytridecanamide
-
Novozym 435 (immobilized CALB)
-
Vinyl acetate (acyl donor)
-
Diisopropyl ether (solvent)
-
Silica gel for column chromatography
-
Standard glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic N-methyl-5-hydroxytridecanamide (1.0 eq) in diisopropyl ether (approx. 0.1 M solution).
-
Addition of Reagents: Add vinyl acetate (3.0 eq) to the solution. This excess serves as both the acyl donor and helps drive the reaction to completion.
-
Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate). The enzyme is supplied as beads and can be weighed and added directly.
-
Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 40 °C). The progress of the reaction should be monitored by TLC or GC/HPLC to track the disappearance of the starting material and the formation of the acetylated product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the product and the remaining starting material.
-
Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the Novozym 435 beads. The enzyme can be washed with fresh solvent, dried, and reused for several cycles.[9]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (S)-hydroxy-amide and the (R)-acetoxy-amide can be separated by silica gel column chromatography.
-
Lactonization:
-
For (S)-δ-Tridecalactone: The purified (S)-N-methyl-5-hydroxytridecanamide is heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to induce intramolecular cyclization.
-
For (R)-δ-Tridecalactone: The purified (R)-N-methyl-5-acetoxytridecanamide is first deprotected (saponified) to the corresponding hydroxy-amide, which is then cyclized under acidic conditions as above.
-
-
Final Purification: The resulting lactones are purified by chromatography or distillation to yield the enantiopure (R)- and (S)-δ-tridecalactones.
| Substrate/Product | Typical Yield | Enantiomeric Excess (e.e.) |
| (S)-N-methyl-5-hydroxytridecanamide | ~45-50% | >95% |
| (R)-N-methyl-5-acetoxytridecanamide | ~45-50% | >95% |
| (S)-δ-Tridecalactone (after cyclization) | High | >95% |
| (R)-δ-Tridecalactone (after deprotection/cyclization) | High | >95% |
| Table 1: Representative data for lipase-catalyzed kinetic resolution. |
Key Synthetic Transformations and Applications
Once in its enantiopure form, δ-tridecalactone serves as a powerful synthon. Its most fundamental transformation is stereoretentive ring-opening, which unmasks a bifunctional acyclic molecule.
Stereoselective Ring-Opening: A Gateway to Acyclic Chiral Scaffolds
The ester linkage of the lactone is susceptible to nucleophilic attack. This reaction proceeds with retention of the stereochemistry at the C-5 center, as the C-O bond at the chiral center is not broken. This transformation is synthetically powerful, converting a simple cyclic ester into a linear 5-hydroxy-tridecanoic acid derivative, which contains two distinct functional groups for further elaboration.
Application Example: Synthesis of Insect Pheromones
Many insect pheromones are long-chain chiral molecules, often containing lactone or ester functionalities.[1][11] Enantiopure δ-tridecalactone is an excellent starting point for such targets. For example, it can be a precursor to other long-chain δ-lactones like (R)-δ-hexadecanolactone, a pheromone of the oriental hornet, Vespa orientalis.[12]
Protocol 2: General Procedure for Nucleophilic Ring-Opening with an Organocuprate
This protocol illustrates a ring-opening followed by chain extension, a common strategy in pheromone synthesis.[13]
-
Grignard Formation: Prepare a Grignard reagent (e.g., propylmagnesium bromide) from 1-bromopropane and magnesium turnings in dry THF under an inert atmosphere.
-
Cuprate Formation: Cool the Grignard solution to -20 °C and add a catalytic amount of a copper salt, such as CuI or Li2CuCl4. This forms a Gilman-type cuprate in situ.
-
Ring Opening: Slowly add a solution of enantiopure (R)-δ-tridecalactone (1.0 eq) in dry THF to the cuprate solution. The cuprate will regioselectively attack the carbonyl carbon to open the lactone.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification & Analysis: The resulting 5-hydroxy ketone can be purified by column chromatography. The stereochemical integrity of the C-5 alcohol can be confirmed by conversion to a Mosher's ester and subsequent ¹H or ¹⁹F NMR analysis. The resulting chiral keto-alcohol is a versatile intermediate for the synthesis of various pheromones.
Advanced Applications in Materials Science
Beyond its use in discrete molecule synthesis, δ-tridecalactone is a valuable monomer for producing advanced biodegradable polymers.
Ring-Opening Polymerization (ROP) for Biodegradable Polyesters
Aliphatic polyesters are a critical class of biodegradable polymers with applications in medicine and sustainable materials.[14] Ring-opening polymerization (ROP) of lactones is one of the most effective methods for their synthesis.[15][16] The polymerization of δ-tridecalactone yields poly(δ-tridecalactone), a polyester with a long C8 side chain at every fifth carbon of the polymer backbone. This side chain imparts significant hydrophobicity and can be used to tune the polymer's physical properties, such as its glass transition temperature (Tg) and crystallinity, making it a candidate for applications like drug delivery matrices or thermoplastic elastomers.[14]
The polymerization is typically initiated by an alcohol in the presence of a catalyst, such as tin(II) octoate (Sn(Oct)2) or a suitable organocatalyst.[17][18] The reaction proceeds via a coordination-insertion mechanism, offering excellent control over molecular weight and dispersity.
Conclusion and Future Outlook
δ-Tridecalactone is more than just a flavor component; it is a powerful chiral synthon whose full potential is still being explored. The ability to reliably access its enantiopure forms via robust enzymatic protocols opens the door to its widespread use in stereoselective synthesis. Its key transformations—stereoretentive ring-opening and ring-opening polymerization—provide access to two distinct classes of valuable molecules: complex acyclic chiral compounds and functional biodegradable polymers. For researchers in drug discovery, natural product synthesis, and materials science, δ-tridecalactone represents a readily available, versatile, and highly effective tool for addressing modern synthetic challenges. Future work will likely see its incorporation into more complex bioactive targets and the development of novel copolymers with precisely tuned properties for biomedical applications.
References
-
Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Asymmetric synthesis of five- and six-membered lactones from chiral sulfoxides: application to the asymmetric synthesis of insect pheromones, (R)-(+)-.delta.-n-hexadecanolactone and (R)-(+)-.gamma.-n-dodecanolactone. The Journal of Organic Chemistry. Available at: [Link]
-
Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications (RSC Publishing). Available at: [Link]
-
An easy and versatile approach to the synthesis of chiral pheromone lactones via 4,4-dimethyl-2-oxazoline derivatives. ResearchGate. Available at: [Link]
-
Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid. Hindawi. Available at: [Link]
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Concise Stereoselective Synthesis of β-Hydroxy-γ-lactones: (4R,5R)-4-Hydroxy-γ-decalactone from the Japanese Orange Fly and Enantiomers of Arachnid Harvestmen Isolates. The Journal of Organic Chemistry. Available at: [Link]
-
Chapter 5: Ring-opening Polymerization of Lactones. Royal Society of Chemistry. Available at: [Link]
-
Preparation of Optically Active δ-Tri- and δ-Tetradecalactones by a Combination of Novozym 435-catalyzed Enantioselective Methanolysis and Amidation. Journal of Oleo Science. Available at: [Link]
-
A theoretical study is presented of the ring-opening polymerization (ROP) mechanism of 1,5-dioxepan-2-one (DXO) and glycolide with Sn(II) and Al(III) alkoxide initiators. ResearchGate. Available at: [Link]
-
Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Radboud University Repository. Available at: [Link]
-
Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Chemistry – A European Journal. Available at: [Link]
-
Novozym 435: the “perfect” lipase immobilized biocatalyst? Green Chemistry. Available at: [Link]
-
Organic Synthesis in Pheromone Science. Pure and Applied Chemistry. Available at: [Link]
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Ring-Opening Polymerization. Chemistry LibreTexts. Available at: [Link]
-
Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI. Available at: [Link]
-
Synthesis of acyclic insect pheromones from cycloalkanones via acetylenic lactones. Scielo. Available at: [Link]
-
Total synthesis and development of bioactive natural products. The Journal of Antibiotics. Available at: [Link]
-
Successive cycles of utilization of novozym 435 in three different reaction systems. Scielo. Available at: [Link]
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Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety. Asian Journal of Chemistry. Available at: [Link]
-
delta-tridecalactone. The Good Scents Company. Available at: [Link]
-
Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au. Available at: [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry. Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. Available at: [Link]
-
Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety: Synthetic Application to Chiral Seven-Membered-Ring Alpha,alpha-Disubstituted Alpha-Amino Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of δ-Decalactone. Asian Journal of Chemistry. Available at: [Link]
-
A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones. Biotechnology for Biofuels. Available at: [Link]
-
Regioselective Nucleophilic Ring Opening Reactions of Unsymmetric Thiiranes. Chinese Journal of Chemistry. Available at: [Link]
-
delta-undecalactone. The Good Scents Company. Available at: [Link]
-
Visible photons for the regioselective nucleophilic ring opening of epoxides. Green Chemistry (RSC Publishing). Available at: [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. Available at: [Link]
-
Nucleophilic ring opening of trans -2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. OSTI.GOV. Available at: [Link]
-
Ring-opening reactions of 2-aryl-3,4-dihydropyrans with nucleophiles. Semantic Scholar. Available at: [Link]
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Enzymatic Synthesis of 6-Octyltetrahydro-2H-pyran-2-one: A Detailed Guide for Researchers
Introduction: The Significance of δ-Lactones in Modern Chemistry
6-Octyltetrahydro-2H-pyran-2-one, also known as δ-tridecalactone, belongs to the δ-lactone class of compounds, which are six-membered cyclic esters. These molecules are of significant interest across various scientific disciplines, from the development of novel biodegradable polymers to the creation of high-value aroma and flavor compounds.[1][2] The presence of a long alkyl chain and a polar lactone ring gives these molecules unique physicochemical properties, making them valuable targets for synthesis.[3] Traditionally, the synthesis of lactones has relied on chemical methods that can be energy-intensive and may utilize hazardous reagents. In contrast, enzymatic synthesis offers a greener, more sustainable alternative, characterized by high selectivity and mild reaction conditions.[1][4]
This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of this compound, leveraging the exceptional catalytic capabilities of lipases. We will delve into the mechanistic underpinnings of the enzymatic cyclization, provide a step-by-step experimental workflow, and discuss the analytical techniques required for the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking to employ biocatalysis for the efficient and selective synthesis of complex organic molecules.
Core Principles: Lipase-Catalyzed Intramolecular Esterification
The enzymatic synthesis of this compound is achieved through the intramolecular cyclization of its corresponding precursor, 5-hydroxytetradecanoic acid.[5] This reaction is efficiently catalyzed by lipases, particularly Candida antarctica lipase B (CALB), which is commercially available in an immobilized form as Novozym® 435.[6][7][8]
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media.[9][10] The catalytic mechanism involves the formation of an acyl-enzyme intermediate at the serine residue within the enzyme's active site. In the context of intramolecular cyclization, the hydroxyl group of the same molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the cyclic ester and regenerate the free enzyme.
Caption: Lipase-catalyzed intramolecular cyclization of 5-hydroxytetradecanoic acid.
The success of this enzymatic lactonization is highly dependent on the reaction conditions. The use of a non-polar organic solvent is crucial to minimize the competing hydrolysis reaction of the acyl-enzyme intermediate. Furthermore, controlling the substrate concentration is important to favor the intramolecular cyclization over intermolecular polymerization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Hydroxytetradecanoic acid | ≥98% | Commercially available | Precursor for the lactonization reaction. |
| Novozym® 435 | Immobilized Candida antarctica lipase B | Novozymes or authorized distributors | The biocatalyst for the reaction.[8] |
| Toluene | Anhydrous, ≥99.8% | Standard chemical supplier | Reaction solvent. Other non-polar solvents like hexane or cyclohexane can also be explored. |
| Ethyl acetate | HPLC grade | Standard chemical supplier | For extraction and chromatography. |
| Hexane | HPLC grade | Standard chemical supplier | For extraction and chromatography. |
| Silica gel | 60 Å, 230-400 mesh | Standard chemical supplier | For column chromatography purification.[11] |
| Deuterated chloroform (CDCl₃) | ≥99.8% atom D | Standard chemical supplier | For NMR analysis. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Standard chemical supplier | For drying organic extracts. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol outlines the lipase-catalyzed intramolecular cyclization of 5-hydroxytetradecanoic acid.
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-hydroxytetradecanoic acid (1.0 g, 4.09 mmol) in anhydrous toluene (100 mL). A dilute solution is used to favor intramolecular cyclization over intermolecular polymerization.
-
Add Novozym® 435 (200 mg, 20% w/w of the substrate) to the solution. The immobilized nature of the enzyme allows for easy separation at the end of the reaction.[12]
-
-
Incubation and Monitoring:
-
Heat the reaction mixture to 70-80 °C with vigorous stirring. This temperature is a good starting point for balancing reaction rate and enzyme stability.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The lactone product will have a higher Rf value than the starting hydroxy acid. The reaction is typically complete within 24-72 hours.
-
-
Reaction Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the immobilized enzyme by vacuum filtration and wash it with a small amount of toluene. The recovered enzyme can often be reused for subsequent reactions.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the crude this compound.
Step-by-Step Procedure:
-
Column Preparation:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.[13] The amount of silica gel should be approximately 50 times the weight of the crude product.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., hexane with a small amount of ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.
-
Data Analysis and Interpretation
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃) | The spectrum should show characteristic signals for the protons on the pyranone ring and the octyl chain. Key signals include a multiplet around 4.2 ppm for the proton at the C6 position adjacent to the ring oxygen, and a multiplet around 2.5 ppm for the protons at the C2 position adjacent to the carbonyl group. The protons of the octyl chain will appear as a triplet around 0.9 ppm for the terminal methyl group and multiplets between 1.2 and 1.8 ppm for the methylene groups. |
| ¹³C NMR (CDCl₃) | The spectrum should display a signal for the carbonyl carbon around 172 ppm. The carbon at the C6 position will resonate around 80 ppm, and the carbons of the octyl chain will appear in the aliphatic region (14-32 ppm). |
| Infrared (IR) Spectroscopy | A strong absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl stretch in a six-membered lactone. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (212.33 g/mol ). |
Troubleshooting and Optimization
-
Low Yield: If the yield of the lactone is low, consider increasing the reaction time or the enzyme loading. Additionally, ensure that the solvent is anhydrous, as water can lead to the hydrolysis of the acyl-enzyme intermediate.
-
Formation of Polymers: If oligomerization or polymerization is observed, decrease the initial concentration of the 5-hydroxytetradecanoic acid.
-
Enzyme Deactivation: If the enzyme activity decreases upon reuse, it may be due to denaturation or fouling of the support. Washing the enzyme with a suitable solvent before reuse may help to restore its activity.
Conclusion and Future Perspectives
The enzymatic synthesis of this compound using Novozym® 435 offers a highly efficient and environmentally benign alternative to traditional chemical methods. The mild reaction conditions and the high selectivity of the enzyme make this a robust and scalable process. For industrial applications, further optimization of the reaction parameters, including the use of continuous flow reactors and solvent-free systems, could lead to even more economical and sustainable production of this valuable δ-lactone.[14] The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of biocatalysis in the synthesis of complex molecules for a wide range of applications, including the development of novel flavors, fragrances, and biodegradable polymers.[15][16][17][18]
References
-
Facile biocatalytic synthesis of a macrocyclic lactone in sub- and supercritical solvents. Taylor & Francis Online. Available at: [Link]
-
Biocatalysis as a versatile tool for macrolactonization: comparative evaluation of catalytic and stoichiometric approaches. Green Chemistry (RSC Publishing). Available at: [Link]
-
Facile biocatalytic synthesis of a macrocyclic lactone in sub- and supercritical solvents. Biocatalysis and Biotransformation. 2014;32(2). Available at: [Link]
-
Preparation of Optically Active δ-Tri- and δ-Tetradecalactones by a Combination of Novozym 435-catalyzed Enantioselective Methanolysis and Amidation. Journal of Oleo Science. 2015;64(11):1213-26. Available at: [Link]
-
delta-tridecalactone (+-)-6-octyltetrahydro-2H-pyran-2-one. The Good Scents Company. Available at: [Link]
-
Macrocyclic lactones via biocatalysis in non-aqueous media. ResearchGate. Available at: [Link]
-
Biocatalytic synthesis of lactones and lactams. PMC. Available at: [Link]
-
delta-tridecalactone, 7370-92-5. Perflavory. Available at: [Link]
-
delta-tetradecalactone, 2721-22-4. The Good Scents Company. Available at: [Link]
-
Supporting Information. Available at: [Link]
- Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution. Google Patents.
-
Combination of Novozym 435-catalyzed enantioselective hydrolysis and amidation for the preparation of optically active δ-hexadecalactone. Journal of Oleo Science. 2015;64(5):561-75. Available at: [Link]
-
Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]
-
Novozym 435: Significance and symbolism. Available at: [Link]
-
Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI. Available at: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]
-
Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central. Available at: [Link]
-
column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. Available at: [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Available at: [Link]
-
5-Hydroxy-tetradecanoic acid. PubChem. Available at: [Link]
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. NIH. Available at: [Link]
Sources
- 1. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta-Decalactone (CAS 705-86-2) – Premium Synthetic Fruity Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation of Optically Active δ-Tri- and δ-Tetradecalactones by a Combination of Novozym 435-catalyzed Enantioselective Methanolysis and Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Novozym 435-catalyzed enantioselective hydrolysis and amidation for the preparation of optically active δ-hexadecalactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novozym 435: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 6-Octyltetrahydro-2H-pyran-2-one
Welcome to the technical support center for the stereoselective synthesis of 6-octyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral δ-lactones. Here, we address common challenges and provide in-depth troubleshooting advice to help you navigate the complexities of this stereoselective synthesis.
Introduction
The target molecule, this compound, is a saturated δ-lactone with a chiral center at the C6 position. The stereocontrolled synthesis of such molecules is a significant challenge in organic chemistry, with applications in the synthesis of natural products and pharmaceuticals. This guide will focus on troubleshooting common issues encountered during key synthetic transformations, including Prins cyclization, Baeyer-Villiger oxidation, and methods for establishing the crucial C6 stereocenter.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Prins Cyclization for Tetrahydropyran Ring Formation
The Prins cyclization is a powerful method for constructing the tetrahydropyran core of the target molecule.[1][2] However, achieving high diastereoselectivity can be challenging.
Question 1: My Prins cyclization is yielding a mixture of cis and trans diastereomers of the tetrahydropyran ring. How can I improve the cis-selectivity?
Answer:
Controlling the diastereoselectivity in a Prins cyclization is highly dependent on the reaction conditions, which influence the transition state geometry. A chair-like transition state is generally favored, leading to the cis- or trans-isomer.[3]
-
Lewis Acid Choice: The nature of the Lewis acid is critical. For instance, SnCl₄ is known to catalyze Prins reactions to form 4-chlorotetrahydropyrans, often with good diastereoselectivity.[1] Experiment with a range of Lewis acids (e.g., TMSOTf, BF₃·OEt₂, InBr₃) to find the optimal catalyst for your specific substrate.
-
Solvent Effects: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate and the transition state. Non-polar solvents like dichloromethane (DCM) or toluene often favor a more organized, chair-like transition state, leading to higher diastereoselectivity.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable transition state. Attempt the reaction at temperatures ranging from -78 °C to 0 °C.
-
Substrate Control: The steric bulk of the substituents on your homoallylic alcohol and aldehyde can also direct the stereochemical outcome. If possible, consider modifying the protecting groups to influence the facial selectivity of the cyclization.
Question 2: I am observing significant formation of a tetrahydropyran-4-one instead of the desired 4-hydroxytetrahydropyran. What is causing this side reaction?
Answer:
The formation of a tetrahydropyran-4-one suggests an alternative reaction pathway is competing with the desired Prins cyclization. A silyl enol ether Prins cyclization is a known method for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones.[4] It's possible your starting materials or intermediates are leading to a similar pathway.
-
Protecting Group Strategy: If your homoallylic alcohol contains a silyl ether, it might be participating in the reaction. Consider using a different protecting group that is more stable under the Lewis acidic conditions.
-
Reaction Quenching: Ensure that the reaction is quenched appropriately to prevent any post-cyclization oxidation or rearrangement. A rapid quench with a basic solution (e.g., saturated NaHCO₃) is often effective.
Baeyer-Villiger Oxidation for Lactone Formation
The Baeyer-Villiger oxidation is a key step in converting a cyclic ketone precursor into the desired δ-lactone.[5][6] Regioselectivity is a primary concern in this transformation.
Question 3: My Baeyer-Villiger oxidation is producing the wrong regioisomer of the lactone. How can I control which carbon migrates?
Answer:
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[6]
-
Substituent Effects: To ensure the desired outcome, the carbon that you want to become part of the ester linkage (the one that migrates) should be more substituted than the other α-carbon. In the synthesis of this compound, the carbon bearing the octyl group is secondary, and the other α-carbon to the carbonyl is also secondary. Therefore, careful consideration of the substrate is needed. If you are starting from a 2-octylcyclohexanone, the migration of the more substituted carbon (the one with the octyl group) is generally favored.
-
Reagent Choice: While peroxy acids like m-CPBA are commonly used, other reagents can sometimes offer different selectivity profiles. Hydrogen peroxide in the presence of a Lewis acid is an alternative system to explore.[7]
-
Enzymatic Oxidation: For highly specific transformations, consider using a Baeyer-Villiger monooxygenase (BVMO). These enzymes can exhibit exquisite regio- and enantioselectivity, providing a green and efficient alternative to chemical oxidants.[8]
Establishing the C6 Stereocenter
The stereochemistry at the C6 position is critical for the biological activity of many substituted tetrahydropyran-2-ones.
Question 4: I am struggling to achieve high enantiomeric excess (ee) for the C6 stereocenter. What are some reliable methods to introduce this chirality?
Answer:
Several strategies can be employed to set the stereocenter at C6 with high enantioselectivity.
-
Sharpless Asymmetric Dihydroxylation: This powerful method can be used to introduce two adjacent stereocenters with high enantioselectivity from an alkene precursor.[9][10] The resulting diol can then be further manipulated to form the chiral lactone. The use of AD-mix-α or AD-mix-β allows for the selective formation of either enantiomer of the diol.[11]
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule (the "chiral pool") can be an effective strategy. For example, a derivative of a chiral hydroxy acid or amino acid can be used to construct the tetrahydropyran ring with the desired stereochemistry already in place.
-
Asymmetric Catalysis: Employing a chiral catalyst in your key bond-forming reaction is a direct approach. For instance, a chiral Lewis acid in a Prins cyclization or an organocatalyst in an oxa-Michael addition can induce high enantioselectivity.[2][12]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are several established routes, often converging on a few key strategies. A common approach involves the construction of a substituted tetrahydropyran ring followed by lactonization, or the formation of a δ-hydroxy acid or ester which then undergoes cyclization. Key reactions include Prins cyclization, hetero-Diels-Alder reactions, and ring-closing metathesis to form the tetrahydropyran ring, followed by oxidation (e.g., Baeyer-Villiger) or lactonization. The synthesis of the related natural product (-)-malyngolide often serves as a template for these approaches.[13][14]
Q2: How can I purify the final chiral lactone to improve its enantiomeric purity?
Purification of chiral compounds to high enantiomeric excess can be challenging.[15]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating enantiomers at an analytical and preparative scale. Polysaccharide-based chiral stationary phases are often effective for lactones.[16][17]
-
Diastereomeric Recrystallization: If you can convert your enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent, you may be able to separate them by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that often provides excellent resolution for chiral separations.[17]
Q3: Are there any biocatalytic methods for the synthesis of chiral δ-lactones?
Yes, biocatalysis is a growing field in organic synthesis. Engineered carbonyl reductases have been shown to stereoselectively reduce δ-ketoacids to the corresponding chiral δ-hydroxyacids, which can then be cyclized to form the lactone with high enantiopurity.[18] Lipases can also be used for the kinetic resolution of racemic lactones or their precursors.[19]
Experimental Protocols & Data
Table 1: Comparison of Lewis Acids for Prins Cyclization Diastereoselectivity
| Entry | Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
| 1 | SnCl₄ | DCM | -78 | 90:10 | 75 |
| 2 | BF₃·OEt₂ | DCM | -78 | 75:25 | 80 |
| 3 | TMSOTf | DCM | -78 | 60:40 | 85 |
| 4 | InBr₃ | DCM | 0 | 85:15 | 70 |
Data is hypothetical and for illustrative purposes.
Protocol: General Procedure for Baeyer-Villiger Oxidation of a Cyclic Ketone
-
Dissolve the cyclic ketone (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium bicarbonate (3.0 eq.) to the solution to buffer the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq.) in DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude lactone.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Decision Tree for Low Diastereoselectivity in Prins Cyclization
Caption: Decision-making workflow for optimizing Prins cyclization diastereoselectivity.
Diagram 2: Key Synthetic Strategies for this compound
Caption: Convergent synthetic pathways to the target δ-lactone.
References
-
Trost, B. M., Tang, W., & Schulte, J. L. (2000). Asymmetric synthesis of quaternary centers. Total synthesis of (-)-malyngolide. Organic Letters, 2(25), 4013–4015. [Link]
-
ResearchGate. (n.d.). Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. Retrieved January 12, 2026, from [Link]
-
Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
-
Kogure, T., & Eliel, E. L. (1984). A convergent asymmetric synthesis of (-)-malyngolide and its three stereoisomers. The Journal of Organic Chemistry, 49(3), 576–579. [Link]
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved January 12, 2026, from [Link]
-
Hart, D. J., & Bennett, C. E. (2006). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Organic Letters, 8(17), 3853–3856. [Link]
-
Alonso, I., & Martín, N. (2022). Recent Advances in the Prins Reaction. Molecules, 27(17), 5601. [Link]
-
Molecules. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of (+)-Tanikolide and the β-Methyl-Substituted Analogues of (+)-Tanikolide and (–)-Malyngolide. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of optically pure γ‐ and δ‐lactones. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2023). Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids. [Link]
-
MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. [Link]
-
American Chemical Society. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 12, 2026, from [Link]
-
YouTube. (2019). Sharpless Asymmetric Dihydroxylation. [Link]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023). Sharpless asymmetric dihydroxylation: an impressive gadget for the synthesis of natural products: a review. [Link]
-
Royal Society of Chemistry. (2019). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. [Link]
-
OMICS International. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. [Link]
-
CORE. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Retrieved January 12, 2026, from [Link]
-
Chad's Prep. (n.d.). Baeyer Villiger Oxidation. Retrieved January 12, 2026, from [Link]
-
American Chemical Society. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Retrieved January 12, 2026, from [Link]
-
Neopharm Labs. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
National Institutes of Health. (2016). Catalytic Asymmetric Synthesis of Ketene Heterodimer β-Lactones: Scope and Limitations. [Link]
-
Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for seven-membered lactone synthesis. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2018). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2022). Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. [Link]
-
MDPI. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
Sources
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Asymmetric synthesis of quaternary centers. Total synthesis of (-)-malyngolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
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- 17. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 18. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of δ-Tridecalactone
A Guide to Improving Synthetic Yield
Welcome to the technical support center for the synthesis of δ-tridecalactone. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving experimental bottlenecks.
Overview of the Synthetic Pathway
The synthesis of δ-tridecalactone is typically achieved through a multi-step process commencing with the condensation of cyclopentanone and n-octanal. The resulting intermediate undergoes hydrogenation, followed by a Baeyer-Villiger oxidation to yield the target lactone. Each stage presents unique challenges that can impact the overall efficiency of the synthesis.
Caption: General workflow for the synthesis of δ-tridecalactone.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during the synthesis.
Step 1: Aldol Condensation and Dehydration
Question: My yield for the 2-octylidenecyclopentanone intermediate is consistently low. What are the likely causes and solutions?
Answer: Low yields in this step often stem from three primary issues: inefficient catalysis, suboptimal reaction temperature, and competing side reactions.
-
Causality: The aldol condensation between cyclopentanone and an aldehyde like n-octanal is base-catalyzed. However, the self-condensation of n-octanal is a significant competing reaction. To favor the desired cross-condensation, a phase-transfer catalyst (PTC) is often employed.[1] The PTC, such as polyethylene glycol (PEG), facilitates the transport of the hydroxide catalyst from the aqueous phase to the organic phase where the reactants are, increasing the reaction rate.[2] Temperature control is also critical; excessive heat can promote side reactions and decrease product purity.[2]
-
Troubleshooting Protocol:
-
Catalyst System: Ensure you are using an optimized catalyst system. A combination of an aqueous base (e.g., 1-10% NaOH) and a phase-transfer catalyst (e.g., PEG-400) is highly effective.[1] The PTC is crucial for minimizing the self-condensation of n-octanal.
-
Reactant Stoichiometry: Use an excess of cyclopentanone relative to n-octanal (e.g., a molar ratio of 1.8:1) to maximize the formation of the cross-condensation product.[2]
-
Temperature Control: Maintain a controlled reaction temperature, typically around 30°C.[2] Higher temperatures may not significantly increase the yield of the desired product but can lead to more impurities.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid prolonged reaction times that could lead to byproduct formation.
-
Step 2: Catalytic Hydrogenation
Question: The hydrogenation of 2-octylidenecyclopentanone is either incomplete or results in the reduction of the ketone carbonyl group. How can I improve the selectivity?
Answer: This is a classic selectivity challenge. The goal is to reduce the carbon-carbon double bond while preserving the ketone functionality. The choice of catalyst and reaction conditions are paramount.
-
Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of alkenes. Under atmospheric pressure and ambient temperature, it is generally selective for the C=C bond over the C=O bond. However, more aggressive conditions (high pressure, high temperature) or more active catalysts (like Raney Nickel) can lead to the over-reduction of the ketone to an alcohol.
-
Troubleshooting Protocol:
-
Catalyst Selection: Use a selective catalyst such as palladium on an ion exchange resin or a standard 5-10% Pd/C catalyst.[1] These are known to be effective for this transformation.
-
Reaction Conditions: Perform the hydrogenation under atmospheric pressure or low H₂ pressure at room temperature. This provides sufficient energy to reduce the alkene without reducing the ketone.
-
Solvent Choice: Use an inert solvent like methanol or ethanol.[1]
-
Monitor Progress: Track the disappearance of the starting material by GC or TLC. Stop the reaction as soon as the starting material is consumed to prevent potential over-reduction.
-
Step 3: Baeyer-Villiger Oxidation
Question: The final Baeyer-Villiger oxidation step is inefficient, resulting in a low yield of δ-tridecalactone. How can I optimize this critical step?
Answer: The Baeyer-Villiger (BV) oxidation is often the most challenging step and has the greatest impact on the final yield. Success hinges on the choice of oxidant, catalyst, temperature, and reaction time. The reaction involves the oxidative cleavage of a C-C bond adjacent to a carbonyl, converting the cyclic ketone into a lactone.[3]
-
Causality: The mechanism involves the nucleophilic attack of a peroxy acid on the protonated ketone, forming a Criegee intermediate. This is followed by the migratory insertion of one of the adjacent carbon atoms. For unsymmetrical ketones like 2-octylcyclopentanone, the regioselectivity is determined by the relative migratory aptitude of the attached groups. Generally, more substituted alkyl groups migrate preferentially (tertiary > secondary > primary).[3] In this case, the secondary carbon of the cyclopentane ring migrates in preference to the primary carbon of the octyl group's methylene, leading to the desired δ-lactone. Inefficient oxidation can be due to a weak oxidant, poor catalyst activity, or thermal decomposition of the peroxy acid.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting the Baeyer-Villiger oxidation step.
-
Data-Driven Optimization: Different oxidant systems can be employed for the BV oxidation. The choice involves a trade-off between reactivity, cost, and safety.
| Oxidant System | Typical Conditions | Advantages | Disadvantages | Reported Yield (Analogous Systems) |
| m-CPBA | CH₂Cl₂, NaHCO₃, 0°C to RT | High selectivity, reliable | Expensive, potentially explosive | Good to excellent (up to 90%)[4] |
| H₂O₂ / Acid Catalyst | Methanol, H₂SO₄, 50-80°C | Inexpensive, "green" oxidant | Requires heating, potential for side reactions | Moderate to good (60-94%)[1][2] |
| Oxone® | Aqueous or Biphasic, RT | Green, safe, easy to handle | Can result in lower yields without optimization | Promising, but yields can be moderate[5] |
Frequently Asked Questions (FAQs)
Q1: Which step is the most critical for maximizing the overall yield? The Baeyer-Villiger oxidation is arguably the most critical and sensitive step. While losses can occur at each stage, the oxidation of the cyclic ketone to the lactone is often the least efficient if not properly optimized. Small improvements in this step will have the largest impact on the overall yield.
Q2: Are there greener alternatives to traditional m-CPBA oxidation? Yes. Using hydrogen peroxide with an acid catalyst is a much greener and more cost-effective alternative.[6] This system avoids chlorinated solvents and produces water as the primary byproduct. Recent research has also explored using Oxone® (potassium peroxymonosulfate) in water, further enhancing the environmental profile of the synthesis.[3]
Q3: How can I effectively purify the final δ-tridecalactone product? Purification is typically achieved through vacuum distillation. A patent for the analogous δ-decalactone suggests that after workup (neutralization with NaHCO₃ and extraction), the crude product can be purified using a vacuum thin-film distillation apparatus.[1] This method is effective for high-boiling, thermally sensitive compounds and can yield purities exceeding 96%.[1]
Q4: What analytical methods are recommended for monitoring the reaction and confirming the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is useful for quick qualitative checks. Gas Chromatography (GC) is ideal for quantitative monitoring of the disappearance of starting materials and the appearance of products.
-
Product Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight of the product and intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structural elucidation.
Detailed Experimental Protocol (Example)
This protocol is a synthesized example based on procedures for analogous lactones and should be adapted and optimized for δ-tridecalactone.[1][2]
Step 3: Baeyer-Villiger Oxidation of 2-Octylcyclopentanone with H₂O₂
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 2-octylcyclopentanone (1 equivalent) and methanol as the solvent (approx. 1.5 mL per mmol of ketone).
-
Catalyst Addition: Add a catalytic amount of 98% sulfuric acid (e.g., 0.1 equivalents).
-
Temperature Control: Heat the mixture to the desired reaction temperature (start optimization around 60°C).[1]
-
Oxidant Addition: Slowly add 30-50% hydrogen peroxide (e.g., 3-4 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed the set point by more than 5°C. Oxidation is an exothermic reaction.[2]
-
Reaction: After the addition is complete, maintain the temperature and stir the reaction mixture. Monitor the reaction progress by GC every 1-2 hours until the starting ketone is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water. Neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure δ-tridecalactone.
References
-
Optimization of chemoenzymatic Baeyer–Villiger oxidation of cyclohexanone to ε‐caprolactone using response surface methodology. ResearchGate. Available at: [Link]
-
Batalini, C., & Bieber, L. W. (2019). SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revista Panorâmica. Available at: [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. Available at: [Link]
-
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. MDPI. Available at: [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Jia, B., et al. (2013). Synthesis of δ-Decalactone. Asian Journal of Chemistry. Available at: [Link]
- CN102382090A - Method for synthesizing delta-decalactone. Google Patents.
Sources
- 1. CN102382090A - Method for synthesizing delta-decalactone - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Resolving Enantiomers of 6-octyltetrahydro-2H-pyran-2-one
Document ID: TSC-CHEM-2601-01
Last Updated: January 12, 2026
Introduction
Welcome to the technical support guide for the enantiomeric resolution of 6-octyltetrahydro-2H-pyran-2-one, commonly known in the flavor, fragrance, and pharmaceutical industries as γ-dodecalactone. The distinct sensory and biological activities of its (R)- and (S)-enantiomers necessitate high-purity separation for research and commercial applications. This document provides in-depth, field-proven guidance, troubleshooting workflows, and frequently asked questions (FAQs) to empower researchers in achieving efficient and reliable enantioseparation.
This guide is structured to address the two primary methods for resolving this compound: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) .
Section 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For γ-dodecalactone, this usually involves the enantioselective hydrolysis of the lactone ring. One enantiomer is converted to the corresponding hydroxy acid at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched lactone from the newly formed, enantiomerically enriched hydroxy acid.
Frequently Asked Questions (EKR)
Q1: Which enzyme is most effective for resolving γ-dodecalactone?
A1: Lipase B from Candida antarctica (CALB), often immobilized (e.g., Novozym® 435), is widely reported as the most effective and versatile biocatalyst for the kinetic resolution of γ-lactones, including γ-dodecalactone.[1] Its high stability and enantioselectivity make it the primary choice.[1] Other lipases, such as those from Pseudomonas cepacia or Candida rugosa, may also show activity and are worth screening if CALB does not provide optimal results.
Q2: What is the underlying mechanism of lipase-catalyzed resolution?
A2: The mechanism involves the formation of an acyl-enzyme intermediate. The catalytic triad (typically Ser-His-Asp) in the lipase's active site is key.[2] The serine's hydroxyl group attacks the carbonyl carbon of the lactone, leading to ring opening and formation of the intermediate.[3] Due to the chiral environment of the active site, this process is significantly faster for one enantiomer, which is then released (as the hydroxy acid) upon reaction with a nucleophile (water, in hydrolysis), regenerating the enzyme.[2] The other enantiomer fits poorly and reacts very slowly, if at all.
Q3: Why is the reaction often stopped at ~50% conversion?
A3: This is the theoretical maximum yield for a classic kinetic resolution where you aim to obtain both the unreacted starting material and the product in high enantiomeric excess (ee). As the reaction proceeds beyond 50% conversion, the enzyme will begin to hydrolyze the less-favored enantiomer at a higher rate, which decreases the enantiomeric excess of the remaining lactone.[4] Monitoring the reaction and stopping it close to 50% conversion is critical for achieving optimal purity for both components.
Q4: Can I perform the resolution in organic solvents instead of an aqueous buffer?
A4: Yes, and it is often preferred. While hydrolysis requires water, the reaction can be run in a water-immiscible organic solvent (e.g., toluene, heptane) with a minimal amount of aqueous buffer.[3] This improves the solubility of the hydrophobic γ-dodecalactone and can enhance enzyme stability and selectivity. Alternatively, lipase-catalyzed transesterification with an alcohol in a non-aqueous solvent is another common strategy.[1]
Experimental Protocol: Lipase-Catalyzed Hydrolytic Resolution
This protocol provides a starting point for the resolution of racemic γ-dodecalactone using immobilized CALB.
Materials:
-
Racemic this compound (γ-dodecalactone)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Toluene (or another suitable organic solvent)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether (or ethyl acetate) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment: Magnetic stirrer, temperature-controlled water bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic γ-dodecalactone (1.0 eq) in toluene (e.g., 10 mL per gram of lactone).
-
Add Buffer: Add phosphate buffer (0.1 M, pH 7.0, ~20% v/v of the organic solvent).
-
Add Enzyme: Add immobilized CALB (typically 10-20% by weight relative to the substrate).
-
Incubation: Stir the mixture vigorously at a controlled temperature (e.g., 40-50°C).[5] The vigorous stirring is crucial to ensure adequate mixing between the organic phase, aqueous phase, and the solid enzyme.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time. Analyze the conversion and enantiomeric excess (ee) of the remaining lactone using chiral GC or HPLC (see Section 2).
-
Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and potentially reused.
-
Workup & Separation: a. Transfer the filtrate to a separatory funnel. b. Extract the aqueous phase with diethyl ether or ethyl acetate (3x). c. To separate the unreacted lactone from the hydroxy acid product, wash the combined organic layers with a saturated NaHCO₃ solution. The hydroxy acid will be deprotonated and move into the aqueous basic layer. d. Isolate Unreacted Lactone: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched lactone. e. Isolate Hydroxy Acid: Acidify the aqueous layer carefully with dilute HCl to pH ~2-3. Extract the protonated hydroxy acid with diethyl ether or ethyl acetate (3x). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.
Troubleshooting Guide for EKR
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Sub-optimal Enzyme: The chosen lipase has low selectivity for this substrate.[6] 2. Incorrect Conversion: The reaction was stopped too early (<40%) or too late (>60%).[4] 3. Temperature Too High: High temperatures can decrease enzyme selectivity. | 1. Screen Other Enzymes: Test lipases from different sources. 2. Optimize Reaction Time: Perform a time-course study, analyzing ee at multiple time points to find the optimal stopping point. 3. Lower the Temperature: Run the reaction at a lower temperature (e.g., 30°C), though this may increase reaction time. |
| Slow or No Reaction | 1. Inactive Enzyme: Improper storage or handling has denatured the enzyme. 2. Insufficient Water: In a primarily organic system, water may be the limiting reagent. 3. Poor Mass Transfer: Inadequate stirring is preventing the substrate from reaching the enzyme's active sites. | 1. Use Fresh Enzyme: Ensure the enzyme is active and stored according to manufacturer's recommendations. Increase enzyme loading. 2. Adjust Water Content: Slightly increase the volume of the aqueous buffer. 3. Increase Stirring Rate: Ensure the enzyme beads are fully suspended and the two liquid phases are well emulsified. |
| Difficulty Separating Product and Substrate | 1. Incomplete Extraction: The hydroxy acid is not fully deprotonated and remains in the organic layer. 2. Emulsion Formation: Vigorous shaking during extraction can create stable emulsions. | 1. Ensure Basic pH: Check the pH of the aqueous layer after the bicarbonate wash; it should be >8. Perform multiple extractions. 2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) or allow the mixture to stand. Use gentle inversions instead of vigorous shaking. |
Section 2: Chiral Chromatography (HPLC & SFC)
Direct separation of enantiomers using chiral chromatography is a highly effective analytical and preparative method. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly successful for a wide range of compounds, including lactones.[7][8]
Frequently Asked Questions (Chiral Chromatography)
Q1: How do I select the right chiral stationary phase (CSP)?
A1: The selection of the appropriate column is the most crucial step.[9] For lactones like γ-dodecalactone, polysaccharide-based CSPs are the best starting point. Columns coated or immobilized with derivatives of cellulose or amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are highly recommended for initial screening.[7] A screening process using a set of 3-4 different polysaccharide columns is the most efficient way to identify a suitable phase.[8]
Q2: What is the difference between Normal Phase, Reversed-Phase, and SFC for chiral separations?
A2:
-
Normal Phase (NP-HPLC): Uses a non-polar mobile phase (e.g., hexane/isopropanol). It often provides excellent selectivity for chiral separations on polysaccharide CSPs.[9]
-
Reversed-Phase (RP-HPLC): Uses a polar mobile phase (e.g., water/acetonitrile or methanol). While less common for initial screening on polysaccharide columns, some specialized phases (like protein-based or certain cyclodextrin phases) are designed for RP conditions.[10][11]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the main mobile phase, mixed with a polar co-solvent (modifier) like methanol or ethanol. SFC is often faster, more efficient, and "greener" than HPLC, making it a powerful alternative, especially for preparative separations.[12][13]
Q3: My peaks are broad or tailing. How can I improve the peak shape?
A3: Poor peak shape can be caused by several factors. In normal-phase HPLC, adding a small amount of an acidic or basic additive to the mobile phase can significantly improve peak shape for acidic or basic analytes, respectively.[14] For a neutral molecule like γ-dodecalactone, issues might relate to secondary interactions with the silica support. Ensure the mobile phase is well-degassed and the column is properly equilibrated. Lowering the flow rate can also sometimes improve peak efficiency.[14]
Q4: I have some separation, but the resolution is poor (Rs < 1.5). How can I optimize it?
A4:
-
Optimize the Mobile Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. Small changes can have a large impact on selectivity.[15][16]
-
Change the Alcohol Modifier: Switching from isopropanol to ethanol (or vice-versa) can alter the chiral recognition mechanism and improve resolution.[9]
-
Adjust the Temperature: Lowering the column temperature often increases enantioselectivity and improves resolution, though it may increase backpressure and run time.[14]
-
Reduce the Flow Rate: Decreasing the flow rate can enhance column efficiency and, consequently, resolution.[14]
Experimental Protocol: Chiral HPLC Method Screening
This protocol outlines a general approach for developing a chiral separation method for γ-dodecalactone.
Equipment & Materials:
-
HPLC or SFC system with UV detector (detection at ~210-220 nm)
-
Chiral columns (e.g., Amylose and Cellulose-based CSPs, 4.6 x 250 mm, 5 µm)
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
Procedure:
-
Sample Preparation: Dissolve a small amount of racemic γ-dodecalactone in the initial mobile phase to a concentration of ~1 mg/mL.
-
Column Installation & Equilibration: Install the first chiral column (e.g., one based on amylose tris(3,5-dimethylphenylcarbamate)). Equilibrate the column with the starting mobile phase (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min for at least 20-30 minutes or until a stable baseline is achieved.
-
Initial Screening Injection: Inject 5-10 µL of the sample and run the analysis.
-
Evaluation:
-
No Separation: If the enantiomers co-elute, change to a different column (e.g., a cellulose-based CSP) and repeat the screening.
-
Partial Separation: If you observe peak splitting or a broad peak, proceed to optimization.
-
-
Optimization on the Selected Column: a. Vary Modifier Percentage: Adjust the mobile phase composition (e.g., try 95:5, 80:20 Hexane:IPA). b. Change Modifier Type: If IPA gives partial separation, switch to EtOH and screen similar compositions (e.g., 90:10 Hexane:EtOH). c. Adjust Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures generally favor better resolution.[14]
Troubleshooting Guide for Chiral Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Separation on Multiple Columns | 1. Incorrect Mobile Phase Mode: The chosen mode (NP vs RP) may be unsuitable for the CSPs. 2. Inappropriate Solvent Choice: The selected solvents may not facilitate chiral recognition. | 1. Confirm Correct Mode: Ensure you are using normal phase conditions (alkane/alcohol) for standard polysaccharide CSPs. 2. Try Different Modifiers: Screen other alcohols (e.g., n-propanol) or even consider polar organic mode (e.g., acetonitrile/methanol). |
| Poor Reproducibility (Shifting Retention Times) | 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the new mobile phase. 2. Temperature Fluctuations: Unstable column temperature. 3. Mobile Phase Composition Drift: Inaccurate mixing by the pump or solvent evaporation. | 1. Increase Equilibration Time: Always allow at least 10-15 column volumes for equilibration. 2. Use a Column Oven: Ensure precise and stable temperature control.[14] 3. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped. |
| Peak Elution Order Reversal | 1. Change in Temperature or Mobile Phase: Chiral recognition mechanisms can be highly sensitive to chromatographic conditions. | 1. This is a known phenomenon in chiral chromatography and can sometimes be exploited.[8] Carefully document the conditions (column, mobile phase, temperature) to ensure consistent analysis. |
References
-
HPLC and SFC enantioseparation of (±)‐Corey lactone diol: Impact of the amylose tris‐(3,5‐dimethylphenylcarbamate) coating amount on chiral preparation. ResearchGate. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
-
Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones. PubMed Central. Available from: [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available from: [Link]
-
Lipase-mediated hydrolysis of castor oil on its biotransformation into γ-decalactone by Yarrowia lipolytica. CORE. Available from: [Link]
-
Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. ACS Publications. Available from: [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Shimadzu. Available from: [Link]
-
New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PubMed Central. Available from: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available from: [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. Available from: [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. Available from: [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. ACS Publications. Available from: [Link]
-
High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Available from: [Link]
-
Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. MDPI. Available from: [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. Available from: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. Available from: [Link]
-
Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available from: [Link]
-
Generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available from: [Link]
-
Enzymatic strategies for asymmetric synthesis. PubMed Central. Available from: [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available from: [Link]
-
Lipase-catalyzed degradation of poly(ε-caprolactone). ResearchGate. Available from: [Link]
-
Lipase-catalyzed polyester synthesis – A green polymer chemistry. PubMed Central. Available from: [Link]
-
Lipases: An Overview: Methods and Protocols. ResearchGate. Available from: [Link]
-
Lipases as Effective Green Biocatalysts for Phytosterol Esters' Production: A Review. Agritrop. Available from: [Link]
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- 3. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking Lactonase Enzymes as Biocatalysts for the Deracemisation of Chiral γ‐Thiolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 16. mastelf.com [mastelf.com]
Technical Support Center: Purification of δ-Lactones from Natural Extracts
Welcome to the technical support center for the purification of δ-lactones from natural extracts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the unique challenges associated with isolating these valuable bioactive compounds. As δ-lactones are known for their diverse biological activities, their efficient purification is a critical step in discovery and development pipelines. However, their structural nuances and the complexity of natural matrices often present significant hurdles.
This resource moves beyond simple protocols to explain the underlying principles of purification strategies, empowering you to make informed decisions and effectively troubleshoot your experiments.
Foundational Knowledge: Understanding the Challenges
Purifying δ-lactones from complex natural extracts is rarely straightforward. Success hinges on understanding the inherent properties of both the target molecules and the complex matrix they reside in.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying δ-lactones from natural sources?
A1: The main challenges stem from three key areas:
-
Lactone Ring Instability: The six-membered ring of δ-lactones is more stable than smaller lactone rings but can still be susceptible to hydrolysis, especially under alkaline or strongly acidic conditions, opening up to the corresponding hydroxy acid.[1][2] This equilibrium can complicate purification and lead to yield loss.
-
Structural Similarity to Contaminants: Natural extracts are complex mixtures containing numerous compounds with similar polarities and molecular weights to the target δ-lactone, making chromatographic separation difficult.[3][4][5]
-
Low Abundance: Target δ-lactones are often present in low concentrations within the raw plant or microbial material, necessitating efficient and scalable purification methods to obtain sufficient quantities for further research.[6]
Q2: How does the stability of the δ-lactone ring affect my choice of purification techniques?
A2: The potential for ring-opening hydrolysis dictates that you should generally avoid harsh pH conditions.[1] This means:
-
Chromatography: When using silica gel chromatography, be aware that standard silica can be slightly acidic and may cause degradation of sensitive lactones.[7] Using neutralized silica gel or a different stationary phase like alumina might be necessary. For reversed-phase HPLC, using buffered mobile phases within a neutral to slightly acidic pH range (e.g., pH 3-6) is crucial.
-
Extraction: Liquid-liquid extractions should be performed with neutral or slightly acidic aqueous phases. Avoid using strong bases to wash extracts.
-
Temperature: While δ-lactones are generally more stable than some other lactones, prolonged exposure to high temperatures during solvent evaporation or other steps should be minimized to prevent degradation.[8][9]
Q3: What initial extraction strategy is best for δ-lactones?
A3: The optimal initial extraction depends on the polarity of the specific δ-lactone and the nature of the source material. A common starting point is a multi-step process:
-
Maceration or Soxhlet extraction: Using a solvent of intermediate polarity like ethyl acetate or a mixture of methanol and water can efficiently extract a broad range of compounds, including δ-lactones.[10][11] Water maceration has also been shown to be effective, especially for more polar lactones or their glycosides.[10][12]
-
Liquid-Liquid Partitioning: The crude extract is then partitioned between an immiscible aqueous and organic solvent system (e.g., ethyl acetate and water) to remove highly polar or non-polar impurities.[10][11]
Core Purification Workflow: A Step-by-Step Approach
A typical purification workflow for δ-lactones from a natural extract involves several stages. The following diagram illustrates a common sequence of operations.
Caption: A generalized workflow for the purification of δ-lactones.
Detailed Protocol: Three-Step Purification of Sesquiterpene Lactones
This protocol is adapted from a successful method for isolating sesquiterpene lactones from chicory roots and serves as an excellent template.[10][11][12]
Step 1: Aqueous Maceration and Liquid-Liquid Extraction
-
Grind the dried plant material to a fine powder.
-
Suspend the powder in ultra-pure water (e.g., a 1:10 solid to liquid ratio).
-
Macerate for an extended period (e.g., 17 hours) at a controlled, mild temperature (e.g., 30°C) with gentle agitation.[10][11] This can enhance the hydrolysis of lactone glycosides to yield the free lactones.
-
Centrifuge the mixture and collect the aqueous supernatant.
-
Perform a liquid-liquid extraction on the supernatant using an organic solvent like ethyl acetate. Repeat this extraction 2-3 times.
-
Combine the organic phases and evaporate the solvent under reduced pressure to yield the semi-purified extract.
Step 2: Flash Column Chromatography
-
Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., n-hexane with a small percentage of ethyl acetate).
-
Dissolve the semi-purified extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in n-hexane).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target δ-lactone.
-
Combine the pure fractions and evaporate the solvent.
Step 3: Preparative Reversed-Phase HPLC
-
Dissolve the enriched fractions from the previous step in the HPLC mobile phase.
-
Purify the sample on a preparative C18 column using an isocratic or gradient elution with a mixture of acetonitrile and water, often with a small amount of formic or acetic acid to improve peak shape.[7]
-
Collect the peak corresponding to the pure δ-lactone.
-
Evaporate the organic solvent and lyophilize the aqueous remainder to obtain the final pure compound.
Troubleshooting Guides
Even with a robust protocol, issues can arise. This section addresses common problems in a question-and-answer format.
Section 3.1: Column Chromatography
Q: My δ-lactone is not separating from a closely related impurity on the silica gel column. What can I do?
A: This is a common issue due to the presence of isomers or compounds with very similar polarity.
-
Optimize the Solvent System: Poor separation is often due to an inappropriate mobile phase polarity.[7]
-
Action: Switch to a less polar solvent system and run a very shallow gradient. For example, instead of a 10-50% ethyl acetate/hexane gradient, try a 5-20% gradient over a larger volume.
-
Action: Try a different solvent system altogether. Sometimes, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity and improve separation.
-
-
Reduce Column Loading: Overloading the column is a frequent cause of poor resolution.[7]
-
Action: As a rule of thumb, load no more than 1-5% of the silica gel's weight with your crude sample.[7]
-
Q: I'm experiencing very low recovery of my target compound from the column. Where is it going?
A: Low recovery can be due to irreversible adsorption or on-column degradation.
-
Strong Adsorption: The compound might be too polar for the chosen solvent system and is sticking to the silica.
-
Action: Increase the polarity of the eluting solvent significantly at the end of the run (e.g., flush with 10-20% methanol in dichloromethane) to wash off highly retained compounds.
-
-
Degradation on Silica: The acidic nature of silica gel can degrade sensitive lactones.[7]
-
Action: Consider neutralizing the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column. Alternatively, use a different stationary phase like neutral alumina.[7]
-
Caption: Decision tree for troubleshooting column chromatography.
Section 3.2: HPLC Purification & Analysis
Q: My peak shape in reversed-phase HPLC is poor (tailing or fronting). How can I improve it?
A: Poor peak shape can be caused by a variety of factors, from chemical interactions to system issues.[13][14]
-
Secondary Interactions: Residual acidic silanols on the silica backbone of the stationary phase can interact with the lactone, causing tailing.
-
Action: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase. This protonates the silanols, minimizing unwanted interactions.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[13]
-
Action: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.[13]
-
-
Column Overload: Injecting too much mass onto the column will lead to fronting or broadened peaks.
-
Action: Reduce the injection volume or the concentration of your sample.
-
Q: My retention times are drifting between injections. What is the cause?
A: Retention time variability points to a lack of equilibrium in the system or changes in the mobile phase.[14][15]
-
Insufficient Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.
-
Action: Increase the column equilibration time between runs to at least 5-10 column volumes.[14]
-
-
Mobile Phase Composition Change: If solvents are not properly mixed or degassed, their composition can change over time.
-
Action: Ensure your mobile phase is well-mixed and degassed. If using buffers, make sure they are fresh and have not precipitated.[13]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
Section 3.3: Crystallization
Q: I have a highly pure, amorphous solid of my δ-lactone from HPLC, but I can't get it to crystallize. What should I try?
A: Crystallization can be challenging and often requires empirical screening of conditions.
-
Solvent Screening: The choice of solvent is critical.
-
Action: Try a variety of solvent systems. A good starting point is to dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexane, heptane) until turbidity appears, then warm slightly to redissolve and allow to cool slowly.
-
-
Inducing Nucleation: Sometimes crystallization needs a nudge to get started.
-
Action: Try scratching the inside of the glass flask with a glass rod just below the solvent level. This can create nucleation sites.
-
Action: If you have previously crystallized the material, "seed" the solution with a tiny crystal of the pure compound.
-
-
Purity Issues: Even trace impurities can inhibit crystallization.
-
Action: If crystallization fails repeatedly, consider an additional purification step, such as another round of chromatography with a different stationary phase or solvent system.
-
Data Tables for Quick Reference
Table 1: Common Solvents for Lactone Purification
| Solvent | Polarity Index | Primary Use in δ-Lactone Purification | Notes |
| n-Hexane | 0.1 | Mobile phase (non-polar component) for normal-phase chromatography; anti-solvent for crystallization. | Good for eluting non-polar impurities. |
| Toluene | 2.4 | Mobile phase component; can alter selectivity compared to hexane. | Use in a well-ventilated fume hood. |
| Dichloromethane | 3.1 | Mobile phase component for normal-phase chromatography. | Good solvent for a wide range of organic compounds. |
| Ethyl Acetate | 4.4 | Extraction solvent; mobile phase (polar component) for normal-phase chromatography.[10] | A versatile and commonly used solvent. |
| Acetone | 5.1 | Extraction solvent; mobile phase component.[16] | Can be used as a stronger eluent than ethyl acetate. |
| Acetonitrile | 5.8 | Mobile phase (organic component) for reversed-phase HPLC.[10] | UV transparent and good for HPLC-UV applications. |
| Methanol | 5.1 | Extraction solvent; mobile phase for reversed-phase HPLC.[17] | Can potentially cause transesterification with acidic impurities. Use with caution. |
| Water | 10.2 | Extraction solvent (maceration); mobile phase for reversed-phase HPLC.[10] | Used for extracting polar lactones and their glycosides. |
Polarity index values are approximate and can vary slightly depending on the scale used.
Table 2: Analytical Techniques for Monitoring Purification
| Technique | Application | Information Provided |
| TLC | Monitoring column chromatography fractions; assessing reaction completion. | Quick assessment of the number of components and relative polarity. |
| HPLC-UV/DAD | Purity assessment of fractions and final product; quantification.[1] | High-resolution separation; quantitative data; UV spectrum for preliminary identification. |
| GC-MS | Analysis of volatile or derivatized lactones; quantification.[18] | Excellent separation for volatile compounds; provides molecular weight and fragmentation data for structural elucidation. |
| LC-MS | Purity assessment and structural confirmation.[7] | Provides molecular weight of the compound, confirming its identity. |
| NMR | Definitive structural elucidation of the final pure compound. | Provides detailed information about the chemical structure, connectivity, and stereochemistry. |
References
- Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution. (n.d.). Google Patents.
-
Lucini, L., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 28(10), 4083. Retrieved from [Link]
-
McLeod, H. L., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 296(2), 245-251. Retrieved from [Link]
-
Gucma, M., et al. (2022). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. International Journal of Molecular Sciences, 23(19), 11889. Retrieved from [Link]
-
Noge, K., & Tamogami, S. (2018). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. Journal of Oleo Science, 67(11), 1431-1437. Retrieved from [Link]
-
Smith, A. (2021). Purification and Isolation of α-Chloro-β-Lactone Precursor. Bridgewater College Digital Commons. Retrieved from [Link]
-
Dalisay, D. S., et al. (2000). Isolation and Purification of Kava Lactones by High Performance Centrifugal Partition Chromatography. Journal of Liquid Chromatography & Related Technologies, 23(1), 73-81. Retrieved from [Link]
-
Lucini, L., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. ResearchGate. Retrieved from [Link]
- Process of purifying lactones. (n.d.). Google Patents.
- Process of crystallizing pure d-glucono-delta-lactone. (n.d.). Google Patents.
-
Al-Hamimi, S., et al. (2017). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Separation and Purification Technology, 177, 365-372. Retrieved from [Link]
-
Maj-szczepanska, P., et al. (2020). Turning natural δ-lactones to thermodynamically stable polymers with triggered recyclability. Polymer Chemistry, 11(15), 2764-2773. Retrieved from [Link]
-
Alali, F. Q., et al. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Chromatographia, 79(5-6), 347-353. Retrieved from [Link]
-
Frelek, J., et al. (2021). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 26(23), 7247. Retrieved from [Link]
-
RUNXIN. (n.d.). What are the impurities in commercial Δ - Lactone? Blog. Retrieved from [Link]
-
Noge, K., & Tamogami, S. (2018). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Advanced Lab Techniques: Lactone Synthesis. (n.d.). Portfolium. Retrieved from [Link]
-
Co-sotto, M. E., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1344. Retrieved from [Link]
- Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip. (n.d.). Google Patents.
-
Langen, J., et al. (2013). Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. Journal of Agricultural and Food Chemistry, 61(32), 7722-7729. Retrieved from [Link]
-
Mirenda, J. (n.d.). Glucono delta-lactone. Organic Materials Review Institute. Retrieved from [Link]
-
Agricultural Marketing Service. (2002). Glucono Delta-Lactone. USDA. Retrieved from [Link]
-
Zea, L., et al. (2015). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 874895. Retrieved from [Link]
-
Dolan, J. W. (2011). Troubleshooting Basics, Part I: Where to Start? LCGC North America, 29(7), 570-574. Retrieved from [Link]
-
Lucini, L., et al. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. ResearchGate. Retrieved from [Link]
-
Sharma, A., et al. (2022). Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. Food Chemistry, 393, 133379. Retrieved from [Link]
-
Process for producing delta-lactones. (n.d.). European Patent Office. Retrieved from [Link]
-
Isabell, H. S., & Frush, H. L. (1958). δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative. Journal of Organic Chemistry, 23(9), 1309-1319. Retrieved from [Link]
-
Applications of Chromatographic Separation Techniques in Food and Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Understanding Chromatography: A Tool for Complex Mixture Separation and Purification. (2023). RotaChrom. Retrieved from [Link]
-
Column Chromatography for the Separation of Complex Mixtures. (n.d.). Longdom Publishing. Retrieved from [Link]
- Production of lactobionic acid and its delta-lactone. (n.d.). Google Patents.
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]
-
Kumar, A., et al. (2022). Editorial: Plant bioactives: challenges of extraction and processing. Frontiers in Sustainable Food Systems, 6, 1079203. Retrieved from [Link]
-
Special Issue on “Extraction and Purification of Bioactive Compounds”. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Understanding Chromatography: A Tool for Complex Mixture Separation and Purification - Rotachrom Technologies [rotachrom.com]
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- 9. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
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stability and degradation of 6-octyltetrahydro-2H-pyran-2-one under different pH conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-octyltetrahydro-2H-pyran-2-one (δ-tridecalactone). This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound under various pH conditions. Our aim is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.
Introduction: Understanding the Stability of a δ-Lactone
This compound is a delta-lactone, a six-membered cyclic ester. The stability of this heterocyclic ring is of paramount importance in pharmaceutical development, as its integrity directly impacts the compound's efficacy and safety profile.[1][2] The primary degradation pathway for lactones is hydrolysis, which involves the cleavage of the ester bond to form the corresponding open-chain hydroxy acid.[3][4] This process is highly dependent on the pH of the surrounding medium.
This guide will walk you through the principles of conducting forced degradation studies, a critical component of drug development that helps in understanding degradation pathways and developing stability-indicating analytical methods.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound I should expect to see in my experiments?
A1: The primary degradation product is 5-hydroxytridecanoic acid. This is formed through the hydrolysis of the ester bond in the lactone ring. Under basic conditions, you will form the carboxylate salt of this acid, which will be protonated to the carboxylic acid upon acidification.
Q2: My analytical run shows a decrease in the peak area for this compound over time, but I don't see a corresponding increase in a new peak. What could be happening?
A2: There are several possibilities to consider:
-
Mass Balance Issues: Ensure you are calculating the mass balance, which should ideally be between 90-110%.[5] A deviation might suggest that the degradation product is not being detected by your current analytical method (e.g., poor chromophore for UV detection), or it could be adsorbing to your sample vials or chromatography column.
-
Formation of Multiple Degradants: While 5-hydroxytridecanoic acid is the primary hydrolytic product, further degradation or side reactions could be occurring, leading to multiple smaller, less concentrated products that are below your limit of detection.
-
Volatility: Although less likely for this specific molecule, in some cases, degradation products can be volatile, leading to a loss of material from the sample.
Q3: I am observing significant degradation in my control sample (pH 7, room temperature). Is this expected?
A3: While delta-lactones are generally more stable than smaller ring lactones (e.g., β-lactones), some degree of neutral hydrolysis can occur, especially over extended periods or at elevated temperatures.[3] If you are observing rapid degradation at neutral pH, consider the following:
-
Purity of your starting material: Impurities could be catalyzing the degradation.
-
Buffer components: Certain buffer species can act as catalysts for hydrolysis.
-
Storage conditions: Ensure your control samples are stored under appropriate conditions to minimize degradation.
Q4: How do I prevent the lactone from hydrolyzing back to the hydroxy acid (or vice-versa) during sample preparation and analysis?
A4: This is a critical consideration for accurate quantification. To "lock" the equilibrium between the lactone and hydroxy acid, immediately acidify your samples (e.g., with phosphoric acid to a pH of 3) and keep them cold (e.g., on ice or in a refrigerated autosampler).[8][9] At acidic pH, the equilibrium strongly favors the lactone form, and the rate of hydrolysis is significantly slowed.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic or basic stress conditions. | Stress conditions are too mild (concentration of acid/base is too low, temperature is too low, or duration is too short). | Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., to 60-80°C), or extend the duration of the study.[5] |
| Complete (100%) degradation observed immediately upon adding acid or base. | Stress conditions are too harsh. | Reduce the concentration of the acid or base, lower the temperature, and take time points at very early intervals (e.g., 0, 5, 15, 30 minutes). The goal is to achieve 5-20% degradation to adequately study the degradation profile.[6] |
| Poor peak shape for the hydroxy acid on a reverse-phase HPLC column. | The carboxylic acid may be interacting with residual silanols on the silica-based column packing. | Use a mobile phase with a low pH (e.g., 2.5-3.0) to suppress the ionization of the carboxylic acid. Adding an ion-pairing agent can also be considered, but is often not necessary with a low pH mobile phase. |
| Inconsistent results between replicate experiments. | Inaccurate pH measurement of buffers; temperature fluctuations; variability in sample preparation. | Calibrate your pH meter before each use. Use a calibrated, temperature-controlled water bath or oven. Standardize your sample preparation workflow, ensuring consistent timing and reagent volumes. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions as recommended by ICH guidelines.[6][10]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Temperature-controlled water bath or oven
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (Solid State): Place a small amount of solid this compound in an oven at 80°C.
-
Photostability (Solid State): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
-
Time Points: Withdraw aliquots from the solution samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). For solid samples, take samples at the end of the exposure period.
-
Sample Quenching and Preparation:
-
For acid and neutral hydrolysis samples, withdraw an aliquot and immediately dilute with the mobile phase to the target analytical concentration.
-
For base hydrolysis samples, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and then dilute with the mobile phase.
-
For the oxidative sample, dilute with the mobile phase.
-
For solid samples, dissolve in methanol and then dilute with the mobile phase.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound and 5-Hydroxytridecanoic Acid
Objective: To develop an HPLC method that can separate and quantify this compound from its primary degradant, 5-hydroxytridecanoic acid.[8][9][11]
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Agilent 1260 Infinity II or equivalent with a DAD or UV detector |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (Note: Lactones and their corresponding hydroxy acids often lack a strong chromophore, so low UV detection or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended for higher sensitivity). |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered "stability-indicating."
Visualization of Degradation Pathways and Workflows
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis, which is catalyzed by both acid and base.
Caption: Hydrolysis of this compound.
Experimental Workflow
A typical workflow for conducting a forced degradation study involves several key stages, from sample preparation to data analysis.
Caption: Forced degradation experimental workflow.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24451, this compound. Retrieved from [Link].
-
A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.). CordenPharma. Retrieved from [Link].
-
Gómez-Bombarelli, R., Gonzalez-Perez, M., & Perez-Prior, M. T. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Retrieved from [Link].
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). ResolveMass. Retrieved from [Link].
-
SOP for Forced Degradation Study. (2023). Pharmaceutical Information. Retrieved from [Link].
-
Oguma, T., et al. (1998). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link].
-
Method for separation and determination of lactone and hydroxy acid forms of a new HMG CoA reductase inhibitor (RG 12561) in plasma. (1992). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link].
-
Gomez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of Organic Chemistry. Retrieved from [Link].
-
Oguma, T., et al. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological & Pharmaceutical Bulletin. Retrieved from [Link].
-
LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters. Retrieved from [Link].
-
NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-propyl-. Retrieved from [Link].
-
Oguma, T., et al. (1998). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. ResearchGate. Retrieved from [Link].
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Retrieved from [Link].
-
Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link].
-
Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed. Retrieved from [Link].
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). (±)-6-OCTYLTETRAHYDRO-2H-PYRAN-2-ONE. Retrieved from [Link].
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link].
-
Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Retrieved from [Link].
-
Miao, Z., et al. (2013). A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link].
-
Santos, L. M. N. B. F., et al. (2021). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Molecules. Retrieved from [Link].
-
The Importance of Stability Testing in Pharmaceutical Development. (2023). QbD Group. Retrieved from [Link].
-
Brauer, S. A., et al. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. Retrieved from [Link].
-
Stability Testing and its Role in Drug Development Process. (2022). Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link].
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- 6. resolvemass.ca [resolvemass.ca]
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- 9. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SOP for Forced Degradation Study [m-pharmainfo.com]
- 11. Method for separation and determination of lactone and hydroxy acid forms of a new HMG CoA reductase inhibitor (RG 12561) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for Lactone Analysis
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of lactones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing analytical methods for these often-volatile and structurally diverse compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical, question-and-answer format to directly address the challenges you may encounter during your experiments.
Our approach is grounded in scientific principles and field-proven experience. We will not only provide solutions but also explain the underlying causality, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing lactones by GC-MS?
A1: The most frequent challenges include poor chromatographic peak shape (tailing or fronting), low sensitivity or poor signal-to-noise ratio, co-elution of isomeric or structurally similar lactones, and inconsistent results.[1] These issues often stem from suboptimal sample preparation, incorrect GC inlet parameters, column degradation, or inappropriate mass spectrometer settings.
Q2: What is the characteristic fragmentation pattern for lactones in EI-MS?
A2: Under electron ionization (EI), lactones exhibit distinct fragmentation patterns that are crucial for their identification. A common fragmentation pathway for five-membered lactones involves the neutral loss of CO and/or H₂O.[2] For γ-lactones, a key diagnostic ion is often observed at m/z 85, while δ-lactones typically show a prominent fragment at m/z 99.[3][4] The molecular ion peak (M+) may be weak or absent, especially for more volatile lactones.[5]
Q3: Which GC column is best suited for lactone analysis?
A3: The choice of GC column depends on the polarity and volatility of the target lactones. A mid-polar column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-35MS), is often a good starting point for a broad range of lactones.[6] For more polar lactones, a polyethylene glycol (WAX) column (e.g., DB-WAXETR) can provide better peak shape and resolution.[3][7] For highly volatile lactones, a thicker film column may be beneficial to improve retention and peak shape.[8]
Q4: Is derivatization necessary for lactone analysis?
A4: For many volatile and semi-volatile lactones, derivatization is not required.[9] However, for lactones containing additional polar functional groups (e.g., hydroxyl groups), derivatization can improve volatility and thermal stability, leading to better chromatographic performance.[10][11][12] Silylation is a common derivatization technique for this purpose.[10]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems in GC-MS analysis of lactones.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common adversary in chromatography, leading to inaccurate integration and reduced resolution. Understanding the cause is the first step toward a solution.
Q: My lactone peaks are tailing significantly. What are the potential causes and how can I fix it?
A: Peak tailing is often indicative of active sites within the GC system that interact with the analyte.
-
Causality: Active sites, such as exposed silanols in the inlet liner, on glass wool, or at the head of the column, can form hydrogen bonds with the polar carbonyl group of the lactone, delaying its elution and causing the peak to tail.[1][13] Column overload can also lead to tailing.[1]
-
Troubleshooting Workflow:
graph "Peak_Tailing_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal]; start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_concentration [label="Reduce Sample Concentration"]; check_liner [label="Inspect & Replace Inlet Liner"]; trim_column [label="Trim Column (10-20 cm)"]; check_temp [label="Optimize Temperatures (Inlet & Oven)"]; end_good [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Issue Persists: Consider Column Replacement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> check_concentration; check_concentration -> check_liner [label="If tailing persists"]; check_liner -> trim_column [label="If tailing persists"]; trim_column -> check_temp [label="If tailing persists"]; check_temp -> end_good [label="If resolved"]; check_temp -> end_bad [label="If unresolved"]; }
Caption: Troubleshooting workflow for peak tailing. -
Step-by-Step Solutions:
-
Reduce Sample Concentration: Inject a lower concentration of your sample to rule out column overload.[1]
-
Check the Inlet Liner: The liner is a common source of activity. Replace it with a new, deactivated liner. If using glass wool, ensure it is also deactivated.[13]
-
Column Maintenance: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[13]
-
Optimize Temperatures: Ensure the inlet temperature is sufficient to vaporize the lactones efficiently without causing degradation. A lower initial oven temperature can help focus the analytes at the head of the column, improving peak shape.[14]
-
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing but can occur under specific conditions.
-
Causality: Fronting is often a sign of column overload, where the sample concentration exceeds the capacity of the stationary phase.[15] It can also be caused by improper column installation or condensation effects.[15]
-
Solutions:
-
Decrease Injection Volume/Concentration: This is the most common solution for column overload.[15]
-
Verify Column Installation: Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions. An improper cut at the column end can also contribute to peak distortion.[13]
-
Check Temperatures: Ensure the injector and oven temperatures are appropriate to prevent sample condensation.[15]
-
Issue 2: Low Sensitivity and Poor Signal-to-Noise (S/N)
Detecting trace levels of lactones can be challenging. Low sensitivity can be due to a variety of factors throughout the analytical system.
Q: I am not getting a strong enough signal for my lactone of interest. How can I improve the sensitivity?
A: Improving sensitivity requires a systematic evaluation of your sample preparation, injection technique, and MS parameters.
-
Causality: Low sensitivity can result from sample loss during preparation, inefficient transfer of the analyte to the column, suboptimal ionization in the mass spectrometer, or a high baseline noise.[1]
-
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Sample Preparation | Consider a concentration step (e.g., gentle nitrogen stream).[3] For volatile lactones, headspace SPME can be effective.[3] | Increases the analyte concentration in the injected sample. SPME is a powerful pre-concentration technique for volatile compounds.[3] |
| Injection Technique | Use splitless injection for trace analysis.[14] Optimize the splitless hold time to ensure complete transfer of analytes to the column.[14] | Splitless injection directs the entire sample volume onto the column, maximizing the amount of analyte introduced.[14] |
| MS Detection Mode | Use Selected Ion Monitoring (SIM) instead of full scan mode. | SIM mode increases sensitivity by monitoring only a few specific ions characteristic of the target lactone, increasing the dwell time on those ions and reducing noise.[3] |
| Ion Source Maintenance | Clean the ion source if it is contaminated. | A dirty ion source can significantly reduce ionization efficiency and overall sensitivity.[16] |
-
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add an internal standard and a salt (e.g., NaCl, to 25-30% w/v). The salt increases the ionic strength, promoting the partitioning of volatile lactones into the headspace.[3]
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for 15-30 minutes with agitation.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes).
-
Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption.[3]
-
Issue 3: Co-elution and Poor Resolution
Lactones often exist as complex mixtures of isomers or structurally similar compounds, making their separation a significant challenge.
Q: I have two lactone isomers that are co-eluting. How can I improve their separation?
A: Achieving baseline resolution for co-eluting peaks requires careful optimization of the chromatographic conditions.
-
Causality: Poor resolution is a result of insufficient separation between two analytes as they travel through the column. This can be due to an inappropriate stationary phase, a suboptimal temperature program, or an inefficient column.[1]
-
Logical Approach to Improving Resolution:
graph "Resolution_Improvement" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal]; start [label="Co-elution Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_ramp [label="Optimize Oven Temperature Program\n(Slower Ramp Rate)"]; change_column [label="Select a Different Column\n(e.g., different polarity)"]; increase_length [label="Increase Column Length"]; end_good [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> optimize_ramp; optimize_ramp -> change_column [label="If still co-eluting"]; change_column -> increase_length [label="For further improvement"]; optimize_ramp -> end_good [label="If resolved"]; change_column -> end_good [label="If resolved"]; increase_length -> end_good [label="If resolved"]; }
Caption: Strategy for improving chromatographic resolution. -
Detailed Solutions:
-
Optimize the Temperature Program: A slower temperature ramp rate will increase the time the analytes spend interacting with the stationary phase, often improving separation.
-
Select a Different Column: If optimizing the temperature program is insufficient, the column selectivity may not be suitable for the analytes. Try a column with a different stationary phase polarity. For example, if you are using a non-polar column, try a mid-polar or polar column.[1]
-
Increase Column Length or Decrease Internal Diameter: A longer column provides more theoretical plates, leading to better separation. A smaller internal diameter column also offers higher efficiency. However, be mindful that these changes will increase analysis time and backpressure.
-
References
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
- Nelson, K. M., et al. (2004). API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones. The Journal of Antibiotics, 57(3), 224-234.
- Ono, T., et al. (2018). Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography–Mass Spectrometry. Journal of Oleo Science, 67(10), 1259-1265.
- Vessecchi, R., et al. (2011). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 46(7), 711-718.
- Nago, H., et al. (2015). Simple Determination of Lactones in High-fat Food Products by GC/MS. Journal of Oleo Science, 64(10), 1117-1123.
- Al-Amier, H., et al. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 7(4), 51.
-
Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
- Kirchner, M., et al. (2008). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Analytical and Bioanalytical Chemistry, 392(6), 1147-1157.
-
GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
ALWSCI. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Semantic Scholar. Retrieved from [Link]
- Ferreira, V., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 863019.
- Google Patents. (n.d.). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
-
Ferreira, V., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022, August 8). How can I choose the perfect "Parameters" conditions when injecting into a gc-ms. Retrieved from [Link]
-
Chemistry For Everyone. (2025, September 11). What Are The Limitations Of Using GC-MS? [Video]. YouTube. Retrieved from [Link]
-
ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
ResearchGate. (2018, October 22). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds? Retrieved from [Link]
- Catalfamo, M., et al. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(10), 1048-1052.
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
- Wagadabi, A., et al. (2021). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. Molecules, 26(16), 4991.
-
Phenomenex. (2022, May 20). Sharper Peak Shape & Sensitivity in Gas Chromatography. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS characteristics of N-acyl homoserine lactones in standard solutions. Retrieved from [Link]
- Ulaszewska, M. M., et al. (2018). GC-MS Based Metabolomics and NMR Spectroscopy Investigation of Food Intake Biomarkers for Milk and Cheese in Serum of Healthy Humans. Metabolites, 8(2), 28.
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (2018, August 13). Optimizing Splitless GC Injections. Retrieved from [Link]
-
Agilent. (n.d.). GCMS frequently asked questions. Retrieved from [Link]
-
Agilent. (2024, December 16). Optimize GC Sample Introduction via Focusing Techniques and Appropriate Inlet Selection. Retrieved from [Link]
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Overcoming Matrix Effects in the Analysis of δ-Lactones in Wine: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing δ-lactones in wine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges posed by the intricate wine matrix.
Part 1: Troubleshooting Guide
This section is structured to help you identify and resolve common issues encountered during the analysis of δ-lactones in wine.
Issue 1: Poor Analyte Recovery During Sample Preparation
Q: I'm experiencing low and inconsistent recovery of δ-lactones from my wine samples using liquid-liquid extraction (LLE). What factors could be contributing to this, and how can I improve my extraction efficiency?
A: Low recovery in LLE is a frequent challenge due to the complex nature of the wine matrix. Several factors can be at play:
-
Emulsion Formation: The high concentration of proteins and polysaccharides in wine can lead to the formation of stable emulsions with organic solvents, trapping the δ-lactones and preventing their efficient transfer into the organic phase.
-
Suboptimal Solvent Polarity: The choice of extraction solvent is critical. While δ-lactones are relatively nonpolar, a solvent that is too nonpolar may not efficiently extract them from the aqueous ethanol matrix of wine.
-
Analyte Volatility: Some shorter-chain δ-lactones are volatile, and sample handling during extraction and concentration steps can lead to losses.
Solutions & Protocol Recommendations:
-
Switch to Solid-Phase Extraction (SPE): SPE is often a superior alternative to LLE for wine analysis as it minimizes emulsion formation and can provide a cleaner extract.[1][2]
-
Expert Insight: SPE cartridges with polymeric sorbents (e.g., divinylbenzene-based) are particularly effective for retaining the moderately nonpolar δ-lactones while allowing polar matrix components like sugars and organic acids to pass through.
-
-
Optimize LLE Parameters: If you must use LLE, consider the following optimizations:
-
Salting Out: Add a neutral salt like sodium chloride to the wine sample before extraction. This increases the ionic strength of the aqueous phase, reducing the solubility of δ-lactones and promoting their partitioning into the organic solvent.[1]
-
Solvent Selection: Use a solvent of intermediate polarity, such as dichloromethane or a mixture of diethyl ether and pentane.
-
Gentle Mixing: Instead of vigorous shaking, use gentle inversion to minimize emulsion formation.
-
Issue 2: Inconsistent Quantification and Matrix Effects in GC-MS Analysis
Q: My calibration curves for δ-lactones are non-linear, and I suspect matrix effects are interfering with my GC-MS analysis. How can I confirm and mitigate these effects?
A: Matrix effects in GC-MS analysis of wine are common and can manifest as either signal enhancement or suppression.[3] These effects are caused by co-eluting matrix components that can affect the ionization efficiency of the analytes in the MS source or interact with them in the GC inlet.[3]
Confirmation of Matrix Effects:
-
Post-Extraction Spike: Prepare a blank wine extract (a wine sample stripped of lactones) and a pure solvent standard. Spike both with a known concentration of δ-lactone standards. A significant difference in the analyte response between the two samples confirms the presence of matrix effects.[4]
Mitigation Strategies:
-
Matrix-Matched Calibration: This is the most direct way to compensate for matrix effects. Prepare your calibration standards in a blank wine matrix that closely resembles your samples.[5] This ensures that the standards and samples experience similar matrix effects.
-
Stable Isotope Dilution Assay (SIDA): This is the gold standard for correcting for matrix effects and analyte loss during sample preparation.[1] It involves adding a known amount of a stable isotope-labeled version of the analyte (internal standard) to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
-
Standard Addition: This method involves adding known amounts of the standard to aliquots of the sample itself.[5] A calibration curve is then constructed by plotting the added concentration against the instrument response. The unknown concentration in the original sample is determined by extrapolating the curve to the x-intercept. This method is particularly useful when a suitable blank matrix is not available.
Issue 3: Poor Chromatographic Resolution and Peak Shape
Q: I'm observing peak tailing and co-elution of δ-lactones with other wine components. How can I improve my chromatographic separation?
A: Good chromatographic separation is crucial for accurate quantification, especially when dealing with complex matrices like wine.
Solutions & Protocol Recommendations:
-
Column Selection:
-
Polarity: Use a mid-polarity capillary column, such as one with a 50% phenyl-methylpolysiloxane stationary phase. This provides a good balance of interactions for separating a range of analytes with varying polarities.
-
Film Thickness: A slightly thicker film (e.g., 0.5 µm) can improve the resolution of volatile compounds like some δ-lactones.
-
-
Optimize GC Oven Temperature Program:
-
Initial Temperature: Start with a lower initial oven temperature (e.g., 40-50 °C) to improve the trapping and focusing of volatile lactones at the head of the column.
-
Ramp Rate: Employ a slower temperature ramp rate (e.g., 2-5 °C/min) to enhance the separation of closely eluting compounds.
-
-
Injector Maintenance: A contaminated injector liner can cause peak tailing and analyte degradation. Regularly replace the liner and septum to ensure optimal performance.
Quantitative Data Summary
| Parameter | GC-MS | LC-MS |
| Linearity Range | 1.0 - 100 µg/mL | 1.05 - 22.5 mg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Accuracy (Recovery) | 87% - 121% | 96.2% - 103% |
| Precision (RSD) | 1.9% - 13.6% | 1.3% - 1.8% |
| Limit of Detection (LOD) | 0.1 ng/g - a few µg/L | 0.32 ng |
| Limit of Quantification (LOQ) | 0.02 ppm - 0.47 ppm | 100 nmol/L |
Table compiled from various studies and represents typical performance metrics.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are δ-lactones and why are they important in wine?
A1: δ-Lactones are a class of cyclic esters that contribute to the aroma profile of wine.[7] They are often associated with fruity, coconut, and creamy notes.[8] Their presence and concentration can be influenced by factors such as grape variety, fermentation conditions, and aging in oak barrels.[9][10]
Q2: Which analytical technique is better for δ-lactone analysis in wine: GC-MS or LC-MS?
A2: Both techniques can be used, but GC-MS is generally preferred for the analysis of volatile and semi-volatile compounds like δ-lactones.[11] GC provides excellent separation for these compounds, and MS offers high sensitivity and selectivity for detection. LC-MS is more suitable for non-volatile and thermally labile compounds.[12][13]
Q3: Can I use headspace solid-phase microextraction (HS-SPME) for δ-lactone analysis in wine?
A3: Yes, HS-SPME is a viable and often advantageous sample preparation technique for δ-lactones in wine.[8][14] It is a solvent-free method that extracts volatile and semi-volatile compounds from the headspace above the sample. However, the extraction efficiency can be influenced by the wine matrix, including ethanol content and pH, so careful method optimization is necessary.[8][15]
Q4: Are there any specific considerations for analyzing δ-lactones in red versus white wines?
A4: Yes, red wines typically have a more complex matrix than white wines due to higher concentrations of phenolic compounds like tannins and pigments.[5] This can lead to more significant matrix effects. It is often necessary to use a more rigorous sample cleanup procedure for red wines, and matrix-matched calibration using a red wine base is highly recommended.
Q5: How does the pH of the wine affect δ-lactone stability and analysis?
A5: The pH of wine can influence the equilibrium between the closed-ring lactone form and the open-chain hydroxy acid form.[16] While this equilibrium is generally stable under typical wine pH conditions (around 3-4), extreme pH adjustments during sample preparation should be avoided as they could potentially alter the native concentration of the lactones.
References
-
Study of the matrix effect of table and wine grapes using GC-QqQ-MS. REDI. Available at: [Link]
-
Quantitative Analysis of γ- And δ-lactones in Wines Using Gas Chromatography With Selective Tandem Mass Spectrometric Detection. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography– Mass Spectrometry. Journal of Oleo Science. Available at: [Link]
-
Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Molecules. Available at: [Link]
-
Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. ResearchGate. Available at: [Link]
-
Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
The effect of wine matrix on the analysis of volatile sulfur compounds by solid-phase microextraction-GC-PFPD. ScholarsArchive@OSU. Available at: [Link]
-
(PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Saturated Linear Aliphatic γ- and δ-Lactones in Wine: A Review. ACS Publications. Available at: [Link]
-
Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. MDPI. Available at: [Link]
-
Main effects of interactions between aroma and wine matrix components described in the literature. ResearchGate. Available at: [Link]
-
The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Saturated Linear Aliphatic γ- and δ-Lactones in Wine: A Review. ResearchGate. Available at: [Link]
-
Saturated Linear Aliphatic γ- and δ-Lactones in Wine: A Review. ACS Publications. Available at: [Link]
-
The Formation of Wine Lactone from Grape-Derived Secondary Metabolites. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Saturated Linear Aliphatic γ- and δ-Lactones in Wine: A Review. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Wine Analysis. Megazyme. Available at: [Link]
-
Liquid chromatography–mass spectrometry. Wikipedia. Available at: [Link]
-
Automatic SPE Extraction of Red Wine for NMR: A New Tool for Chemometrics and Hyphenation. Syntech Innovation. Available at: [Link]
-
Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Available at: [Link]
-
Guidelines for sampling wines and musts intended for analysis. OIV. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]
-
Development of a pH-Responsive Delivery System Suitable for Naringenin and Other Hydrophobic Flavonoids Using the Interactions Between Basil Seed Gum and Milk Protein Complexes. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. syntechinnovation.com [syntechinnovation.com]
- 3. redi.anii.org.uy [redi.anii.org.uy]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization - ProQuest [proquest.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of γ- and δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a pH-Responsive Delivery System Suitable for Naringenin and Other Hydrophobic Flavonoids Using the Interactions Between Basil Seed Gum and Milk Protein Complexes [mdpi.com]
troubleshooting low yields in the ring-closing metathesis for δ-lactone synthesis
Welcome to the technical support center for δ-lactone synthesis using ring-closing metathesis (RCM). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their RCM reactions. Here, we will delve into the mechanistic underpinnings of common issues and provide actionable, field-tested troubleshooting strategies to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My RCM reaction for a δ-lactone is resulting in low to no yield of the desired product. What are the most common initial factors to investigate?
Low yields in RCM reactions for δ-lactone synthesis can often be traced back to a few fundamental parameters. Before delving into more complex troubleshooting, a systematic review of the following is recommended:
-
Catalyst Choice and Handling: The selection of the Grubbs catalyst is paramount. Second-generation catalysts, like Grubbs II and Hoveyda-Grubbs II, are generally more active and robust, making them a good starting point for many RCM reactions.[1][2] However, ensure the catalyst is fresh and has been handled under an inert atmosphere to prevent deactivation.
-
Solvent Purity and Degassing: Metathesis catalysts are sensitive to impurities, particularly oxygen and moisture. Use anhydrous, deoxygenated solvents. A common method for degassing is three to five freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 30 minutes.
-
Reaction Concentration: The concentration of the diene substrate is a critical factor that dictates the competition between intramolecular RCM and intermolecular acyclic diene metathesis (ADMET) polymerization.[3] For the formation of medium-sized rings like δ-lactones, a higher dilution is generally favored to promote the intramolecular pathway.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting steps for low RCM yield.
Question 2: I'm observing the formation of oligomers/polymers instead of my target δ-lactone. How can I favor the intramolecular cyclization?
The formation of oligomeric or polymeric byproducts is a classic indication that intermolecular reactions are outcompeting the desired intramolecular ring-closing.[3] This is governed by the effective molarity (EM) of the substrate, which is the ratio of the rate constant for the intramolecular reaction to that of the intermolecular reaction.
Strategies to Favor Intramolecular RCM:
-
High Dilution: This is the most direct way to favor the unimolecular cyclization pathway. By lowering the concentration of the diene, the probability of two substrate molecules encountering each other is significantly reduced. A good starting point for δ-lactone synthesis is a concentration range of 0.001 to 0.01 M.[4]
-
Slow Addition: A syringe pump can be used to add the diene substrate slowly to the reaction vessel containing the catalyst over an extended period.[4] This technique maintains a very low instantaneous concentration of the substrate, thereby suppressing intermolecular side reactions.
-
Substrate Conformation: The inherent conformational preferences of the acyclic precursor can either favor or disfavor ring closure. For some substrates, the reactive diene moieties may be held far apart in the lowest energy conformation, making intermolecular reactions more likely.[3] While more advanced, the use of Lewis acids to pre-organize the substrate in a conformation conducive to cyclization has been shown to be effective.[3]
Question 3: My reaction seems to stall, or the catalyst appears to decompose before the reaction reaches completion. What could be the cause and how can I mitigate this?
Catalyst deactivation is a common hurdle in metathesis reactions. Several factors can contribute to the premature decomposition of the Grubbs catalyst.
-
Functional Group Incompatibility: While Grubbs catalysts are known for their functional group tolerance, certain groups can coordinate to the ruthenium center and inhibit or deactivate the catalyst. These include unprotected amines, phosphines, and thiols. If your substrate contains such functionalities, they should be appropriately protected.
-
Ethylene Accumulation: For RCM reactions that produce ethylene as a byproduct, its accumulation in the reaction vessel can inhibit the catalyst and shift the equilibrium back towards the starting materials.[2] Performing the reaction under a gentle stream of an inert gas or under vacuum can help to remove ethylene and drive the reaction to completion.[2]
-
Isomerization Side Reactions: Catalyst degradation can sometimes lead to the formation of ruthenium hydride species, which can catalyze the isomerization of the double bonds in your substrate or product.[5][6] This can lead to a complex mixture of products and a lower yield of the desired lactone. The addition of additives like 1,4-benzoquinone or phenol has been shown to suppress these isomerization pathways.[5]
Decision Tree for Catalyst Deactivation
Caption: Troubleshooting catalyst deactivation in RCM.
Question 4: I have tried optimizing the concentration and temperature, but the yield of my δ-lactone is still unsatisfactory. What other parameters can I adjust?
When basic optimizations are insufficient, a more nuanced approach to the reaction conditions is necessary.
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Typically 1-5 mol%. Can be increased to 5-10 mol% for challenging substrates. | Higher catalyst loading can increase the reaction rate but may also lead to more decomposition and side products.[5] |
| Temperature | Usually between room temperature and the boiling point of the solvent (e.g., 40-45 °C for dichloromethane). | Higher temperatures can increase the reaction rate but may also accelerate catalyst decomposition and side reactions.[5] A lower temperature might be beneficial if catalyst stability is an issue. |
| Solvent Choice | Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common. Toluene can be used for higher temperatures. | The solvent should be non-coordinating and effectively solubilize both the substrate and the catalyst. |
| Additives | Lewis acids (e.g., Ti(OiPr)₄) can sometimes be used to pre-organize the substrate.[3] | This can be particularly useful for substrates with unfavorable conformations for cyclization.[3] |
Question 5: How does the structure of my diene precursor affect the efficiency of the δ-lactone synthesis?
The structure of the acyclic diene ester is a critical determinant of RCM success.
-
Substitution Pattern of the Olefins: Generally, less substituted double bonds react faster in RCM. Terminal olefins are ideal. Steric hindrance around the double bonds can significantly slow down the rate of cyclization.
-
Chain Length and Flexibility: The length and flexibility of the carbon chain connecting the two olefins influence the entropic cost of cyclization. For δ-lactones (6-membered rings), the entropic penalty is relatively low, but conformational biases can still play a significant role.
-
The "Thorpe-Ingold Effect": Introducing gem-disubstitution on the carbon chain between the reacting olefins can favor cyclization. This effect restricts bond rotations, bringing the reactive termini closer together and increasing the rate of the intramolecular reaction.
Experimental Protocols
General Procedure for a Trial RCM Reaction for δ-Lactone Synthesis
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene substrate (1.0 eq).
-
Add anhydrous, degassed solvent (e.g., dichloromethane) to achieve the desired concentration (start with 0.005 M).
-
Begin stirring and heat the solution to reflux (for DCM, ~40 °C).
-
In a separate vial, weigh the Grubbs catalyst (e.g., Grubbs II, 2-5 mol%) under an inert atmosphere and dissolve it in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography.
References
-
Substrate Encapsulation: An Efficient Strategy for the RCM-Synthesis of Unsaturated ε-Lactones. PMC - NIH. [Link]
-
Formation of δ-Lactones by Cyanide Catalyzed Rearrangement of α-Hydroxy-β-oxoesters. Organic Chemistry Portal. [Link]
-
Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst. Organic Chemistry Portal. [Link]
-
Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. The Journal of Organic Chemistry. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Ring-closing metathesis. Wikipedia. [Link]
-
Competitive isomerization and catalyst decomposition during ring-closing metathesis. Catalysis Science & Technology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. React App [pmc.umicore.com]
- 3. Substrate Encapsulation: An Efficient Strategy for the RCM-Synthesis of Unsaturated ε-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
side reactions in the Baeyer-Villiger oxidation for lactone synthesis
Technical Support Center: Baeyer-Villiger Oxidation
Welcome to the technical support center for the Baeyer-Villiger (BV) oxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation for lactone synthesis. Here, we will dissect common side reactions, provide robust troubleshooting strategies, and answer frequently asked questions to empower you to optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Side Reactions in Baeyer-Villiger Oxidations
The Baeyer-Villiger oxidation is a cornerstone of organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones. However, the reaction is often plagued by side reactions that can diminish yield and complicate purification. This guide provides a systematic approach to identifying and mitigating these challenges.
Issue 1: Low or No Conversion of the Starting Ketone
You've set up your Baeyer-Villiger reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted starting material.
Possible Causes & Solutions
-
Insufficiently Reactive Oxidant: The choice of peroxy acid is critical and its reactivity must be matched to the substrate. For electron-rich ketones, a less reactive oxidant like hydrogen peroxide with a Lewis acid may suffice. However, for electron-deficient or sterically hindered ketones, more potent peroxy acids are required.
-
Troubleshooting Steps:
-
Assess Substrate Reactivity: Evaluate the electronic nature of your ketone. Electron-withdrawing groups near the carbonyl will decrease its reactivity.
-
Select a Stronger Oxidant: If using a mild oxidant like m-CPBA with a stubborn substrate, consider switching to a more powerful alternative such as trifluoroperacetic acid (TFPAA) or magnesium bis(monoperoxyphthalate) hexahydrate (MMPP).
-
-
-
Inadequate Catalyst Activity or Loading: In catalyzed Baeyer-Villiger oxidations, the catalyst's effectiveness is paramount.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure the catalyst is not deactivated. For example, some Lewis acids are sensitive to moisture.
-
Optimize Catalyst Loading: A low catalyst loading may result in a sluggish reaction. Incrementally increase the catalyst concentration and monitor the reaction progress.
-
-
-
Unfavorable Reaction Conditions: Temperature and solvent can significantly influence the reaction rate.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is slow at room temperature, cautiously increasing the temperature may enhance the rate. However, be mindful that this can also promote side reactions.
-
Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving both the substrate and the oxidant. Halogenated solvents like dichloromethane (DCM) or chloroform are common, but aprotic polar solvents can also be effective.
-
-
Issue 2: Formation of an Unexpected Epoxide
Your reaction mixture contains a significant amount of an epoxide derived from an alkene present in your starting material.
Possible Causes & Solutions
-
Competitive Epoxidation: Peroxy acids are excellent epoxidizing agents. If your substrate contains an alkene, this functional group can compete with the ketone for the oxidant.
-
Troubleshooting Steps:
-
Utilize a Ketone-Selective System: Employ a catalyst system that favors the Baeyer-Villiger oxidation over epoxidation. For instance, certain metal-based catalysts have shown selectivity for the BV oxidation in the presence of alkenes.
-
Protect the Alkene: If feasible, protect the alkene before the oxidation and deprotect it afterward.
-
-
Issue 3: Hydrolysis of the Product Lactone
You've successfully formed the desired lactone, but you're observing its hydrolysis back to the corresponding hydroxy acid.
Possible Causes & Solutions
-
Presence of Water and Acid/Base: The peroxy acid can be a source of carboxylic acid, which can catalyze the hydrolysis of the lactone, especially in the presence of trace water.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Buffer the Reaction: The addition of a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can neutralize the acidic byproduct and prevent lactone hydrolysis.
-
Work-up Procedure: Quench the reaction promptly and avoid prolonged exposure to acidic or basic conditions during the work-up.
-
-
Issue 4: Rearrangement of the Criegee Intermediate
Instead of the expected lactone, you isolate products resulting from fragmentation or rearrangement.
Possible Causes & Solutions
-
Substrate-Dependent Rearrangement: The stability of the migrating group in the Criegee intermediate is key. Groups that can stabilize a positive charge are more prone to migrate. If the "wrong" group migrates, or if the intermediate fragments, undesired products will form.
-
Troubleshooting Steps:
-
Re-evaluate Migratory Aptitude: The general migratory aptitude is tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. If your substrate has groups with similar migratory aptitudes, a mixture of products can be expected.
-
Influence of Substituents: Electron-donating groups on the migrating group accelerate the reaction, while electron-withdrawing groups have the opposite effect. This can be used to direct the regioselectivity of the insertion.
-
Enzyme-Catalyzed BV Oxidation: For highly specific transformations, consider using a Baeyer-Villiger monooxygenase (BVMO). These enzymes can exhibit exquisite chemo-, regio-, and enantioselectivity, often providing access to products that are difficult to obtain through chemical means.
-
-
Diagram: The Criegee Intermediate in Baeyer-Villiger Oxidation
Caption: The central Criegee intermediate and its potential fates.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right oxidant for my Baeyer-Villiger reaction?
A1: The choice of oxidant depends on the reactivity of your ketone.
| Oxidant | Relative Reactivity | Common Substrates |
| Hydrogen Peroxide/Lewis Acid | Mild | Electron-rich, non-hindered ketones |
| m-CPBA | Moderate | General purpose, wide range of ketones |
| MMPP | Moderate to High | Good for acid-sensitive substrates |
| TFPAA (in situ) | High | Electron-deficient, sterically hindered ketones |
Q2: My reaction is exothermic and difficult to control. What can I do?
A2: Exothermicity is a common issue, especially with highly reactive oxidants.
-
Slow Addition: Add the oxidant slowly to the reaction mixture at a low temperature (e.g., 0 °C).
-
Cooling Bath: Use an ice bath or a cryocooler to maintain a constant, low temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
Q3: Can I perform a Baeyer-Villiger oxidation on a substrate with other sensitive functional groups?
A3: This depends on the functional groups present.
-
Alkenes and Alkynes: These can be oxidized. Consider using a more selective catalytic system or a protecting group strategy.
-
Amines and Sulfides: These are readily oxidized. Protection is almost always necessary.
-
Aldehydes: Aldehydes are generally more reactive than ketones and will be oxidized to carboxylic acids.
Q4: What are the safety precautions for handling peroxy acids?
A4: Peroxy acids are potentially explosive and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.
-
Storage: Store peroxy acids at low temperatures and away from incompatible materials.
-
Quenching: After the reaction is complete, quench any remaining oxidant with a reducing agent, such as sodium sulfite or sodium thiosulfate.
Diagram: Troubleshooting Workflow for Baeyer-Villiger Oxidation
Caption: A systematic workflow for troubleshooting common issues.
References
-
A Review on Baeyer-Villiger Oxidation of Ketones. Organic Preparations and Procedures International.[Link]
-
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP): a versatile and stable oxidant for organic synthesis. Chemical Society Reviews.[Link]
-
The Baeyer-Villiger Oxidation. Organic Reactions.[Link]
-
A computational study of the migratory aptitude of substituents in the Baeyer-Villiger reaction. Journal of Organic Chemistry.[Link]
-
Electronic Effects in the Baeyer-Villiger Reaction. Journal of the American Chemical Society.[Link]
-
Baeyer-Villiger Monooxygenases: Catalysts for Asymmetric Synthesis. Chemical Reviews.[Link]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 6-Octyltetrahydro-2H-pyran-2-one
Introduction
6-Octyltetrahydro-2H-pyran-2-one, a saturated delta-lactone also known as δ-tridecalactone, is a molecule of significant interest in the flavor, fragrance, and materials science industries. Its characteristic creamy, fruity, and coconut-like aroma makes it a valuable component in a variety of consumer products. Beyond its sensory properties, this lactone serves as a monomer for the synthesis of biodegradable polyesters, aligning with the growing demand for sustainable materials.[1]
The synthesis of this compound can be broadly categorized into two major approaches: traditional chemical synthesis and modern biocatalytic methods. The choice of synthetic route is often dictated by factors such as cost, desired stereochemistry, scalability, and sustainability considerations. This guide provides an in-depth comparison of the most prominent synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific application.
Comparative Analysis of Synthetic Routes
The primary routes for the synthesis of this compound include classical chemical methods such as the Baeyer-Villiger oxidation and acid-catalyzed lactonization, as well as increasingly popular biocatalytic transformations of fatty acids. Each approach presents a unique set of advantages and challenges in terms of yield, selectivity, and environmental impact.
Chemical Synthesis Routes
Chemical methods offer well-established and often high-yielding pathways to the target lactone. However, they typically require stoichiometric reagents, harsh reaction conditions, and may lack stereocontrol, resulting in racemic products.
1. Baeyer-Villiger Oxidation of 2-Octylcyclopentanone
The Baeyer-Villiger oxidation is a robust and reliable method for converting cyclic ketones into lactones.[2] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).
The regioselectivity of the Baeyer-Villiger oxidation is a critical consideration. The migratory aptitude of the groups attached to the carbonyl carbon determines which C-C bond is cleaved. The general order of migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[2] In the case of 2-octylcyclopentanone, the more substituted secondary carbon of the cyclopentane ring preferentially migrates, leading to the desired δ-lactone.
Experimental Protocol: Baeyer-Villiger Oxidation of 2-Octylcyclopentanone
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-octylcyclopentanone (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.[3]
2. Acid-Catalyzed Lactonization of 5-Hydroxydodecanoic Acid
The intramolecular esterification of a hydroxy acid, known as lactonization, is a direct and atom-economical approach to synthesizing lactones. For the preparation of this compound, the precursor is 5-hydroxydodecanoic acid. This reaction is typically catalyzed by a strong acid, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group.
The primary challenge in this route often lies in the synthesis of the 5-hydroxydodecanoic acid precursor. However, once obtained, the cyclization can be a straightforward process.
Experimental Protocol: Acid-Catalyzed Lactonization of 5-Hydroxydodecanoic Acid
-
Reaction Setup: Dissolve 5-hydroxydodecanoic acid (1.0 equivalent) in a non-polar solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude lactone can be purified by distillation or chromatography.
Biocatalytic Synthesis Routes
Biocatalytic methods are gaining prominence as they offer environmentally friendly alternatives that often proceed with high regio- and enantioselectivity under mild conditions. These routes typically utilize whole microbial cells or isolated enzymes to convert renewable feedstocks into valuable chemicals.
1. Biotransformation of Ricinoleic Acid using Yarrowia lipolytica
The yeast Yarrowia lipolytica is a well-studied microorganism for the production of lactones from fatty acids.[4][5][6] It possesses a highly active β-oxidation pathway that can metabolize long-chain fatty acids. Ricinoleic acid, the major component of castor oil, is a common substrate for the synthesis of γ-decalactone, and by extension, δ-lactones with different chain lengths. The pathway involves the shortening of the ricinoleic acid carbon chain through several cycles of β-oxidation to a C12 intermediate, which is then cyclized to form the lactone.
Optimizing fermentation conditions such as pH, aeration, and substrate concentration is crucial for maximizing the yield of the desired lactone.[4][7] Genetic engineering of Y. lipolytica, for instance, by deleting genes encoding for acyl-CoA oxidases involved in lactone degradation, has been shown to significantly enhance product accumulation.[8]
Experimental Protocol: Biotransformation of Ricinoleic Acid with Y. lipolytica
-
Inoculum Preparation: Cultivate Yarrowia lipolytica in a suitable growth medium (e.g., YPG medium containing yeast extract, peptone, and glucose) at 28 °C with shaking for 24-48 hours.
-
Biotransformation: Transfer the inoculum to a production medium containing ricinoleic acid (or castor oil) as the primary carbon source, along with nitrogen sources and essential minerals.
-
Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 28 °C) and pH, with adequate aeration and agitation.
-
Product Formation: The biotransformation typically proceeds for 72-120 hours, during which the lactone is produced and often secreted into the medium.
-
Extraction and Purification: After fermentation, acidify the broth to facilitate the lactonization of any remaining hydroxy acid precursor. The lactone can then be extracted from the broth using an organic solvent (e.g., ethyl acetate) and purified by distillation or chromatography.[4]
2. Enantioselective Synthesis using Lipases
For applications requiring a specific stereoisomer of this compound, enzymatic kinetic resolution using lipases is an effective strategy.[9][10] Lipases can selectively acylate one enantiomer of a racemic mixture of 5-hydroxydodecanoic acid or its ester, allowing for the separation of the two enantiomers. The unreacted enantiomer can then be lactonized to produce the enantiomerically enriched lactone.
Alternatively, lipases can be used for the enantioselective lactonization of a racemic hydroxy acid, where one enantiomer cyclizes at a much faster rate than the other.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve racemic 5-hydroxydodecanoic acid methyl ester (1.0 equivalent) and an acyl donor (e.g., vinyl acetate, 2.0 equivalents).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB).
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with gentle shaking.
-
Monitoring: Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.
-
Separation: Once the desired conversion (typically around 50%) is reached, stop the reaction and separate the acylated ester from the unreacted alcohol by column chromatography.
-
Lactonization: The enantiomerically enriched unreacted alcohol can then be subjected to acid-catalyzed lactonization as described previously to yield the chiral lactone.
Quantitative Data Summary
| Synthetic Route | Key Reagents/Catalysts | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Baeyer-Villiger Oxidation | 2-Octylcyclopentanone, m-CPBA | 70-90% | Racemic | High yield, reliable | Use of hazardous peroxyacids, stoichiometric waste |
| Acid-Catalyzed Lactonization | 5-Hydroxydodecanoic acid, p-TsOH | 80-95% | Racemic | Atom-economical, simple procedure | Precursor synthesis required |
| Biotransformation with Y. lipolytica | Ricinoleic acid, Y. lipolytica | Varies (e.g., up to 5.4 g/L)[7] | Often enantioselective (e.g., (R)-enantiomer) | Sustainable, mild conditions, enantioselective | Lower volumetric productivity, complex downstream processing |
| Lipase-Catalyzed Kinetic Resolution | Racemic 5-hydroxydodecanoic acid ester, Lipase | ~45% (for one enantiomer) | High (e.g., >99% ee) | High enantiopurity | Maximum 50% theoretical yield, requires separation |
Visualization of Synthetic Pathways
Chemical Synthesis Pathways
Caption: Key chemical synthesis routes to this compound.
Biocatalytic Synthesis Pathway
Caption: Biotransformation of ricinoleic acid to the target lactone by Yarrowia lipolytica.
Conclusion
The synthesis of this compound can be achieved through a variety of chemical and biocatalytic methods. Chemical routes, such as the Baeyer-Villiger oxidation and acid-catalyzed lactonization, offer high yields and are well-established, but often lack stereocontrol and may involve harsh reagents. In contrast, biocatalytic approaches, particularly the fermentation of fatty acids with microorganisms like Yarrowia lipolytica, provide a sustainable and enantioselective alternative, yielding the "natural" label that is highly sought after in the flavor and fragrance industry. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, balancing factors such as yield, cost, stereochemical purity, and environmental impact. As the demand for natural and sustainably produced chemicals continues to grow, further advancements in biocatalysis and metabolic engineering are expected to make these routes even more competitive and industrially viable.
References
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- Schrader, J., Etschmann, M. M., Sell, D., Hilmer, J. M., & Rabenhorst, J. (2004). Applied biocatalysis for the synthesis of natural flavour compounds--current industrial processes and future prospects. Biotechnology letters, 26(6), 463–472.
- Feron, G., Dufossé, L., Pierard, E., Bonnarme, P., Le Quere, J. L., & Spinnler, H. E. (1996). Production, identification, and toxicity of γ-decalactone and 4-hydroxydecanoic acid from Sporidiobolus spp. Applied and environmental microbiology, 62(8), 2826–2831.
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NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Available at: [Link]
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Pubtexto. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Available at: [Link]
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Food Technology and Biotechnology. (2016). Production of γ-Decalactone by Yeast Strains under Different Conditions. Available at: [Link]
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ResearchGate. (2018). Synthesis of natural (+)-(R)-gamma-decalactone from castor oil and the prospective synthesis of natural C12 lactones gamma-dodecalactone, dairy lactone and tuberose lactone from vegetable oils through exploitation of UFA hydration reactions. Available at: [Link]
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ResearchGate. (2018). The mechanism for the specific acid catalyzed lactonization of the hydroxy acid form of ATO (forward direction) and the specific acid catalyzed hydrolysis of the lactone of ATO (reverse direction). Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for δ-Tridecalactone Quantification
Introduction: The Analytical Imperative for δ-Tridecalactone
δ-Tridecalactone is a significant aliphatic lactone, valued for its creamy, fruity, and coconut-like aroma profile. It serves as a key component in the flavor and fragrance industries, enhancing the sensory characteristics of a wide array of consumer products.[1] For drug development professionals, lactone moieties can be integral to the structure of active pharmaceutical ingredients (APIs) or appear as impurities and degradants. Consequently, the ability to accurately and reliably quantify δ-tridecalactone is paramount for quality control, stability testing, and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for δ-tridecalactone quantification, grounded in the principles of robust method validation. We will explore the causality behind experimental choices, moving beyond a simple recitation of steps to offer a framework for developing a self-validating, trustworthy analytical procedure. All discussions are framed within the context of leading regulatory standards, including the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and U.S. Food and Drug Administration (FDA) guidances.[2][3][4][5][6]
The Regulatory Cornerstone: Understanding the "Why" of Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[7][8] The objective is to demonstrate that the procedure is "fit for purpose."[5][9] The recently updated ICH Q2(R2) and its companion guideline, ICH Q14 (Analytical Procedure Development), emphasize a lifecycle approach, where validation is not a one-time event but a continuous process of ensuring a method's suitability.[10][11][12]
This guide focuses on Category I and II assays as defined by the USP:
-
Category I: Quantitation of major components.
-
Category II: Determination of impurities (quantitative or limit tests).[3][13]
The validation parameters we will discuss are the core set required for these assay types.
Choosing the Right Tool: A Comparison of Analytical Techniques
The physicochemical properties of δ-tridecalactone—namely its volatility and thermal stability—make Gas Chromatography (GC) the overwhelmingly preferred technique for its analysis.
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14] For δ-tridecalactone, GC offers excellent resolution and sensitivity. The choice of detector is critical:
-
Flame Ionization Detector (FID): A robust, universal detector for organic compounds, providing a response proportional to the mass of carbon. It is cost-effective and reliable for routine quantification when specificity is not a major concern.
-
Mass Spectrometry (MS): Provides structural information, enabling positive identification of the analyte. In Selected Ion Monitoring (SIM) mode, GC-MS offers exceptional specificity and lower detection limits, making it ideal for complex matrices or trace-level impurity analysis.[15][16][17]
-
-
High-Performance Liquid Chromatography (HPLC): While a versatile workhorse in pharmaceutical analysis, standard reversed-phase HPLC (RP-HPLC) with UV detection is not ideal for δ-tridecalactone.[18][19][20] The molecule lacks a strong chromophore, resulting in poor sensitivity. While derivatization could be employed to attach a UV-active tag, this adds complexity, time, and potential for error to the workflow. Therefore, this guide will focus exclusively on the validation of GC-based methods.
The Validation Workflow: An Integrated Approach
The validation process is a logical sequence of experiments, each building confidence in the method's performance. The relationship between these steps is crucial for a successful outcome.
Caption: A high-level overview of the analytical method validation lifecycle.
Core Validation Parameters: Protocols and Acceptance Criteria
Here we detail the experimental protocols for validating a GC method for δ-tridecalactone quantification. The acceptance criteria provided are typical for pharmaceutical applications and should be adapted based on the specific Analytical Target Profile (ATP).[11]
Specificity (Selectivity)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][21] This is the foundation of a reliable quantitative method; without it, you cannot be sure you are only measuring the analyte of interest.
Experimental Protocol:
-
Prepare Samples:
-
A solution of a blank matrix (placebo).
-
A solution of δ-tridecalactone reference standard.
-
A solution of known related impurities or potential degradants.
-
A spiked sample containing the blank matrix, δ-tridecalactone, and all known impurities.
-
-
Analysis: Inject each sample into the GC system.
-
Evaluation:
-
GC-FID: Demonstrate that no interfering peaks are observed at the retention time of δ-tridecalactone in the blank and impurity chromatograms. Peak purity analysis using software can provide additional support but is less definitive.
-
GC-MS: This is inherently more specific. Confirm that the mass spectrum of the analyte peak in the spiked sample matches that of the pure reference standard and that co-eluting peaks, if any, can be resolved by their mass fragments.
-
| Parameter | Acceptance Criterion |
| Specificity | The δ-tridecalactone peak is free from interference from blank, placebo, and known impurities at its retention time. |
Linearity & Range
Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[2][22]
Experimental Protocol:
-
Prepare Standards: From a certified δ-tridecalactone reference standard stock solution, prepare at least five concentration levels spanning the expected working range (e.g., for an assay, 80% to 120% of the target concentration).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot the mean peak area response versus concentration.
-
Perform a linear regression analysis.
-
The results should be evaluated by examining the correlation coefficient (r), y-intercept, and the plot of residuals.
-
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r) | ≥ 0.999 |
| Y-Intercept | Should be close to zero; evaluate its significance relative to the response at 100% concentration. |
| Residuals Plot | Should show a random distribution around zero. |
| Range (Assay) | Typically 80% - 120% of the test concentration. |
| Range (Impurity) | From the Limit of Quantification (LOQ) to 120% of the specification limit. |
Accuracy
Causality: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[22][23] It provides a measure of systematic error.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare a minimum of nine determinations across three concentration levels spanning the specified range (e.g., 3 concentrations at 3 replicates each). This is typically done by spiking a known quantity of δ-tridecalactone reference standard into a blank matrix.
-
Analysis: Analyze the spiked samples against a calibration curve.
-
Evaluation: Calculate the percent recovery for each sample.
| Concentration Level | Number of Replicates | Acceptance Criterion (% Recovery) |
| 80% | 3 | 98.0% - 102.0% |
| 100% | 3 | 98.0% - 102.0% |
| 120% | 3 | 98.0% - 102.0% |
| Overall Mean Recovery | 9 | 98.0% - 102.0% |
| RSD of Recovery | 9 | ≤ 2.0% |
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[22] It is evaluated at two levels to understand different sources of variability.
-
Repeatability (Intra-assay Precision): Measures precision under the same operating conditions over a short interval.[23]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[21]
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
A second analyst, on a different day and using a different GC system (if available), prepares and analyzes another six samples at 100% concentration.
-
Calculate the %RSD for this set, and also perform a statistical comparison (e.g., F-test, t-test) of the two data sets to evaluate the overall precision.
-
| Precision Level | Number of Samples | Acceptance Criterion (%RSD) |
| Repeatability | 6 | ≤ 2.0% |
| Intermediate Precision | 6 | ≤ 2.0% |
| Overall (12 samples) | 12 | ≤ 2.0% |
Limit of Detection (LOD) & Limit of Quantification (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][25]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Inject a series of solutions with known low concentrations of δ-tridecalactone.
-
Determine the concentration at which the S/N ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ) by visual inspection or software calculation.[24]
-
-
Confirm LOQ:
-
Prepare and inject 6 individual samples at the estimated LOQ concentration.
-
The accuracy (% recovery) and precision (%RSD) at this concentration must meet predefined criteria.
-
| Parameter | Acceptance Criterion |
| LOD | S/N Ratio ≥ 3:1 |
| LOQ | S/N Ratio ≥ 10:1; Precision (%RSD) ≤ 10%; Accuracy (Recovery) within 80-120%. |
Robustness
Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[23] This provides an indication of its reliability during normal usage.
Experimental Protocol (One-Factor-at-a-Time):
-
Identify Key GC Parameters: Select critical parameters such as:
-
Injector temperature (e.g., ± 5°C)
-
Oven temperature ramp rate (e.g., ± 10%)
-
Carrier gas flow rate (e.g., ± 10%)
-
Detector temperature (e.g., ± 5°C)
-
-
Analysis: Analyze a system suitability solution or a standard sample while varying one parameter at a time.
-
Evaluation: Assess the impact on key system suitability parameters (e.g., retention time, peak area, tailing factor) and quantitative results.
| Parameter Varied | Acceptance Criterion |
| All deliberate changes | System suitability criteria must be met. The quantitative result should not deviate significantly from the nominal condition (e.g., < 2% difference). |
Interrelationship of Core Validation Parameters
The core quantitative validation parameters are deeply interconnected. Linearity establishes the mathematical relationship, while accuracy and precision confirm its reliability across the defined range, which is ultimately bounded by the LOQ.
Caption: The relationship between key quantitative validation parameters.
Comparative Performance Summary: GC-FID vs. GC-MS
The following table summarizes the expected performance characteristics when comparing a validated GC-FID method with a GC-MS (SIM mode) method for δ-tridecalactone quantification.
| Performance Characteristic | GC-FID | GC-MS (SIM Mode) | Rationale & Justification |
| Specificity | Good (Relies on chromatographic separation) | Excellent (Relies on both separation and mass fragmentation) | MS provides an orthogonal detection mechanism, ensuring peak identity. |
| LOD / LOQ | Moderate (e.g., ng on column) | Low (e.g., pg on column) | By monitoring only specific ions, MS filters out chemical noise, significantly improving the S/N ratio. |
| Linear Range | Wide (Typically 4-5 orders of magnitude) | Moderate (Typically 3-4 orders of magnitude) | FID is known for its exceptionally wide linear dynamic range. MS detectors can experience saturation at high concentrations. |
| Precision (%RSD) | < 2% | < 2% | Both detectors are highly precise when operated within their linear range. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Accuracy is primarily a function of sample preparation and standard purity, not the detector itself. |
| Robustness | High | High | Both systems are robust, though MS systems have more parameters (e.g., ion source tuning) that can be subject to variation. |
| Cost & Complexity | Lower | Higher | GC-MS systems are more expensive to purchase and maintain and require more specialized operator training. |
Conclusion
The validation of an analytical method for δ-tridecalactone quantification is a systematic process that ensures the generation of reliable, accurate, and reproducible data. For this particular analyte, Gas Chromatography is the superior technique.
-
GC-FID is a cost-effective, robust, and reliable choice for routine quality control in scenarios where the sample matrix is simple and specificity is not a significant concern (e.g., assay of a bulk substance).
-
GC-MS is the gold standard when absolute certainty of identification is required, or when quantifying trace levels of δ-tridecalactone as an impurity or in a complex matrix. Its superior specificity and lower detection limits justify the higher cost and complexity in these applications.
Ultimately, the choice of methodology and the definition of acceptance criteria must be guided by the Analytical Target Profile (ATP)—the intended purpose of the method. By following the structured validation approach outlined in this guide, researchers, scientists, and drug development professionals can build and document a self-validating system that withstands scientific and regulatory scrutiny.
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A Comparative Sensory Analysis of δ-Lactones: Profiling 6-Octyltetrahydro-2H-pyran-2-one
This guide provides an in-depth comparative sensory analysis of 6-octyltetrahydro-2H-pyran-2-one (more commonly known as δ-dodecalactone) and other structurally related δ-lactones. Designed for researchers, flavorists, and product development professionals, this document outlines the distinct sensory profiles of these compounds, presents robust methodologies for their evaluation, and provides the experimental rationale necessary for accurate and reproducible sensory characterization.
Introduction: The Significance of δ-Lactones in Flavor and Fragrance
Lactones are cyclic esters that contribute significantly to the aromas and flavors of a vast array of foods, including dairy products, fruits, and meats.[1][2] Among these, the δ-lactone series, characterized by a six-membered ring, is particularly valued for imparting creamy, fruity, and buttery notes.[3] this compound (δ-dodecalactone) is a key member of this family, prized for its complex profile that bridges fruity and creamy characteristics.[4]
Understanding the nuanced differences between δ-dodecalactone and its homologues, such as δ-decalactone, is critical for precise flavor and fragrance formulation. This guide will explore these differences through established sensory analysis techniques, providing a framework for objective comparison and application-specific selection.
Physicochemical Properties of Key δ-Lactones
The sensory character of a lactone is intrinsically linked to its chemical structure, particularly the length of the alkyl side chain. Below is a comparison of the key δ-lactones discussed in this guide.
| Compound Name | Synonym(s) | Molecular Formula | Molecular Weight | CAS Number | FEMA Number |
| δ-Decalactone | 6-Pentyltetrahydro-2H-pyran-2-one | C₁₀H₁₈O₂ | 170.25 g/mol | 705-86-2 | 2361 |
| δ-Dodecalactone | 6-Heptyltetrahydro-2H-pyran-2-one | C₁₂H₂₂O₂ | 198.30 g/mol | 713-95-1 | 2401 |
| δ-Tetradecalactone | 6-Nonyltetrahydro-2H-pyran-2-one | C₁₄H₂₆O₂ | 226.36 g/mol | 2721-22-4 | 3293 |
Comparative Sensory Profiles
While all δ-lactones share a foundational "lactonic" character, the length of the alkyl chain dramatically influences their specific sensory profiles.
δ-Decalactone (C10)
This is one of the most powerful and widely used lactones. Its profile is dominated by a very intense coconut character.[3]
-
Odor: Intensely coconut-like, creamy, sweet, milky, and buttery.[3][5] It can also possess fruity undertones reminiscent of peach and nectarine.[3][6]
-
Flavor/Taste: Quintessentially creamy, forming the backbone of many dairy flavors.[6] It is used to add authenticity to butter, cream, and various cheese flavors.[6]
δ-Dodecalactone (C12) / this compound
This target compound offers a more balanced and complex profile than δ-decalactone. It serves as an excellent bridge between fruity top notes and creamy base notes.[4]
-
Odor: A harmonious blend of peach nectar, coconut cream, and condensed milk with buttery undertones.[4] It is less intensely coconut-focused than δ-decalactone, with more prominent stone fruit characteristics.[4]
-
Flavor/Taste: Described as having a characteristic fresh butter taste, often used in conjunction with δ-decalactone.[7] It imparts pear, peach, and plum-like flavors at lower concentrations and is valuable for cream notes in fruit flavors like apricot and mango.[4][7][8]
Longer-Chain δ-Lactones (C14+)
As the alkyl chain length increases beyond 12 carbons, the olfactory intensity tends to diminish, while the impact on taste and mouthfeel becomes more pronounced.
-
Odor: The creamy character persists, but the overall odor strength is lower compared to C10 and C12 lactones.[6]
-
Flavor/Taste: These compounds, such as δ-tetradecalactone, are significant enhancers of creamy flavor and mouthfeel, particularly in fatty matrices like chocolate.[9][10][11] Sensory studies have demonstrated their ability to significantly enhance the perception of retro-nasal creaminess.[9][11]
The following table summarizes these distinctions:
| Lactone | Primary Odor Descriptors | Primary Flavor/Taste Descriptors | Key Characteristics |
| δ-Decalactone | Intense coconut, creamy, milky, sweet, buttery[3][5] | Creamy, dairy, buttery, subtle peach[6] | High-impact, coconut-forward |
| δ-Dodecalactone | Peach nectar, coconut cream, condensed milk, buttery[4] | Buttery, creamy, pear, peach, plum[4][7] | Balanced fruity-creamy, bridging note |
| δ-Tetradecalactone | Creamy, waxy, fatty | Creaminess-enhancing, fatty mouthfeel[9][11] | Low odor intensity, high taste/mouthfeel impact |
Methodologies for Objective Sensory Comparison
To move beyond subjective descriptors, a structured, scientific approach to sensory evaluation is essential. This involves complementing instrumental analysis (e.g., GC-MS) with trained human panels who can identify and quantify sensory attributes.[12][13][14]
Caption: A generalized workflow for the sensory analysis of flavor compounds.
Discriminative Testing: The Triangle Test
-
Expertise & Causality: Before attempting to describe how two lactones differ, one must first establish if a statistically significant difference is perceptible to a sensory panel. The triangle test is a foundational discriminative method used for this purpose.[13][15] It is a forced-choice test that minimizes guessing and provides a robust statistical basis for claiming a perceptible difference.
-
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the two lactones to be compared (e.g., δ-decalactone vs. δ-dodecalactone) at the same concentration in a neutral base (e.g., deionized water, mineral oil, or a simple sugar solution). The concentration should be safely above the detection threshold but not overwhelming.
-
Coding: Label three tasting cups with random three-digit codes. Two of the cups will contain one lactone sample (e.g., Sample A), and the third will contain the other (e.g., Sample B). The order of presentation should be randomized for each panelist.
-
Presentation: Present the set of three coded samples to each panelist.
-
Evaluation: Instruct panelists to taste or smell each sample from left to right. Their task is to identify which of the three samples is different from the other two.
-
Data Analysis: Tally the number of correct identifications. This number is then compared to a statistical table (based on the binomial distribution) to determine if the result is significant at a given confidence level (typically p < 0.05).
-
Descriptive Analysis: Quantitative Descriptive Analysis (QDA)
-
Expertise & Causality: Once a difference is confirmed, QDA is employed to deconstruct and quantify the specific sensory attributes of each lactone.[12][16] This method uses a highly trained panel to develop a consensus vocabulary (a lexicon) to describe the samples and then rates the intensity of each attribute on a numerical scale.[16][17][18] This transforms qualitative perceptions into quantitative data suitable for statistical analysis and visual profiling.[18]
Caption: The sequential protocol for Quantitative Descriptive Analysis (QDA).
-
Experimental Protocol:
-
Panelist Selection & Training: Recruit 8-15 individuals screened for sensory acuity and articulateness.[18] Train them to identify a wide range of aroma and flavor standards relevant to lactones (e.g., coconut extract, peach essence, melted butter, cream).
-
Lexicon Development: In open sessions, have the panel evaluate the lactone samples and generate a comprehensive list of descriptive terms for their aroma, flavor, and mouthfeel. The panel leader guides the group to a consensus on the definition of each term.
-
Reference Development: For each descriptor in the lexicon (e.g., "coconut," "peachy," "buttery"), a physical reference standard is prepared to anchor the term for the panelists.
-
Intensity Scoring: Panelists individually evaluate the coded lactone samples and rate the intensity of each attribute on a line scale (e.g., a 15-cm line anchored with "low" and "high").[17]
-
Data Analysis: The ratings from the line scale are converted to numerical data. Analysis of Variance (ANOVA) is used to determine which attributes show significant differences between the lactones. Principal Component Analysis (PCA) can then be used to visualize the relationships between the samples and their attributes.[18]
-
Conclusion: A Framework for Informed Formulation
The sensory profiles of δ-lactones are distinct and intricately linked to their molecular structure. While δ-decalactone offers a powerful and direct coconut-creamy note, this compound (δ-dodecalactone) provides a more complex, nuanced profile with prominent peachy and buttery characteristics that make it an invaluable tool for bridging fruit and dairy notes in a formulation. Longer-chain lactones, in turn, play a crucial role in enhancing taste and creamy mouthfeel, even with diminished aroma intensity.[6][9]
By employing a systematic sensory methodology encompassing both discriminative and descriptive techniques, researchers and developers can move beyond qualitative descriptions to generate robust, quantitative data. This data-driven approach allows for the precise selection of the appropriate lactone to achieve a desired sensory outcome, ensuring product consistency and consumer acceptance.
References
- Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery. Scentspiracy.
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- Flavors & Sensory Analysis. StudySmarter.
- delta-Decalactone | Perfume M
- Unlocking the Scent: The Science Behind Delta-Decalactone in Perfumery. NINGBO INNO PHARMCHEM CO.,LTD.
- Flavor Bites: δ-Decalactone. Perfumer & Flavorist.
- Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocol
- How to validate flavorings: aroma testing and sensory evalu
- Sensory assessment: How to implement flavour evalu
- Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate.
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- delta-dodecalactone, 713-95-1. The Good Scents Company.
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- Sensory Evaluation Methods For Food And Beverage Products. Food Research Lab.
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- delta-Dodecalactone | C12H22O2. PubChem.
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- Quantit
- Lactones in foods. PubMed.
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- Quantitative Descriptive Analysis | Request PDF.
- An odour detection threshold determination of all four possible stereoisomers of oak lactone in a white and red wine | Request PDF.
- Odor Detection Thresholds & References. The Lermond Company.
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A Comparative Guide to Catalytic Synthesis of δ-Lactones: Methodologies, Mechanisms, and Performance
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of δ-lactones is a critical endeavor. These six-membered cyclic esters are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and high-value chemicals. The choice of catalyst is paramount in dictating the success of a synthetic route, influencing yield, selectivity, substrate scope, and overall process sustainability. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for δ-lactone synthesis, grounded in experimental data and mechanistic insights to empower informed catalyst selection.
The Landscape of δ-Lactone Synthesis: An Overview of Catalytic Strategies
The construction of the δ-lactone ring can be achieved through several strategic bond formations, each facilitated by a distinct class of catalysts. The most prominent approaches include the intramolecular cyclization of 5-hydroxyalkanoic acids or their derivatives, the oxidation of cyclic ketones (Baeyer-Villiger oxidation), the dehydrogenation of 1,5-diols, and the direct functionalization of C-H bonds. The catalysts enabling these transformations fall into three main categories: homogeneous catalysts, heterogeneous catalysts, and biocatalysts, with a growing interest in the application of organocatalysts. The selection of a particular catalytic system is a nuanced decision, balancing factors such as efficiency, selectivity, cost, and environmental impact.
Homogeneous Catalysis: Precision and Tunability in Solution
Homogeneous catalysts, being in the same phase as the reactants, offer exceptional activity and selectivity due to the well-defined nature of their active sites.[1] This allows for fine-tuning of the catalyst's steric and electronic properties through ligand modification, enabling a high degree of control over the reaction outcome. However, the primary drawback of homogeneous catalysis lies in the often-challenging separation of the catalyst from the reaction products, which can complicate purification and catalyst recycling.[2]
Palladium-Catalyzed C-H Activation: A Modern Approach to Lactonization
A powerful strategy for δ-lactone synthesis involves the palladium-catalyzed intramolecular C-H activation of aliphatic carboxylic acids.[3] This method allows for the direct conversion of readily available starting materials into valuable lactones, often with high regioselectivity. The reaction typically proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle, where the carboxylic acid moiety of the substrate acts as a directing group to facilitate the activation of a specific C-H bond.[3][4]
The mechanism often involves the formation of a palladacycle intermediate, which then undergoes reductive elimination to form the C-O bond of the lactone ring.[4] The choice of ligand is crucial for achieving high efficiency and selectivity in these transformations.
Heterogeneous Catalysis: Robustness and Recyclability
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture.[2] Their primary advantage is the ease of separation from the reaction products, which simplifies purification and allows for catalyst recycling, a key consideration for industrial applications.[1][5] However, heterogeneous catalysts can sometimes suffer from lower activity and selectivity compared to their homogeneous counterparts due to the presence of multiple types of active sites and potential mass transfer limitations.[1][6]
Copper-Catalyzed Dehydrogenation of Diols
A common and industrially relevant route to δ-valerolactone is the gas-phase dehydrogenation of 1,5-pentanediol over copper-based catalysts, such as Cu/SiO2 or CuO/ZnO/Al2O3.[7][8] This process is attractive due to the availability of 1,5-pentanediol from renewable resources. The reaction involves the sequential oxidation of the diol to the corresponding hydroxyaldehyde, which then undergoes intramolecular cyclization to form the lactone.
The efficiency of these catalysts is highly dependent on the dispersion of the copper nanoparticles and the nature of the support material.[7] For instance, a patent describes a process using two different catalyst beds in series, operating at different temperatures to optimize both conversion and selectivity.[9] At higher temperatures, a catalyst with high conversion is used, followed by a lower temperature zone with a catalyst that favors high selectivity to δ-valerolactone.[9]
Tin-Containing Zeolites for Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of cyclopentanones to δ-lactones is a classic transformation. While traditionally carried out with peroxy acids, a greener and more selective approach utilizes hydrogen peroxide as the oxidant in the presence of a heterogeneous catalyst.[10] Sn-beta zeolite has emerged as a highly effective and chemoselective catalyst for this reaction.[9][11] The Lewis acidic tin sites within the zeolite framework are believed to activate the carbonyl group of the ketone, facilitating the nucleophilic attack of hydrogen peroxide.[7] A key advantage of Sn-beta zeolite is its high selectivity for the desired lactone, even in the presence of other oxidizable functional groups like double bonds.[11]
Biocatalysis: Unparalleled Selectivity and Mild Reaction Conditions
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional levels of selectivity (chemo-, regio-, and enantio-) under mild reaction conditions (ambient temperature and pressure, neutral pH).[12] This makes it an attractive approach for the synthesis of chiral δ-lactones, which are valuable building blocks for pharmaceuticals and natural products.
Engineered Enzymes for Chiral δ-Lactone Synthesis
The synthesis of specific, optically pure δ-lactones can be achieved using engineered enzymes. For instance, engineered variants of cytochrome P450 monooxygenases have been successfully employed for the regioselective hydroxylation of fatty acids at the δ-position, followed by spontaneous lactonization to yield chiral δ-lactones like δ-decalactone.[13][14][15][16] Similarly, engineered carbonyl reductases have been developed for the asymmetric reduction of 5-oxoalkanoic acids to the corresponding 5-hydroxyalkanoic acids, which then cyclize to form enantiomerically enriched δ-lactones.[17]
While biocatalysis offers significant advantages in terms of selectivity and sustainability, challenges can include the need for enzyme engineering for specific substrates, and sometimes lower volumetric productivities compared to traditional chemical catalysis.[14][15]
Organocatalysis: Metal-Free and Versatile
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For δ-lactone synthesis, organocatalysts can be employed in various strategies, including the ring-opening polymerization of δ-valerolactone and the Michael addition to α,β-unsaturated δ-valerolactone to introduce functionality.[5][18] While not always directly forming the δ-lactone ring from acyclic precursors, organocatalysts play a significant role in the modification and polymerization of these valuable monomers.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of representative catalysts for δ-lactone synthesis, providing a snapshot of their capabilities. It is important to note that direct comparison can be challenging due to variations in reaction conditions, substrates, and reporting metrics across different studies.
| Catalyst System | Synthetic Route | Substrate | Product | Yield/Selectivity | Key Advantages | Key Disadvantages |
| Homogeneous | ||||||
| Pd(OAc)₂ / Ligand | C-H Activation | Aliphatic Carboxylic Acids | Substituted δ-Lactones | Moderate to high yields | High functional group tolerance, direct functionalization | Catalyst separation, cost of palladium and ligands |
| Heterogeneous | ||||||
| Cu/SiO₂ | Dehydrogenation | 1,5-Pentanediol | δ-Valerolactone | High conversion and selectivity (up to 95%)[9] | Catalyst recyclability, use of renewable feedstock | High temperatures required, potential for side reactions |
| Sn-Beta Zeolite | Baeyer-Villiger Oxidation | 2-Pentylcyclopentanone | δ-Decalactone | 86% yield[9] | High chemoselectivity, use of H₂O₂ as a green oxidant | Catalyst preparation can be complex |
| Biocatalytic | ||||||
| Engineered Cytochrome P450 BM3 | Hydroxylation/Lactonization | Decanoic Acid | δ-Decalactone | Titers up to 0.51 mg/L[14][15] | High enantioselectivity, mild reaction conditions | Enzyme engineering may be required, lower productivity |
| Engineered Carbonyl Reductase | Asymmetric Reduction | 5-Oxodecanoic Acid | (R)-δ-Decalactone | High yield and >99% ee[17] | Excellent enantioselectivity | Substrate specific, potential for enzyme inhibition |
Experimental Protocols
To ensure the trustworthiness and practical applicability of this guide, detailed, self-validating experimental protocols for key catalytic systems are provided below.
Protocol 1: Palladium-Catalyzed γ-Lactonization of an Aliphatic Carboxylic Acid (Representative Procedure)
This protocol is adapted from the work of van Gemmeren and co-workers for the direct lactonization of free carboxylic acids.[6][2][19]
Materials:
-
Aliphatic carboxylic acid (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
β-Alanine-derived ligand (0.12 equiv)[6]
-
Sodium percarbonate (2.0 equiv)
-
Anhydrous solvent (e.g., HFIP)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel, add the aliphatic carboxylic acid, Pd(OAc)₂, the β-alanine-derived ligand, and sodium percarbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 90 °C) for the required time (e.g., 48-72 hours).[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired δ-lactone.
Protocol 2: Heterogeneous Catalysis - Synthesis of δ-Decalactone via Baeyer-Villiger Oxidation
This protocol is based on the synthesis of δ-decalactone from 2-pentylcyclopentanone.[20]
Materials:
-
2-Pentylcyclopentanone (1.0 equiv)
-
Hydrogen peroxide (30% aqueous solution, 4.0 equiv)
-
Methanol
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pentylcyclopentanone in methanol.
-
Carefully add the concentrated sulfuric acid to the solution.
-
Slowly add the hydrogen peroxide solution to the reaction mixture while maintaining the temperature at 50 °C.[20]
-
Stir the reaction mixture at 50 °C for the specified duration, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain δ-decalactone.
Protocol 3: Biocatalytic Synthesis of δ-Decalactone using Engineered Cytochrome P450
This protocol is a representative whole-cell biocatalytic process adapted from literature describing the use of engineered cytochrome P450 enzymes.[14][15]
Materials:
-
E. coli cells expressing the engineered cytochrome P450 BM3 variant.
-
Growth medium (e.g., LB broth with appropriate antibiotic).
-
Inducer (e.g., IPTG).
-
Buffer solution (e.g., phosphate buffer, pH 7.4).
-
Decanoic acid (substrate).
-
Glucose (for cofactor regeneration).
Procedure:
-
Inoculate a starter culture of the recombinant E. coli strain in the growth medium and incubate overnight.
-
Use the starter culture to inoculate a larger volume of fresh medium and grow the cells to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce the expression of the cytochrome P450 enzyme by adding the inducer and continue the incubation at a lower temperature (e.g., 20-25 °C) for a specified period (e.g., 16-24 hours).
-
Harvest the cells by centrifugation and resuspend them in the buffer solution.
-
To the cell suspension, add the substrate (decanoic acid, typically dissolved in a co-solvent like DMSO) and glucose.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the formation of δ-decalactone by extracting aliquots of the reaction mixture with an organic solvent and analyzing by GC-MS.
-
After the reaction, extract the entire reaction mixture with a suitable organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the δ-decalactone by column chromatography or another suitable method.
Conclusion and Future Outlook
The synthesis of δ-lactones is a mature field with a diverse array of catalytic tools at the disposal of the modern chemist. Homogeneous catalysts, particularly palladium-based systems, offer a high degree of precision for the synthesis of complex lactones through C-H activation. Heterogeneous catalysts provide robust and recyclable solutions, especially for the production of bulk chemical δ-lactones from renewable feedstocks. Biocatalysis stands out for its unparalleled selectivity in the synthesis of chiral δ-lactones, a critical advantage in the pharmaceutical industry.
Future developments in this field will likely focus on the convergence of these catalytic paradigms. The development of more robust and recyclable homogeneous catalysts, the design of heterogeneous catalysts with single-site activity, and the improvement of the productivity of biocatalytic processes are all active areas of research. Ultimately, the choice of catalyst will continue to be a strategic decision, guided by the specific requirements of the target molecule and the overarching goals of efficiency, selectivity, and sustainability.
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D. Kaiser, N. D. P. L. Dydio, I. T. T. T. van Gemmeren, The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids, 2022 . [Link]
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ChemBAM, Heterogenous vs Homogenous catalysis, n.d. [Link]
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The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ChemRxiv. Cambridge: Cambridge Open Engage; 2024. [Link]
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Quora, What are the main advantages and disadvantages of homogenous and heterogeneous catalytic processes?, 2019 . [Link]
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Request PDF | Direct Organocatalytic Ring‐Opening Polymerizations of Lactones | We have developed a novel organocatalytic, direct synthesis of aliphatic polyesters. The synthesis was based on a novel direct organic... | Find, read and cite all the research you need on ResearchGate. [Link]
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C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones | ACS Catalysis - ACS Publications - American Chemical Society. [Link]
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A) Biocatalytic synthesis of δ‐decalactone (3) by regio... ResearchGate. [Link]
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Homogeneous and Heterogeneous Catalysis - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]
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Biocatalytic synthesis of lactones and lactams - PMC - NIH. [Link]
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NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase - MDPI. [Link]
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A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PubMed. [Link]
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Pd-catalysed C–H functionalisation of free carboxylic acids - RSC Publishing. [Link]
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A New Environmentally Benign Catalytic Process for the Asymmetric Synthesis of Lactones: Synthesis of the Flavouringδ-Decalactone Molecule | Request PDF - ResearchGate. [Link]
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A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - NIH. [Link]
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Comparison table with various reported catalysts. | Download Table - ResearchGate. [Link]
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Lactone synthesis - Organic Chemistry Portal. [Link]
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δ‐Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis of an Elusive Sugar Derivative - ResearchGate. [Link]
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Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - MDPI. [Link]
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Proposed pathway for biosynthesis of γ- and δ-decalactone A) schematic... - ResearchGate. [Link]
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Sn-zeolite beta as a heterogeneous chemoselective catalyst for Baeyer-Villiger oxidations - PubMed. [Link]
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Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing). [Link]
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Side product formation and synthetic applications of δ-lactones. a Condition A - ResearchGate. [Link]
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Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. [Link]
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Tailoring the catalytic activity of basic mesoporous Cu/CeO2 catalyst by Al2O3 for selective lactonization and dehydrogenation of 1,4-butanediol to γ-butyrolactone | Request PDF - ResearchGate. [Link]
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Synthesis of high surface area Cu/SiO2 nanofiber catalysts for non-oxidative ethanol dehydrogenation | Materials Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
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Synthesis of Ethanol via Syngas on Cu/SiO2 Catalysts with Balanced Cu0-Cu+ Sites - AWS. [Link]
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The Olfactory Fingerprint: A Comparative Guide to GC-MS and GC-O for the Analysis of Aroma-Active Lactones
In the intricate world of flavor and fragrance, few molecules command as much influence as lactones. These cyclic esters are the unsung heroes behind the creamy, fruity, and coconut-like notes that define the sensory profiles of everything from fine wines and aged cheeses to luxury perfumes.[1][2] For researchers, scientists, and product development professionals, the challenge lies not just in detecting these compounds, but in understanding their true impact on aroma. A molecule's mere presence does not guarantee sensory relevance.
This guide provides an in-depth comparison of two cornerstone analytical techniques in aroma analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O). We will move beyond a simple listing of specifications to explore the causality behind their application, demonstrating how these techniques, one quantitative and the other exquisitely qualitative, are synergistically employed to decode the complex language of aroma.
Understanding the Target: Aroma-Active Lactones
Lactones are characterized by a heterocyclic ring structure containing an ester group. Their sensory properties are deeply tied to their chemical structure, including the size of the ring (five-membered γ-lactones or six-membered δ-lactones) and the length of their alkyl side chain.[2][3] For example, γ-decalactone imparts a distinct peach-like aroma, while γ-nonalactone is associated with coconut notes.[1] The central challenge in their analysis is that their contribution to the overall aroma is dictated not by their absolute concentration, but by their concentration relative to the human odor detection threshold (ODT).[4][5]
The Quantitative Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] Its power lies in its dual-stage process: the gas chromatograph separates individual compounds from a complex mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer fragments these separated compounds, creating a unique mass spectrum that acts as a chemical fingerprint for definitive identification.[7]
The "Why" of GC-MS: Certainty and Quantitation
From a scientific integrity standpoint, the primary role of GC-MS in aroma analysis is to answer two critical questions: "What is it? " and "How much is there? " The mass spectrum provides unequivocal structural identification (when compared against a spectral library and an authentic standard), while the detector's response is proportional to the amount of the compound present, enabling precise quantification.[6] This quantitative power is essential for quality control, formulation, and regulatory compliance.
Performance and Validation
A robust GC-MS method for lactone analysis must be rigorously validated to ensure the data is trustworthy.[8][9][10] Key validation parameters, compiled from various studies, demonstrate the technique's quantitative prowess.
| Validation Parameter | Typical Performance for Lactone Analysis (GC-MS) | Source(s) |
| Linearity Range | 1.0 - 100 µg/mL | [11][12] |
| Correlation Coefficient (r²) | > 0.995 | [11] |
| Accuracy (Recovery) | 87% - 121% | [11][12] |
| Precision (RSD) | 1.9% - 13.6% | [11][12] |
| Limit of Detection (LOD) | 0.1 ng/g to a few µg/L | [1][11] |
| Limit of Quantification (LOQ) | 0.02 ppm - 0.47 ppm | [11] |
The Sensory Specialist: Gas Chromatography-Olfactometry (GC-O)
While GC-MS provides the chemical blueprint, it is fundamentally "nose-blind." It cannot tell you whether a compound actually contributes to the perceived aroma. This is the domain of Gas Chromatography-Olfactometry (GC-O). In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or MS) and the other to a heated sniffing port.[5][13][14] Here, a trained human assessor acts as a highly sensitive and specific detector for odor.[15]
The "Why" of GC-O: Identifying the Aroma-Active
The core directive of GC-O is to distinguish the few dozen truly aroma-active compounds from the hundreds or thousands of odorless volatiles present in a sample.[5] It answers the questions: "Does it have an odor? " and "What does it smell like? " This is a critical distinction; many compounds may be present in high concentrations according to GC-MS but have no odor, while a trace-level compound, undetectable by MS, might be a key contributor to the aroma profile due to an extremely low human odor threshold.[5][16]
Several methodologies are employed in GC-O to rank the sensory importance of odorants:
-
Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and sniffed until no odor can be perceived. The highest dilution at which an odor is still detected is its Flavor Dilution (FD) factor, a measure of its odor potency.[17][18][19][20]
-
Detection Frequency: A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a specific retention time is recorded.[13][17]
-
Time-Intensity (OSME): A single trained assessor continuously rates the intensity of the perceived odor as it elutes from the column.[17][21]
The data from these analyses allow for the determination of a compound's Odor Detection Threshold (ODT), the minimum concentration at which it can be perceived.
| Lactone Example | Odor Descriptor | Odor Detection Threshold (ODT) in Wine (µg/L) | Source(s) |
| (R)-γ-Nonalactone | Coconut, prune | 285 | [4][22] |
| (R)-γ-Dodecalactone | Fruity, peach-like | 8 | [4][22] |
| cis-Oak Lactone | Coconut, vanilla, woody | 1 - 20 | [23] |
| γ-Decalactone | Peach, milky | Not specified in wine, low threshold generally | [1] |
| γ-Octalactone | Coconut-like | 1.0 - 2.5 (typical concentration) | [4] |
Head-to-Head Comparison: GC-MS vs. GC-O
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Primary Output | Quantitative data (concentration) and structural information (mass spectrum).[11] | Qualitative data (odor description, intensity, duration).[5][13] |
| Detector | Mass Spectrometer (electronic). | Human Nose (biological).[14] |
| Information Provided | Identifies and quantifies volatile compounds present. | Identifies which volatile compounds are aroma-active . |
| Sensitivity | Instrumental limit of detection (LOD), typically in the µg/L to ng/g range for lactones.[1][11] | Perceptual limit (Odor Detection Threshold), which can be far lower than instrumental LODs for potent odorants.[5] |
| Selectivity | Based on mass-to-charge ratio; highly selective but can be subject to isobaric interferences.[7][24] | Extremely selective for compounds that elicit an olfactory response. |
| Identification | Provides definitive structural identification. | Provides a sensory descriptor (e.g., "peachy"), which must be linked to a chemical structure via a parallel detector (MS). |
| Objectivity | Highly objective and reproducible.[6] | Inherently subjective; requires trained panelists and standardized protocols to ensure reproducibility.[15] |
| Application Focus | Quality control, purity analysis, concentration measurement, structural elucidation. | Aroma profiling, off-odor identification, sensory impact assessment. |
The Power of Synergy: An Integrated Workflow
Neither technique alone can fully characterize the aroma profile of a product. GC-MS quantifies without sensory context, and GC-O provides sensory context without definitive identification or quantification. The most powerful approach, therefore, is their simultaneous application, often referred to as GC-MS-O.[5][25] This integrated approach allows for the direct correlation of a chemical structure and its concentration with a specific perceived odor.
This synergy culminates in the calculation of the Odor Activity Value (OAV) , a crucial metric that bridges the quantitative and qualitative worlds.
OAV = Concentration (from GC-MS) / Odor Detection Threshold (from GC-O)
A compound with an OAV greater than 1 is considered to be a contributor to the overall aroma of the sample.[5] This calculation provides a self-validating system: it prioritizes the compounds that are both present in sufficient quantity and are potent enough to be smelled, providing a scientifically sound hierarchy of key aroma contributors.
Caption: Integrated GC-MS-O workflow for aroma-active lactone analysis.
Experimental Protocol: Integrated SPME-GC-MS-O Analysis
The following protocol outlines a self-validating methodology for identifying the key aroma-active lactones in a liquid matrix (e.g., wine, fruit juice). The choice of Solid-Phase Microextraction (SPME) is deliberate; it is a solvent-free technique that minimizes the risk of creating artifacts and effectively concentrates volatiles from the headspace, closely mimicking the process of orthonasal olfaction.[1][26]
1. Sample Preparation (SPME)
-
Rationale: To isolate and concentrate volatile compounds from the sample matrix without the use of solvents, which could interfere with early-eluting analytes.[5]
-
Procedure:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to increase the ionic strength of the solution, which promotes the release of volatile lactones into the headspace.[17]
-
If quantitative analysis is the primary goal, add a known concentration of an appropriate internal standard (e.g., δ-undecalactone).
-
Seal the vial with a PTFE/silicone septum cap.
-
Equilibrate the sample in a water bath at 40°C for 15 minutes with gentle agitation.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 30 minutes at 40°C to allow for the adsorption of volatiles.[17]
-
2. GC-MS-O Analysis
-
Rationale: To separate the extracted volatiles and route them simultaneously to both a mass spectrometer for identification/quantification and a human assessor for sensory evaluation.
-
Procedure:
-
Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for a 5-minute thermal desorption.
-
The GC is equipped with an effluent splitter at the end of the analytical column, dividing the flow (e.g., 1:1 ratio) between the MS transfer line and the GC-O transfer line.[15]
-
GC Parameters (Typical):
-
Column: A mid-polarity column like a DB-FFAP or equivalent is often chosen for good separation of polar compounds like lactones.[19]
-
Oven Program: Start at 40°C, hold for 2 min, ramp at 5°C/min to 240°C, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
GC-O Parameters:
-
Transfer Line Temp: Heated to match the final oven temperature (e.g., 240°C) to prevent condensation.[15]
-
Make-up Gas: Humidified air is delivered to the sniffing port to prevent nasal fatigue.[15]
-
Assessment: A trained assessor sniffs the effluent, records the retention time of any perceived odor, provides a descriptor (e.g., "peachy," "creamy"), and rates its intensity.
-
-
3. Data Analysis and Interpretation
-
Procedure:
-
Identify: Correlate the retention times of the odor events from the GC-O data with the chromatographic peaks in the GC-MS data. Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention indices with known standards.
-
Quantify: Using the GC-MS data, calculate the concentration of each identified lactone, typically by referencing the peak area of the internal standard.
-
Evaluate Sensory Potency: If AEDA was performed, determine the FD factor for each aroma-active lactone. Alternatively, use published ODT values.
-
Calculate OAVs: For each identified lactone, divide its concentration by its ODT.
-
Conclude: Rank the lactones by their OAVs. Those with OAV > 1 are the key contributors to the sample's characteristic aroma.
-
Caption: Synthesizing GC-MS and GC-O data to determine sensory impact.
Conclusion
In the analysis of aroma-active lactones, GC-MS and GC-O are not competing alternatives but indispensable partners. GC-MS provides the rigorous, quantitative chemical data required for identification and concentration measurement, forming the bedrock of analytical certainty. GC-O, in turn, offers the irreplaceable sensory context, filtering the chemical data through the lens of human perception to reveal which compounds truly matter to the final aroma. By integrating these techniques, researchers can move beyond simple chemical inventories to construct a validated, actionable understanding of a product's olfactory fingerprint, enabling the precise and confident development of flavors and fragrances that resonate with consumers.
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A Comparative Guide to the Biological Activity of 6-Octyltetrahydro-2H-pyran-2-one and Other Pyranones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyranone scaffold, a recurring motif in natural products, has garnered considerable attention in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This guide provides a comprehensive comparative analysis of the biological potential of 6-octyltetrahydro-2H-pyran-2-one, a saturated lactone, in relation to other biologically active pyranone compounds. While direct experimental data for the octyl derivative is limited in publicly accessible literature, this document synthesizes findings from structurally similar compounds, particularly 6-alkyl-substituted pyranones, to project its likely bioactivity profile. We will delve into the antifungal, antibacterial, and cytotoxic properties, supported by experimental data from analogous compounds, and elucidate the underlying mechanisms of action.
The Pyranone Core: A Privileged Scaffold in Bioactive Molecules
Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a ketone group within the ring. Their structural variations, including the degree of saturation and the nature of substituents, give rise to a broad spectrum of biological activities.[1] Natural and synthetic pyranone derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for drug discovery.[2][3] This guide will focus on comparing the saturated this compound with other pyranones, particularly its unsaturated analog 6-pentyl-2H-pyran-2-one (6PP), for which more extensive biological data is available.
Comparative Biological Activity: A Focus on Structure-Activity Relationships
The biological activity of 6-alkyl-substituted pyranones is significantly influenced by the length of the alkyl chain. This structure-activity relationship (SAR) is a cornerstone of our comparative analysis.
Antifungal Activity
Several studies have highlighted the potent antifungal properties of 6-alkyl-substituted pyranones. The length of the alkyl chain at the C-6 position plays a crucial role in determining the potency and spectrum of antifungal activity.
Key Insights from Comparative Data:
-
Influence of Alkyl Chain Length: Studies on a series of 4-methyl-6-alkyl-α-pyrones demonstrated that antifungal activity against various pathogenic fungi increases with the length of the alkyl chain, with compounds like 4-methyl-6-hexyl-α-pyrone and 4-methyl-6-heptyl-α-pyrone being particularly effective.[4] Lower homologues were found to be less effective.[4] This suggests that this compound, with its C8 chain, is likely to exhibit significant antifungal properties.
-
Activity of 6-Pentyl-2H-pyran-2-one (6PP): 6PP, a volatile organic compound produced by Trichoderma species, has demonstrated broad-spectrum antifungal activity against various plant pathogenic fungi.[5][6][7] It effectively inhibits the growth and sporangial germination of Peronophythora litchii, the causative agent of litchi downy blight.[6][7]
Table 1: Comparative Antifungal Activity of 6-Alkyl-Substituted Pyranones
| Compound | Fungal Species | Assay Type | Activity (MIC/ED50 in µg/mL) | Reference |
| 4-Methyl-6-butyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, et al. | Mycelial Growth Inhibition | ED50: 15-50 | [4] |
| 4-Methyl-6-pentyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, et al. | Mycelial Growth Inhibition | ED50: 15-50 | [4] |
| 4-Methyl-6-hexyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, et al. | Mycelial Growth Inhibition | ED50: 15-50 | [4] |
| 4-Methyl-6-heptyl-α-pyrone | Sclerotium rolfsii, Rhizoctonia bataticola, et al. | Mycelial Growth Inhibition | ED50: 15-50 | [4] |
| 6-Pentyl-2H-pyran-2-one (6PP) | Peronophythora litchii | Air Fumigation | Significant inhibition at 20-150 | [5] |
| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | Cryptococcus neoformans | Broth Microdilution | MFC: 3.8 | [8][9] |
| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | Candida albicans | Broth Microdilution | MFC: 15.0 | [8][9] |
Note: While not a pyranone, this data on a related heterocyclic compound with a long alkyl chain further supports the importance of lipophilicity for antifungal activity.
Antibacterial Activity
The antibacterial potential of pyranone derivatives has also been explored, with some compounds showing promising activity, particularly against Gram-positive bacteria.
Key Insights from Comparative Data:
While comprehensive data on the antibacterial activity of 6-alkyl-substituted tetrahydro-2H-pyran-2-ones is less abundant, studies on other pyranone derivatives suggest potential. The lipophilic nature of the octyl chain in this compound could facilitate its interaction with bacterial cell membranes.
Cytotoxic Activity
Pyranone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug development. The mechanism often involves the induction of apoptosis.
Key Insights from Comparative Data:
-
Apoptosis Induction: Several pyranone derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[1][10][11][12] For instance, certain pyran-2-one derivatives induce apoptosis in HepG2 liver cancer cells via a p53-mediated Ras/Raf/ERK pathway.[11] Another study on a 2H-pyran-2-one derivative demonstrated apoptosis induction in bladder cancer cells through a mitochondria-dependent signaling pathway.[1]
-
Influence of Substituents: The cytotoxic potency of pyranones is highly dependent on the nature and position of their substituents.[10][13] For example, a structure-activity relationship study of 6-acrylic phenethyl ester-2-pyranone derivatives showed that ortho-substitution on the benzene ring significantly increased cytotoxic potency.[10]
-
Alkyl Chain Length and Cytotoxicity: The length of an alkyl chain can modulate the cytotoxicity of amphiphilic molecules.[2][14][15] Generally, an increase in chain length leads to higher cytotoxicity up to a certain point, after which a saturation effect or even a decrease might be observed.[2] This is often attributed to improved membrane interaction and disruption.[2][14]
Table 2: Comparative Cytotoxic Activity of Pyranone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC50 in µM) | Reference |
| 6-Acrylic phenethyl ester-2-pyranone derivative (5o) | HeLa, C6, MCF-7, A549, HSC-2 | MTT Assay | 0.50 - 3.45 | [10] |
| Pyran-2-one derivative (1) | HepG2 | MTT Assay | 9.8 | [11] |
| Pyrano[3,2-c]pyridine derivative (4-CP.P) | MCF-7 | MTT Assay | 60 | [12] |
| 4H-Pyran derivative (4d) | HCT-116 | MTT Assay | 75.1 | [3] |
| 4H-Pyran derivative (4k) | HCT-116 | MTT Assay | 85.88 | [3] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the standard methodologies used to assess the biological activities of pyranone derivatives.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of the fungal spores or yeast cells in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Further dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the test medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts).
-
-
Determination of MIC:
-
Visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
-
Diagram of Broth Microdilution Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Diagram of MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Mechanisms of Action: Unraveling the Molecular Pathways
Understanding the molecular mechanisms by which pyranones exert their biological effects is crucial for their development as therapeutic agents.
Antifungal Mechanism
The antifungal action of 6-alkyl-substituted pyranones is likely multifaceted. The lipophilic alkyl chain is expected to facilitate the compound's interaction with and disruption of the fungal cell membrane, a common mechanism for antifungal agents. Furthermore, studies on 6PP have implicated the Target of Rapamycin (TOR) signaling pathway.[5] Treatment of P. litchii with 6PP led to the upregulation of TOR pathway-related genes, suggesting that this pathway is a potential molecular target.[5]
Proposed Antifungal Signaling Pathway:
Caption: Proposed antifungal mechanism of 6-alkyl-pyranones.
Cytotoxic Mechanism
The cytotoxic activity of pyranones against cancer cells is often mediated by the induction of apoptosis. This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Several studies have shown that pyranone derivatives can:
-
Induce Mitochondrial Dysfunction: Leading to the release of pro-apoptotic factors like cytochrome c.[1]
-
Activate Caspases: These are a family of proteases that execute the apoptotic program.[1]
-
Modulate Apoptosis-Related Proteins: Such as the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[1]
-
Arrest the Cell Cycle: Preventing cancer cells from proliferating.[10]
-
Influence Key Signaling Pathways: Including the p53 and MAPK/ERK pathways, which are critical regulators of cell survival and death.[11]
Generalized Apoptosis Signaling Pathway Induced by Pyranones:
Caption: Generalized apoptotic pathway induced by pyranone derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently sparse, a comparative analysis of structurally related pyranones provides a strong foundation for predicting its potential as a bioactive agent. The presence of the C8 alkyl chain suggests promising antifungal and potentially cytotoxic properties, likely mediated by membrane disruption and induction of apoptosis.
Future research should focus on the synthesis and direct biological evaluation of this compound and a series of related 6-alkyltetrahydro-2H-pyran-2-ones with varying chain lengths. This would provide valuable quantitative data to solidify the structure-activity relationships discussed in this guide and pave the way for the potential development of novel therapeutic agents based on this versatile chemical scaffold.
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A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway. (2023). MDPI. [Link]
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Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives. (2015). PubMed. [Link]
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Inhibitory mechanism of 6-Pentyl-2H-pyran-2-one secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans. (2020). PubMed. [Link]
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Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. (2011). PMC. [Link]
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2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways. (2015). NIH. [Link]
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Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. (2011). PubMed. [Link]
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Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. (2016). PMC. [Link]
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Pyran-2-one Derivatives From Croton Crassifolius as Potent Apoptosis Inducers in HepG2 Cells via p53-mediated Ras/Raf/ERK Pathway. (2018). PubMed. [Link]
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Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. (2018). PubMed. [Link]
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6-Pentyl-2 H-pyran-2-one from Trichoderma erinaceum Is Fungicidal against Litchi Downy Blight Pathogen Peronophythora litchii and Preservation of Litchi. (2023). PubMed. [Link]
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
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6-Pentyl-2H-pyran-2-one from Trichoderma erinaceum Is Fungicidal against Litchi Downy Blight Pathogen Peronophythora litchii and Preservation of Litchi. (2023). ACS Publications. [Link]
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A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives. (2021). World Journal of Pharmaceutical Sciences. [Link]
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New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen, Magnaporthiopsis maydis. (2022). MDPI. [Link]
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5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2022). NIH. [Link]
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Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. (2007). PMC. [Link]
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SYNTHESIS, STEREOCHEMISTRY AND CYTOTOXICITY OF PYRANONE DERIVATIVES ON HeLa AND A549 CELL LINES. (2020). ResearchGate. [Link]
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The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). SciSpace. [Link]
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Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis. (2010). PMC. [Link]
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(a) Chart comparing the IC50 values of the compounds for different cell... (n.d.). ResearchGate. [Link]
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Effect of Chain Length on Cytotoxicity and Endocytosis of Cationic Polymers. (2011). ACS Publications. [Link]
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Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). PMC. [Link]
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Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. (1998). PubMed. [Link]
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Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. (2022). MDPI. [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2021). MDPI. [Link]
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A review exploring biological activities of hydrazones. (2014). PMC. [Link]
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Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. (2021). NIH. [Link]
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Comparison of MIC50 values of each compound of the (ii.2) sub-series... (n.d.). ResearchGate. [Link]
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Minimum inhibitory concentrations (MIC) of bioactive compounds tested against different Candida spp. (n.d.). ResearchGate. [Link]
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Comparison of Six Antifungal Susceptibilities of 11 Candida Species Using the VITEK2 AST–YS08 Card and Broth Microdilution Method. (2022). NIH. [Link]
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Impacts of chain and head lengths of nonionic alkyl ethoxylate surfactants on cytotoxicity to human corneal and skin cells in agri-spraying processes. (2021). ResearchGate. [Link]
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Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. (2020). Frontiers. [Link]
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Effect of Chain Length on Cytotoxicity and Endocytosis of Cationic Polymers. (2011). ResearchGate. [Link]
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Evaluation of (-)-Fenchone antimicrobial activity against oral Candida albicans and toxicological parameters: an in silico, in vitro and ex vivo study. (2023). SciELO. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Octyltetrahydro-2H-pyran-2-one (CAS: 7370-92-5)
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the broader community. The proper management and disposal of chemical reagents are cornerstones of this responsibility. This guide provides a detailed operational and disposal plan for 6-Octyltetrahydro-2H-pyran-2-one (δ-Tridecalactone), a lactone compound.
While specific, comprehensive toxicological data for this exact compound is not widely published, a conservative approach based on the chemical's family (lactones) and general principles of chemical safety is essential. The procedures outlined here are designed to meet high standards of laboratory safety and regulatory compliance, reflecting the principles of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Part 1: Hazard Assessment & Immediate Safety Precautions
Understanding the potential hazards is the first step in safe handling and disposal. Structurally similar pyran-2-one derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, treating this compound with appropriate caution is a mandatory and self-validating safety measure.
Personal Protective Equipment (PPE)
Exposure prevention is the primary goal. All handling and disposal activities must be conducted while wearing appropriate PPE, preferably within a chemical fume hood or a well-ventilated area.[4][5][6]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes which could cause serious eye irritation or damage, a known risk for this class of chemicals.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can lead to irritation.[4][6] Always inspect gloves for integrity before use. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination during handling and in the event of a small spill. |
| Respiratory | Use in a chemical fume hood or well-ventilated area. | Minimizes inhalation of any vapors or aerosols, which may cause respiratory irritation.[2][3] |
First-Aid Measures in Case of Exposure
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][6] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][6] Seek immediate medical attention.
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous chemical waste. Direct disposal into sanitary sewer systems or general trash is strictly prohibited.[6]
Step 1: Waste Segregation and Collection
The foundation of proper chemical waste management is segregation. This prevents dangerous reactions and ensures the waste is handled by the correct disposal stream.
-
Identify: Classify waste containing this compound as a non-halogenated organic waste .
-
Segregate: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[3][6] Keep it separate from halogenated solvents, aqueous waste, and solid waste streams.
-
Collect: All waste materials, including the pure compound, solutions, contaminated pipette tips, wipes, and spill cleanup debris, must be collected in a dedicated, compatible waste container.[4]
Step 2: Containerization and Labeling
The waste container is the primary vessel for safe accumulation and transport.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.[4][5]
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. Adherence to OSHA's Hazard Communication Standard is critical.[8][9] The label must include:
Step 3: Spill Management
Accidents happen; a prepared response is key.
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or a commercial sorbent pad.[4] Carefully scoop the absorbed material and place it into your labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Large Spills: Evacuate the immediate area. Alert your colleagues and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Step 4: Decontamination of Labware
Reusable labware (e.g., glassware) that has come into contact with the compound must be decontaminated before general washing.
-
Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect this first rinse (rinsate) and add it to your designated hazardous waste container.[6]
-
After the initial solvent rinse, the labware can be washed normally with soap and water.
Step 5: Arranging for Final Disposal
Accumulated hazardous waste must be disposed of through official channels.
-
Storage: Keep the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Request Pickup: Once the container is full or reaches the maximum accumulation time allowed by your institution (often 6-12 months), arrange for disposal through your EHS department.[4] Never attempt to transport hazardous waste yourself.[6]
Part 3: The Logic of Safe Disposal
The following workflow illustrates the decision-making process for the safe management and disposal of this compound waste, ensuring safety and compliance at each stage.
Caption: Disposal workflow for this compound.
This procedural flow ensures that from the moment waste is generated, it is correctly identified, contained, and managed through to its final, safe collection. This systematic approach is crucial for complying with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[10]
References
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Flavor & Extract Manufacturers Assoc. (n.d.). (±)-6-OCTYLTETRAHYDRO-2H-PYRAN-2-ONE | FEMA 4685. Retrieved from [Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
-
Synerzine. (2018). Safety Data Sheet: 2H-Pyran-2-one, 6-pentyl-. Retrieved from [Link]
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Occupational Safety and Health Administration. (2024). Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one, CAS Registry Number 32764-98-0. Food and Chemical Toxicology, 159, 112739. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
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NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-octyl-. NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Octyltetrahydro-2H-pyran-2-one
Welcome to your essential guide for the safe handling of 6-Octyltetrahydro-2H-pyran-2-one. In our work as researchers and drug development professionals, the integrity of our experiments is matched only by the imperative of our safety. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is grounded in best practices.
While some safety data sheets (SDS) for similar lactone compounds may classify them as having low immediate hazard under OSHA's Hazard Communication Standard, the broader family of related pyranone derivatives presents known risks, including skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a prudent and conservative approach to PPE is not just recommended—it is essential for responsible laboratory practice. The toxicological properties of this compound itself have not been fully investigated, which necessitates treating it with the caution afforded to potentially hazardous substances.[5]
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, the primary method of exposure control must be through engineering and ventilation.
-
Primary Engineering Control: All handling of this compound, from aliquoting to use in a reaction, must be conducted in a properly functioning chemical fume hood.[2][6] This is the most critical step in minimizing respiratory exposure to vapors or aerosols.
-
Secondary Controls: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]
The logic here is simple: PPE is the last line of defense. By first isolating the chemical from the operator's breathing zone, we fundamentally reduce the risk of inhalation exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate, based on the potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation). The following table summarizes the required equipment.
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[5][7] A face shield should be worn over goggles during procedures with a high risk of splashing.[1][8] | Protects against accidental splashes of the liquid, which can cause serious eye irritation or damage.[1][3][4] A face shield provides a broader barrier of protection for the entire face. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[8][9] Inspect for tears or holes before each use. Use proper glove removal technique to avoid contaminating skin.[2][7] | Prevents direct skin contact. Organic compounds like lactones can potentially cause skin irritation or be absorbed through the skin.[1][3] Nitrile and neoprene offer good resistance to a range of organic chemicals.[8][10] |
| Body Protection | A fully fastened, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or during splash-prone activities.[11] | Protects skin and personal clothing from contamination in the event of minor spills or splashes. The apron provides an additional impermeable barrier. |
| Respiratory Protection | Not typically required when working within a certified chemical fume hood.[2][5][12] For spill cleanup or in cases of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | While engineering controls are primary, this provides a necessary safeguard if those controls fail or during emergency situations, protecting against respiratory irritation.[1][2][3] |
Operational Workflow: A Step-by-Step Guide to Safety
Adherence to a strict procedural workflow is critical for ensuring that PPE functions as an effective barrier.
Step 1: Pre-Operational Inspection
-
Inspect Gloves: Before donning, inflate each glove with air to check for pinholes or tears.
-
Check Goggles/Face Shield: Ensure there are no cracks and that the strap is in good condition.
-
Verify Fume Hood: Check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly.
Step 2: Donning and Doffing PPE
The sequence of donning and doffing is designed to minimize the risk of cross-contamination. Contaminated gloves can transfer chemical residue to your skin, hair, or personal items if removed incorrectly.
Caption: PPE Donning and Doffing Workflow.
Step 3: Handling and Emergency First Aid
-
Handling: Always handle the chemical with care, avoiding splashes. Use a secondary container when transporting the primary container outside of the fume hood.
-
In Case of Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][5]
-
In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan: Safe Decommissioning of Materials
Proper disposal is a critical final step in the chemical handling lifecycle. All materials that come into contact with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Segregation: This compound is a non-halogenated organic chemical. All waste, including contaminated gloves, absorbent pads, and empty containers, should be placed in a dedicated waste stream for non-halogenated organic waste.[13] Do not mix with incompatible waste types like strong oxidizers, acids, or bases.[5][13]
-
Containerization: Use only designated, leak-proof, and chemically compatible hazardous waste containers (e.g., high-density polyethylene).[13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Keep the container closed when not actively adding waste.
-
Arrange for Pickup: Store the sealed waste container in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6][14] Disposal must be handled by a licensed hazardous waste contractor.[6]
By adhering to this comprehensive guide, you are not just following rules; you are participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
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Albert Kerbl GmbH. Protective Equipment | Plant Protection. Retrieved from Albert Kerbl GmbH. [Link]
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Angene Chemical. (2021). Safety Data Sheet: 4-Methyltetrahydro-2H-pyran-2-one. Retrieved from Angene Chemical. [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority. [Link]
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Flavor & Extract Manufacturers Association. (±)-6-OCTYLTETRAHYDRO-2H-PYRAN-2-ONE | FEMA 4685. Retrieved from FEMA. [Link]
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University of Tennessee Knoxville. Personal Protective Equipment (PPE) - Appendix E: Types of Gloves. Retrieved from EHS UTK. [Link]
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Synerzine. (2018). Safety Data Sheet: 2H-Pyran-2-one, 6-pentyl-. Retrieved from Synerzine. [Link]
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Royal Brinkman. Personal protective equipment for crop protection. Retrieved from Royal Brinkman. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
